molecular formula C22H26O7 B15592903 Binankadsurin A

Binankadsurin A

Cat. No.: B15592903
M. Wt: 402.4 g/mol
InChI Key: CWTKKMAJNZCARV-YRUZYCQGSA-N
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Description

inankadsurin A has been reported in Kadsura philippinensis and Kadsura angustifolia with data available.
lignan from Kadsura angustifolia with anti-HIV activity;  structure in first source

Properties

Molecular Formula

C22H26O7

Molecular Weight

402.4 g/mol

IUPAC Name

(9R,10R,11S)-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaene-3,11-diol

InChI

InChI=1S/C22H26O7/c1-10-6-12-7-14(25-3)20(26-4)19(24)16(12)17-13(18(23)11(10)2)8-15-21(22(17)27-5)29-9-28-15/h7-8,10-11,18,23-24H,6,9H2,1-5H3/t10-,11-,18+/m1/s1

InChI Key

CWTKKMAJNZCARV-YRUZYCQGSA-N

Origin of Product

United States

Foundational & Exploratory

Binankadsurin A: A Technical Overview of its Discovery, Natural Source, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Binankadsurin A is a naturally occurring dibenzocyclooctadiene lignan, a class of secondary metabolites known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery of this compound, its natural source, and the available data on its biological relevance. While information on the specific biological activities of this compound remains limited in publicly accessible literature, this document consolidates the existing knowledge on its isolation and the significant antiviral properties of its closely related derivatives. This guide is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Lignans are a large and structurally diverse class of phenylpropanoid dimers that are widely distributed in the plant kingdom. The dibenzocyclooctadiene scaffold, characteristic of this compound, is of particular interest due to the significant biological activities exhibited by compounds possessing this core structure, including anti-tumor, anti-inflammatory, and antiviral effects. The genus Kadsura, belonging to the Schisandraceae family, is a rich source of these bioactive lignans. This document focuses on this compound, a member of this promising class of natural products.

Discovery and Natural Source

This compound was first reported as a naturally occurring compound in 1990, isolated from the stems of Kadsura longipedunculata . It was identified as a hydrolysis product of angeloylthis compound, which had been previously isolated from Kadsura japonica. The 1990 study marked the first isolation of this compound from a natural source.

The plant source, Kadsura longipedunculata Finet & Gagnep., is a woody vine native to China and has a history of use in traditional medicine for treating various ailments, including rheumatoid arthritis and gastrointestinal disorders. Phytochemical investigations of this plant have revealed a wealth of structurally diverse lignans and triterpenoids.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is crucial for its identification, characterization, and for designing further experimental studies.

PropertyValue
Molecular Formula C₂₂H₂₆O₇
Molecular Weight 402.44 g/mol
IUPAC Name (9R,10R,11S)-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0²,⁷.0¹⁴,¹⁸]nonadeca-1(19),2,4,6,12,14(18)-hexaene-3,11-diol
Compound Type Dibenzocyclooctadiene Lignan

Experimental Protocols: Isolation of Lignans from Kadsura longipedunculata

While the full, detailed experimental protocol from the original 1990 publication is not available, a general methodology for the isolation of lignans from the stems of Kadsura longipedunculata can be reconstructed based on subsequent studies on related compounds from the same plant. The following workflow represents a typical isolation procedure.

experimental_workflow plant_material Dried and pulverized stems of Kadsura longipedunculata extraction Solvent Extraction (e.g., Ethanol, reflux) plant_material->extraction concentration Concentration in vacuo extraction->concentration partition Solvent Partitioning (e.g., Ethyl Acetate - Water) concentration->partition EtOAc_fraction Ethyl Acetate Fraction partition->EtOAc_fraction chromatography Column Chromatography (Silica Gel) EtOAc_fraction->chromatography fractions Elution with solvent gradient (e.g., Hexane-Ethyl Acetate) chromatography->fractions purification Further Purification (e.g., Preparative TLC, HPLC) fractions->purification isolated_compound Isolated this compound and derivatives purification->isolated_compound

Caption: Generalized workflow for the isolation of lignans from Kadsura longipedunculata.

Methodology Details:

  • Plant Material Preparation: The stems of Kadsura longipedunculata are collected, dried, and pulverized to increase the surface area for efficient extraction.

  • Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, such as ethanol, typically under reflux conditions to enhance extraction efficiency.

  • Concentration: The resulting crude extract is concentrated under reduced pressure to yield a viscous residue.

  • Solvent Partitioning: The crude extract is then partitioned between an aqueous phase and an immiscible organic solvent of intermediate polarity, such as ethyl acetate. The lignans, being moderately polar, preferentially partition into the ethyl acetate layer.

  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography over a stationary phase like silica gel.

  • Gradient Elution: A solvent gradient, commonly a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate), is used to elute the compounds from the column. Fractions are collected systematically.

  • Purification: Fractions containing the compounds of interest, as identified by techniques like Thin Layer Chromatography (TLC), are combined and subjected to further purification steps. These may include preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure compounds.

  • Structure Elucidation: The structure of the isolated compounds is then determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC), Mass Spectrometry (MS), and comparison with literature data.

Biological Activity

Currently, there is a lack of specific biological activity data for this compound in the accessible scientific literature. However, several of its acylated derivatives have been isolated and evaluated for their antiviral properties. This suggests that the core this compound scaffold is a promising starting point for the development of new therapeutic agents.

Anti-HIV Activity of this compound Derivatives

Several acylated derivatives of this compound, isolated from Kadsura longipedunculata, have been screened for their inhibitory activity against HIV-1 protease. The table below summarizes the reported in vitro data.

CompoundIC₅₀ (µg/mL)
Acetyl-binankadsurin A >100

IC₅₀: Half-maximal inhibitory concentration.

The data indicates that Acetyl-binankadsurin A possesses weak inhibitory activity against HIV-1 protease. Further investigation into other derivatives and modifications of the core structure may lead to the discovery of more potent inhibitors.

Anti-Hepatitis B Virus (HBV) Activity of this compound Derivatives

Angeloyl-binankadsurin A has been reported to exhibit anti-HBV activity. The available data from in vitro studies is presented below.

CompoundTargetInhibition (%)IC₅₀ (µg/mL)
Angeloyl-binankadsurin A HBeAg Secretion51.8548.0

HBeAg: Hepatitis B e-antigen.

This finding is significant as it points towards the potential of the this compound scaffold in the development of novel anti-HBV agents.

signaling_pathway cluster_virus Viral Lifecycle cluster_compounds This compound Derivatives HIV_protease HIV-1 Protease HBV_replication HBV Replication (HBeAg Secretion) acetyl_bina Acetyl-binankadsurin A acetyl_bina->HIV_protease Weak Inhibition angeloyl_bina Angeloyl-binankadsurin A angeloyl_bina->HBV_replication Inhibition

Caption: Inhibitory activities of this compound derivatives on viral targets.

Conclusion and Future Perspectives

This compound, a dibenzocyclooctadiene lignan from Kadsura longipedunculata, represents a valuable natural product scaffold. While direct biological activity data for the parent compound is not yet widely available, its acylated derivatives have demonstrated notable antiviral activities against HIV-1 and HBV. This underscores the potential of this compound as a lead compound for the development of novel antiviral drugs.

Future research should focus on the following areas:

  • Total Synthesis: The development of a total synthesis for this compound would provide a reliable source of the compound for extensive biological evaluation and the generation of a library of analogues.

  • Biological Screening: A comprehensive biological screening of pure this compound against a wide range of therapeutic targets is warranted to uncover its full pharmacological potential.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound core structure will be crucial for elucidating the key structural features required for potent and selective biological activity.

This technical guide serves as a starting point for researchers interested in exploring the chemistry and pharmacology of this compound and related lignans. The information compiled herein highlights the importance of continued research into natural products for the discovery of new therapeutic agents.

Unveiling Binankadsurin A from Kadsura longipedunculata: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kadsura longipedunculata, a plant utilized in traditional medicine, is a notable source of bioactive lignans. Among these, Binankadsurin A and its derivatives have emerged as compounds of significant interest due to their potential therapeutic properties, particularly in the realms of antiviral and anti-inflammatory research. This technical guide provides an in-depth overview of Kadsura longipedunculata as a source of this compound, focusing on the isolation of related compounds, their biological activities, and the underlying molecular mechanisms. This document synthesizes available data to offer a comprehensive resource for researchers and professionals in drug development, featuring detailed experimental protocols, quantitative data summaries, and visual diagrams of key biological pathways and experimental workflows.

Introduction

Kadsura longipedunculata, a member of the Schisandraceae family, is a plant rich in a diverse array of phytochemicals, with lignans and terpenoids being the most prominent groups.[1][2] These compounds have been associated with a wide range of pharmacological activities, including cytotoxic, antioxidant, antitumor, anti-inflammatory, and anti-HIV effects.[1][2] Of particular interest is the dibenzocyclooctadiene lignan, this compound, and its structurally related analogs, which have demonstrated potent biological activities. This guide focuses on the scientific exploration of this compound from this plant source.

Phytochemical Landscape of Kadsura longipedunculata

Kadsura longipedunculata is a rich reservoir of bioactive lignans. While specific yields for this compound are not extensively reported in publicly available literature, studies have successfully isolated and identified several of its derivatives, including acetyl-binankadsurin A and benzoyl-binankadsurin A.[3] The presence of these related compounds underscores the potential of this plant as a primary source for this class of lignans.

Biological Activities of this compound and Derivatives

The lignans isolated from Kadsura longipedunculata, including derivatives of this compound, have exhibited promising biological activities, particularly against HIV-1 and in the modulation of inflammatory responses.

Anti-HIV Activity

Compounds isolated from Kadsura longipedunculata have shown noteworthy inhibitory effects on HIV-1. Specifically, derivatives of this compound have been identified as inhibitors of HIV-1 protease, a critical enzyme for viral replication.[3]

Anti-Inflammatory Potential

Lignans are recognized for their anti-inflammatory properties. While the specific mechanisms of this compound are still under investigation, the general anti-inflammatory action of related lignans involves the modulation of key signaling pathways that regulate the expression of pro-inflammatory mediators.

Quantitative Data Summary

The following table summarizes the available quantitative data for the anti-HIV-1 activity of this compound derivatives isolated from Kadsura longipedunculata.

CompoundTargetAssayIC50 (µM)Source
Acetyl-binankadsurin AHIV-1 ProteaseIn vitro enzymatic assayNot reported as active[3]
Benzoyl-binankadsurin AHIV-1 ProteaseIn vitro enzymatic assayNot reported as active[3]
Longipedunin AHIV-1 ProteaseIn vitro enzymatic assay50[3]
Schisanlactone AHIV-1 ProteaseIn vitro enzymatic assay20[3]

Note: While acetyl-binankadsurin A and benzoyl-binankadsurin A were isolated, the primary anti-HIV-1 protease activity in the cited study was attributed to other co-isolated lignans, Longipedunin A and Schisanlactone A.[3] This highlights the potential of the plant as a source of diverse anti-HIV compounds.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the isolation and biological evaluation of compounds from Kadsura longipedunculata.

Isolation and Purification of this compound Derivatives

The following protocol is a generalized procedure based on methods for isolating lignans from Kadsura species.

Objective: To isolate and purify this compound derivatives from the dried stems of Kadsura longipedunculata.

Materials:

  • Dried and powdered stems of Kadsura longipedunculata

  • 95% Ethanol

  • Solvents for chromatography: n-hexane, ethyl acetate, chloroform, methanol

  • Silica gel for column chromatography

  • Sephadex LH-20

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Extraction: The powdered plant material is extracted exhaustively with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with n-hexane, ethyl acetate, and n-butanol.

  • Column Chromatography: The ethyl acetate fraction, typically rich in lignans, is subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform-methanol to yield several sub-fractions.

  • Further Purification: Active sub-fractions are further purified using a combination of Sephadex LH-20 column chromatography and preparative HPLC on a C18 column to yield pure compounds.

  • Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, HSQC, and HMBC).

Anti-HIV-1 Protease Assay

The following is a generalized fluorometric assay protocol for screening HIV-1 protease inhibitors.

Objective: To determine the in vitro inhibitory activity of isolated compounds against HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic substrate for HIV-1 Protease

  • Assay buffer

  • Inhibitor compounds (e.g., this compound derivatives)

  • Positive control inhibitor (e.g., Pepstatin A)

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of HIV-1 protease, the fluorogenic substrate, and test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the HIV-1 protease solution. Include wells for a positive control (with a known inhibitor) and a negative control (enzyme only).

  • Incubation: Incubate the plate at 37°C for a specified time to allow for any interaction between the inhibitor and the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for 1-3 hours at 37°C.

  • Data Analysis: Calculate the rate of substrate cleavage from the linear portion of the kinetic curve. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is then calculated from a dose-response curve.

Anti-Inflammatory Activity Assays

This protocol describes a general method for measuring the effect of a compound on cytokine production in immune cells.

Objective: To assess the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • Test compound (this compound)

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture macrophage cells in 96-well plates until they reach the desired confluence.

  • Treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulation: Stimulate the cells with LPS to induce an inflammatory response. Include control wells with untreated cells and cells treated with LPS alone.

  • Supernatant Collection: After an incubation period (e.g., 24 hours), collect the cell culture supernatants.

  • ELISA: Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the treated groups to the LPS-stimulated control group to determine the inhibitory effect of the compound.

This protocol outlines a general procedure for investigating the effect of a compound on key inflammatory signaling pathways.

Objective: To determine if this compound inhibits the activation of NF-κB and MAPK signaling pathways in LPS-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • LPS

  • Test compound (this compound)

  • Lysis buffer

  • Protein assay reagents

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • Primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p65, IκBα, ERK, JNK, p38)

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat macrophage cells with this compound and/or LPS as described in the cytokine assay protocol.

  • Cell Lysis: Lyse the cells at different time points to capture the activation state of the signaling pathways.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with specific primary antibodies against the phosphorylated (activated) and total forms of the target proteins.

  • Detection: Incubate with an HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities and calculate the ratio of the phosphorylated protein to the total protein to assess the level of pathway activation.

Mandatory Visualizations

Signaling Pathways

Caption: Proposed anti-inflammatory mechanism of this compound.

Experimental Workflows

extraction_workflow start Dried Kadsura longipedunculata Stems extraction Ethanol Extraction start->extraction partition Solvent Partitioning (Hexane, EtOAc, BuOH) extraction->partition column1 Silica Gel Column Chromatography (EtOAc Fraction) partition->column1 column2 Sephadex LH-20 Chromatography column1->column2 hplc Preparative HPLC column2->hplc end Pure this compound Derivatives hplc->end

Caption: Isolation and purification workflow.

hiv_assay_workflow start Prepare Reagents (Enzyme, Substrate, Inhibitor) plate_setup Set up 96-well plate (Controls and Test Compounds) start->plate_setup incubation Pre-incubate Enzyme and Inhibitor plate_setup->incubation reaction Initiate Reaction with Substrate incubation->reaction measurement Kinetic Fluorescence Measurement reaction->measurement analysis Calculate % Inhibition and IC50 measurement->analysis end Determine Anti-HIV-1 Protease Activity analysis->end

Caption: Anti-HIV-1 protease assay workflow.

Conclusion

Kadsura longipedunculata stands out as a promising natural source for the discovery of novel therapeutic agents. The presence of this compound and its derivatives, coupled with their demonstrated anti-HIV and potential anti-inflammatory activities, warrants further investigation. This technical guide provides a foundational resource for researchers, outlining the current state of knowledge and providing detailed experimental frameworks. Future research should focus on elucidating the specific molecular mechanisms of this compound, optimizing its isolation and purification, and conducting further preclinical studies to validate its therapeutic potential. The development of robust analytical methods for the quantification of this compound in plant material is also a critical next step for standardization and quality control.

References

Biosynthesis of Binankadsurin A in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Binankadsurin A, a dibenzocyclooctadiene lignan found in plants of the Schisandraceae family, exhibits a range of promising pharmacological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutics. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon the established knowledge of lignan biosynthesis in related plant species. It details the enzymatic steps from primary metabolism to the formation of the complex dibenzocyclooctadiene scaffold, including key enzyme classes such as cytochrome P450s, dirigent proteins, and O-methyltransferases. This document summarizes relevant quantitative data, provides detailed experimental protocols for key enzymatic assays, and utilizes graphical representations to illustrate the intricate molecular pathways.

Introduction

Lignans are a large and diverse class of phenolic compounds derived from the oxidative coupling of two phenylpropanoid units.[1] Among these, dibenzocyclooctadiene lignans, found predominantly in the Schisandraceae family, are of significant interest due to their complex structures and notable biological activities, including hepatoprotective, anti-inflammatory, and anti-cancer effects.[2][3] this compound is a representative member of this class, isolated from Kadsura coccinea.[4][5] While the complete biosynthetic pathway of this compound has not been fully elucidated, extensive research on the biosynthesis of structurally related lignans, such as schisandrin and gomisin, provides a strong foundation for proposing a putative pathway.[3][6][7][8][9][10]

This guide synthesizes the current understanding of dibenzocyclooctadiene lignan biosynthesis to present a detailed, albeit putative, pathway for this compound. It is intended to serve as a valuable resource for researchers in natural product chemistry, plant biology, and drug development.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through several major stages, beginning with the general phenylpropanoid pathway, followed by stereoselective coupling of monolignols, a series of reductions and cyclizations, and finally, specific tailoring reactions.

Phenylpropanoid Pathway: Synthesis of Monolignol Precursors

The journey to this compound begins with the shikimate pathway, which produces the aromatic amino acid L-phenylalanine. L-phenylalanine then enters the phenylpropanoid pathway to generate monolignols, the C6-C3 building blocks of lignans.[5][11][12][13] The key enzymatic steps are outlined below.

  • Step 1: Deamination of L-Phenylalanine. Phenylalanine ammonia-lyase (PAL) catalyzes the conversion of L-phenylalanine to cinnamic acid.[5]

  • Step 2: Hydroxylation. Cinnamate-4-hydroxylase (C4H), a cytochrome P450 enzyme, hydroxylates cinnamic acid to produce p-coumaric acid.[14]

  • Step 3: Further Hydroxylation. p-Coumarate 3-hydroxylase (C3H), another cytochrome P450, converts p-coumaric acid to caffeic acid.[14]

  • Step 4: O-Methylation. Caffeic acid O-methyltransferase (COMT) methylates caffeic acid to form ferulic acid.[1]

  • Step 5: Coenzyme A Ligation. 4-hydroxycinnamate-CoA ligase (4CL) activates ferulic acid by ligating it to Coenzyme A, forming feruloyl-CoA.[1]

  • Step 6: Reduction to Aldehyde. Cinnamoyl-CoA reductase (CCR) reduces feruloyl-CoA to coniferaldehyde.[1]

  • Step 7: Reduction to Alcohol. Cinnamyl alcohol dehydrogenase (CAD) catalyzes the final reduction of coniferaldehyde to coniferyl alcohol, the primary monolignol precursor for many lignans.[1]

Dimerization and Reductive Steps

Two molecules of coniferyl alcohol are coupled to form the initial lignan scaffold, which then undergoes a series of reductive modifications.

  • Step 8: Stereoselective Dimerization. A laccase or peroxidase enzyme oxidizes two molecules of coniferyl alcohol into radicals. A dirigent protein (DIR) then guides the stereospecific coupling of these radicals to form (+)-pinoresinol.[5][15][16][17][18] This step is crucial for establishing the chirality of the resulting lignan.

  • Step 9 & 10: Sequential Reductions. Pinoresinol-lariciresinol reductase (PLR), a bifunctional enzyme, catalyzes two successive NADPH-dependent reductions. First, pinoresinol is reduced to lariciresinol. Subsequently, lariciresinol is further reduced to secoisolariciresinol.[4][19][20][21][22]

Formation of the Dibenzocyclooctadiene Scaffold and Tailoring

The formation of the characteristic eight-membered ring of this compound is the hallmark of this biosynthetic pathway, followed by specific tailoring reactions.

  • Step 11: Oxidative Cyclization. The dibenzylbutane lignan, secoisolariciresinol, is believed to undergo intramolecular oxidative C-C bond formation to create the dibenzocyclooctadiene ring. This crucial step is likely catalyzed by a specific cytochrome P450 monooxygenase.[6][23] This would lead to a schisandrin-type intermediate.

  • Step 12 & 13: Hydroxylation and O-Methylation. The final steps in the biosynthesis of this compound would involve specific hydroxylation and O-methylation reactions to produce the final structure. These "tailoring" steps are likely carried out by specific cytochrome P450 enzymes and O-methyltransferases (OMTs), respectively.[2][6][14][24][25][26][27] The exact sequence and nature of these final modifications to yield this compound are yet to be experimentally confirmed.

Key Enzymes and Their Families

The biosynthesis of this compound involves a consortium of enzymes from various families. The table below summarizes the key enzyme classes and their proposed roles.

Enzyme ClassAbbreviationProposed Function in this compound Biosynthesis
Phenylalanine Ammonia-LyasePALCommits phenylalanine to the phenylpropanoid pathway.
Cytochrome P450 MonooxygenasesCYPs (e.g., C4H, C3H)Catalyze various hydroxylation and oxidative cyclization reactions.[14][28][29][30][31]
O-MethyltransferasesOMTsCatalyze the transfer of a methyl group to hydroxyl moieties.[2][25][26][27]
4-Hydroxycinnamate-CoA Ligase4CLActivates hydroxycinnamic acids for further reduction.
Cinnamoyl-CoA ReductaseCCRReduces cinnamoyl-CoA esters to aldehydes.
Cinnamyl Alcohol DehydrogenaseCADReduces cinnamyl aldehydes to monolignols.
Dirigent ProteinsDIRsMediate the stereoselective coupling of monolignol radicals.[15][16][17][18]
Laccases/Peroxidases-Generate monolignol radicals for dimerization.
Pinoresinol-Lariciresinol ReductasesPLRsCatalyze the sequential reduction of pinoresinol and lariciresinol.[4][19][20][21][22]

Quantitative Data

While specific quantitative data for the biosynthesis of this compound is not yet available, data from studies on related dibenzocyclooctadiene lignans in Schisandra chinensis provide valuable context for understanding the potential yields and concentrations.

LignanPlant MaterialConcentration (mg/100g DW)Reference
SchisandrinS. chinensis microshoot cultures (elicited with 20 mM CdCl₂)~652.5[14]
Gomisin AS. chinensis microshoot cultures (elicited with 20 mM CdCl₂)~25[14]
DeoxyschisandrinS. chinensis microshoot cultures (elicited with 20 mM CdCl₂)~40[14]
Angeloyl/tigloylgomisins Q and HS. chinensis microshoot cultures (elicited with 20 mM CdCl₂)~100[14]
Benzoylgomisin PS. chinensis microshoot cultures (elicited with 20 mM CdCl₂)~50[14]

DW = Dry Weight

Experimental Protocols

The elucidation of the this compound biosynthetic pathway would rely on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that would be cited in such research.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique to trace the incorporation of precursors into downstream metabolites, providing direct evidence for a proposed biosynthetic pathway.[32][33][34][35]

Objective: To confirm the precursor-product relationships in the biosynthesis of this compound.

Methodology:

  • Precursor Synthesis and Administration: Synthesize stable isotope-labeled precursors (e.g., ¹³C- or ²H-labeled L-phenylalanine or coniferyl alcohol). Administer the labeled precursor to Kadsura coccinea plant tissues, cell cultures, or hairy root cultures.

  • Incubation and Harvesting: Incubate the plant material for a defined period to allow for metabolic conversion. Harvest the tissue at various time points.

  • Extraction: Perform a comprehensive extraction of metabolites from the harvested tissue using a suitable solvent system (e.g., methanol/chloroform/water).

  • LC-MS/MS Analysis: Analyze the extracts using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) to identify metabolites that have incorporated the isotopic label.

  • Data Analysis: Compare the mass spectra of potential intermediates and this compound from labeled and unlabeled samples to confirm the incorporation of the label and thus the biosynthetic linkage.

Enzyme Assays for Key Biosynthetic Steps

Enzyme assays are essential for characterizing the function and kinetics of the enzymes involved in the pathway.[36][37][38][39]

Objective: To measure the reductive activity of PLR on pinoresinol and lariciresinol.

Methodology:

  • Enzyme Extraction and Purification: Extract total protein from K. coccinea tissues and purify the PLR enzyme using chromatographic techniques (e.g., affinity chromatography, size-exclusion chromatography).

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Phosphate buffer (pH 7.0)

    • NADPH (cofactor)

    • Substrate: (+)-pinoresinol or (+)-lariciresinol

    • Purified PLR enzyme

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time.

  • Reaction Termination and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.

  • Analysis: Analyze the extracted products by HPLC or GC-MS to quantify the formation of lariciresinol and secoisolariciresinol. Enzyme activity is determined by the rate of product formation.

Objective: To determine the methyltransferase activity on a hydroxylated dibenzocyclooctadiene lignan precursor.

Methodology:

  • Enzyme Preparation: Prepare a crude protein extract or purified OMT from K. coccinea.

  • Reaction Mixture: Set up a reaction containing:

    • Tris-HCl buffer (pH 7.5)

    • Putative hydroxylated precursor of this compound

    • S-adenosyl-L-[methyl-¹⁴C]methionine (radioactive methyl donor) or S-adenosyl-L-methionine (for non-radioactive detection)

    • OMT enzyme preparation

  • Incubation: Incubate the mixture at an optimal temperature (e.g., 30°C).

  • Product Detection:

    • Radiometric Assay: Stop the reaction and extract the methylated product. Quantify the incorporated radioactivity using liquid scintillation counting.

    • LC-MS Assay: Stop the reaction and analyze the formation of the methylated product by LC-MS.

  • Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) by varying the substrate concentration.

Visualizations

Proposed Biosynthetic Pathway of this compound

Biosynthesis_of_Binankadsurin_A cluster_phenylpropanoid Phenylpropanoid Pathway cluster_lignan_formation Lignan Formation and Modification L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H Caffeic acid Caffeic acid p-Coumaric acid->Caffeic acid C3H Ferulic acid Ferulic acid Caffeic acid->Ferulic acid COMT Feruloyl-CoA Feruloyl-CoA Ferulic acid->Feruloyl-CoA 4CL Coniferaldehyde Coniferaldehyde Feruloyl-CoA->Coniferaldehyde CCR Coniferyl alcohol Coniferyl alcohol Coniferaldehyde->Coniferyl alcohol CAD Pinoresinol Pinoresinol Coniferyl alcohol->Pinoresinol Laccase/Peroxidase + Dirigent Protein Lariciresinol Lariciresinol Pinoresinol->Lariciresinol PLR Secoisolariciresinol Secoisolariciresinol Lariciresinol->Secoisolariciresinol PLR Dibenzocyclooctadiene\nIntermediate Dibenzocyclooctadiene Intermediate Secoisolariciresinol->Dibenzocyclooctadiene\nIntermediate Cytochrome P450 This compound This compound Dibenzocyclooctadiene\nIntermediate->this compound Hydroxylation (CYPs) O-Methylation (OMTs)

Caption: Proposed biosynthetic pathway of this compound from L-phenylalanine.

Experimental Workflow for Isotopic Labeling

Isotopic_Labeling_Workflow Labeled Precursor\n(e.g., 13C-Phenylalanine) Labeled Precursor (e.g., 13C-Phenylalanine) Administration to\nPlant Material Administration to Plant Material Labeled Precursor\n(e.g., 13C-Phenylalanine)->Administration to\nPlant Material Incubation Incubation Administration to\nPlant Material->Incubation Metabolite Extraction Metabolite Extraction Incubation->Metabolite Extraction LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Data Analysis\n(Identification of Labeled Metabolites) Data Analysis (Identification of Labeled Metabolites) LC-MS/MS Analysis->Data Analysis\n(Identification of Labeled Metabolites) Enzyme_Assay_Logic cluster_input Inputs cluster_process Process cluster_output Outputs Purified Enzyme Purified Enzyme Incubation Incubation Purified Enzyme->Incubation Substrate Substrate Substrate->Incubation Cofactor (e.g., NADPH) Cofactor (e.g., NADPH) Cofactor (e.g., NADPH)->Incubation Buffer Buffer Buffer->Incubation Product Quantification\n(HPLC, LC-MS) Product Quantification (HPLC, LC-MS) Incubation->Product Quantification\n(HPLC, LC-MS) Enzyme Activity/\nKinetics Calculation Enzyme Activity/ Kinetics Calculation Product Quantification\n(HPLC, LC-MS)->Enzyme Activity/\nKinetics Calculation

References

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Binankadsurin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the in vitro mechanism of action of Binankadsurin A, a dibenzocyclooctadiene lignan isolated from plants of the Kadsura genus. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways implicated in its biological activities.

Quantitative Bioactivity Data

This compound and its closely related analogues have demonstrated a range of biological activities in vitro. The following table summarizes the key quantitative data from published studies, providing a comparative overview of their potency across different assays.

CompoundBiological ActivityAssay SystemQuantitative Measurement
This compound Anti-HIV-EC₅₀: 3.86 µM
This compound Hepatoprotectivet-Butyl hydroperoxide-induced primary rat hepatocyte injuryED₅₀: 79.3 µmol/L[1]
Isovaleroylthis compoundHepatoprotectivet-Butyl hydroperoxide-induced primary rat hepatocyte injuryED₅₀: 26.1 µmol/L[1]
Angeloyl-binankadsurin AAnti-Hepatitis BHBeAg inhibitionIC₅₀: 48.0 µg/mL
Acetyl-binankadsurin AAnti-HIVHIV-1 protease inhibitionIC₅₀: >100 µg/mL[2]
Kadsuralignan HAnti-inflammatoryNitric oxide (NO) production in LPS/IFN-γ-activated RAW 264.7 cellsInhibitory Activity
Kadsuralignan IAnti-inflammatoryNitric oxide (NO) production in LPS/IFN-γ-activated RAW 264.7 cellsInhibitory Activity
Kadlongilignan B & CAnti-inflammatoryNitric oxide (NO) production in LPS-induced murine macrophagesInhibition rates of 36.3% and 26.9%, respectively
Piperkadsin CAnti-neuroinflammatoryNitric oxide (NO) production in LPS-activated BV-2 microgliaIC₅₀: 14.6 µM
FutoquinolAnti-neuroinflammatoryNitric oxide (NO) production in LPS-activated BV-2 microgliaIC₅₀: 16.8 µM
Kadusurain AAnticancerAntiproliferative activity against HCT116, A549, HL-60, and HepG2 cell linesIC₅₀: 1.05 to 11.31 µg/mL

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and related dibenzocyclooctadiene lignans are attributed to their ability to modulate key cellular signaling pathways. This section details the proposed mechanisms for its anti-inflammatory, hepatoprotective, anti-HIV, and anticancer activities.

Anti-Inflammatory and Anti-Neuroinflammatory Effects

Dibenzocyclooctadiene lignans from Kadsura and related species have been shown to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in activated macrophages and microglia.[2][3][4][5] This effect is primarily attributed to the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7][8][9] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes.[10][11] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes, including inducible nitric oxide synthase (iNOS), which is responsible for producing NO.[11] this compound and its analogues are proposed to inhibit this pathway, thereby reducing the expression of iNOS and subsequent NO production.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IkB IKK->IkB phosphorylates NF_kB NF-κB IkB->NF_kB sequesters IkB_P p-IκB IkB->IkB_P NF_kB_n NF-κB NF_kB->NF_kB_n translocates Proteasome Proteasome IkB_P->Proteasome degradation Binankadsurin_A This compound Binankadsurin_A->IKK inhibits DNA DNA NF_kB_n->DNA binds Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., iNOS) DNA->Pro_inflammatory_Genes transcribes Inflammation Inflammation Pro_inflammatory_Genes->Inflammation

Proposed inhibition of the NF-κB signaling pathway by this compound.
Hepatoprotective Effects

The hepatoprotective activity of dibenzocyclooctadiene lignans is linked to their ability to mitigate oxidative stress.[8] This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[12][13] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[12] In the presence of oxidative stress or inducers like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which protect hepatocytes from oxidative damage.[12][13][14]

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative_Stress Keap1 Keap1 Oxidative_Stress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub_Proteasome Ubiquitin- Proteasome System Nrf2->Ub_Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Binankadsurin_A This compound Binankadsurin_A->Keap1 induces dissociation ARE Antioxidant Response Element Nrf2_n->ARE binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes transcribes Hepatoprotection Hepatoprotection Antioxidant_Genes->Hepatoprotection

Proposed activation of the Nrf2 signaling pathway by this compound.
Anti-HIV Activity

The anti-HIV activity of this compound suggests that it interferes with the viral life cycle. While the precise target has not been definitively identified for this compound itself, other natural products with anti-HIV properties often act as inhibitors of key viral enzymes or processes.[15][16] Potential mechanisms include:

  • Entry Inhibition: Preventing the virus from entering host T-cells by blocking the interaction between viral glycoproteins and host cell receptors (CD4, CCR5, or CXCR4).[17][18]

  • Reverse Transcriptase Inhibition: Blocking the reverse transcriptase enzyme, which is essential for converting the viral RNA genome into DNA.[16][17][18]

  • Integrase Inhibition: Preventing the integration of the viral DNA into the host cell's genome.[17][18]

  • Protease Inhibition: Inhibiting the viral protease, which is necessary for the maturation of new viral particles.[16]

Given that acetyl-binankadsurin A showed weak activity against HIV-1 protease, it is more likely that this compound targets an earlier stage of the viral life cycle, such as entry or reverse transcription.[2]

HIV_Lifecycle_Inhibition HIV_Virion HIV Virion Binding_Entry 1. Binding & Entry HIV_Virion->Binding_Entry Host_Cell Host T-Cell Binding_Entry->Host_Cell Reverse_Transcription 2. Reverse Transcription (RNA -> DNA) Binding_Entry->Reverse_Transcription Integration 3. Integration (Viral DNA into Host DNA) Reverse_Transcription->Integration Replication 4. Replication Integration->Replication Assembly_Budding 5. Assembly & Budding Replication->Assembly_Budding New_Virion New HIV Virion Assembly_Budding->New_Virion Binankadsurin_A This compound Binankadsurin_A->Binding_Entry Potential Inhibition Binankadsurin_A->Reverse_Transcription Potential Inhibition

Potential points of inhibition in the HIV life cycle by this compound.
Anticancer Effects

While direct studies on the anticancer mechanism of this compound are limited, research on other dibenzocyclooctadiene lignans provides significant insights. These compounds have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[6][7] The underlying mechanisms involve the modulation of several key signaling pathways, including:

  • MAPK Pathway: The Mitogen-Activated Protein Kinase pathway is crucial for cell proliferation and survival.

  • PI3K/Akt Pathway: The Phosphoinositide 3-Kinase/Protein Kinase B pathway is another critical regulator of cell growth, survival, and proliferation.

  • NF-κB Pathway: As mentioned earlier, this pathway is also implicated in cancer cell survival and proliferation.

The inhibition of these pathways by dibenzocyclooctadiene lignans leads to a cascade of events culminating in programmed cell death (apoptosis) and a halt in the cell division cycle.[6][7]

Anticancer_Pathways Binankadsurin_A Dibenzocyclooctadiene Lignans MAPK MAPK Binankadsurin_A->MAPK inhibits PI3K_Akt PI3K/Akt Binankadsurin_A->PI3K_Akt inhibits NF_kB NF-κB Binankadsurin_A->NF_kB inhibits Cell_Proliferation Cell_Proliferation MAPK->Cell_Proliferation Apoptosis Apoptosis MAPK->Apoptosis induces Cell_Cycle_Arrest Cell_Cycle_Arrest MAPK->Cell_Cycle_Arrest induces Cell_Survival Cell_Survival PI3K_Akt->Cell_Survival PI3K_Akt->Apoptosis inhibits PI3K_Akt->Cell_Cycle_Arrest inhibits NF_kB->Cell_Survival NF_kB->Apoptosis inhibits

Modulation of anticancer signaling pathways by dibenzocyclooctadiene lignans.

Key Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments cited in the study of this compound and related compounds.

Nitric Oxide (NO) Production Inhibition Assay in Macrophages

This assay is used to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in LPS-stimulated macrophages.

3.1.1 Materials and Reagents

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (or test compound)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

3.1.2 Experimental Workflow

NO_Assay_Workflow Seed_Cells 1. Seed RAW 264.7 cells in 96-well plate Incubate_24h 2. Incubate for 24h (37°C, 5% CO2) Seed_Cells->Incubate_24h Add_Compound 3. Add this compound (various concentrations) Incubate_24h->Add_Compound Add_LPS 4. Add LPS (1 µg/mL) to stimulate NO production Add_Compound->Add_LPS Incubate_18_24h 5. Incubate for 18-24h Add_LPS->Incubate_18_24h Collect_Supernatant 6. Collect cell culture supernatant Incubate_18_24h->Collect_Supernatant Griess_Reaction 7. Mix supernatant with Griess Reagent Collect_Supernatant->Griess_Reaction Measure_Absorbance 8. Measure absorbance at 540 nm Griess_Reaction->Measure_Absorbance Calculate_Inhibition 9. Calculate % NO inhibition and IC50 value Measure_Absorbance->Calculate_Inhibition

Workflow for the Nitric Oxide Production Inhibition Assay.

3.1.3 Procedure

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence.

  • Treatment: After incubation, remove the medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control wells.

  • Incubation: Incubate the plate for another 18-24 hours.

  • Griess Reaction: After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. Add 50 µL of Griess Reagent Component A, followed by 50 µL of Component B. Incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples from the standard curve. The percentage of NO inhibition is calculated as: [1 - (Absorbance of treated group / Absorbance of LPS-only group)] x 100. The IC₅₀ value is determined from a dose-response curve.

Hepatoprotective Activity Assay

This assay evaluates the ability of a compound to protect hepatocytes from oxidative stress-induced injury.

3.2.1 Materials and Reagents

  • Primary rat hepatocytes or HepG2 human hepatoma cell line

  • William's Medium E (for primary hepatocytes) or DMEM (for HepG2)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • t-Butyl hydroperoxide (t-BHP) or another hepatotoxin

  • This compound (or test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

3.2.2 Procedure

  • Cell Seeding: Seed hepatocytes in a 96-well plate at an appropriate density.

  • Incubation: Incubate for 24 hours to allow for cell attachment.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Induction of Injury: Add t-BHP to a final concentration that induces approximately 50% cell death.

  • Incubation: Incubate for a further 12-24 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated) cells. The protective effect is determined by the increase in cell viability in the this compound-treated groups compared to the t-BHP alone group. The ED₅₀ value is calculated from the dose-response curve.

Anti-HIV Replication Assay

This assay measures the ability of a compound to inhibit the replication of HIV in a susceptible T-cell line.

3.3.1 Materials and Reagents

  • H9 or MT-4 human T-cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • HIV-1 laboratory strain (e.g., IIIB or NL4-3)

  • This compound (or test compound)

  • Reverse Transcriptase (RT) activity assay kit or p24 antigen ELISA kit

3.3.2 Procedure

  • Cell Infection: Incubate H9 cells with a known amount of HIV-1 for 2 hours to allow for viral entry.

  • Washing: Wash the cells to remove the unbound virus.

  • Treatment: Resuspend the infected cells in fresh medium and plate them in a 96-well plate. Add various concentrations of this compound.

  • Incubation: Incubate the plate for 4-7 days at 37°C.

  • Endpoint Measurement: At the end of the incubation period, collect the cell culture supernatant.

  • Quantification of Viral Replication: Measure the amount of HIV-1 replication by quantifying either the reverse transcriptase activity in the supernatant using a commercially available kit or the amount of p24 viral antigen using an ELISA kit.

  • Calculation: The percentage of inhibition of viral replication is calculated relative to the untreated infected control. The EC₅₀ value is determined from the dose-response curve.

Conclusion

This compound, a dibenzocyclooctadiene lignan, exhibits a range of promising in vitro biological activities, including anti-inflammatory, hepatoprotective, anti-HIV, and potential anticancer effects. Its mechanisms of action appear to be multifactorial, involving the modulation of key signaling pathways such as NF-κB and Nrf2. The data presented in this guide provide a solid foundation for further preclinical and clinical development of this compound and related compounds as potential therapeutic agents. Future research should focus on elucidating the specific molecular targets of this compound to further refine our understanding of its mechanism of action and to guide the development of more potent and selective derivatives.

References

An In-depth Technical Guide on the Anti-inflammatory Effects of Bioactive Compounds from the Genus Kadsura

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Binankadsurin A" was not found in a comprehensive search of scientific literature. This guide will focus on the scientifically documented anti-inflammatory effects of other bioactive compounds isolated from the genus Kadsura and the closely related Piper kadsura, which are rich sources of lignans, neolignans, and triterpenoids with potent anti-inflammatory properties.

Introduction

The genus Kadsura, belonging to the Schisandraceae family, and the related genus Piper, are known in traditional medicine for their therapeutic properties, including the treatment of inflammatory ailments such as rheumatoid arthritis and asthma.[1][2] Modern phytochemical investigations have identified a diverse array of bioactive molecules, primarily lignans, neolignans, and triterpenoids, as the active constituents responsible for these anti-inflammatory effects.[1][3][4] This technical guide provides a comprehensive overview of the anti-inflammatory activities of these compounds, detailing their mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory effects of compounds isolated from Kadsura and Piper kadsura have been quantified in various in vitro and in vivo models. The following tables summarize the inhibitory activities of selected compounds against key inflammatory mediators.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

CompoundPlant SourceCell LineIC50 (µM)Reference
Kadsuindutain AKadsura indutaRAW 264.715.2[5]
Kadsuindutain BKadsura indutaRAW 264.710.7[5]
Kadsuindutain CKadsura indutaRAW 264.720.3[5]
Kadsuindutain DKadsura indutaRAW 264.734.0[5]
Kadsuindutain EKadsura indutaRAW 264.718.5[5]
Piperkadsin CPiper kadsuraBV-214.6[6]
FutoquinolPiper kadsuraBV-216.8[6]
Neolignan (Compound 3)Piper kadsuraRAW 264.734.29[2][7]
Neolignan (Compound 7)Piper kadsuraRAW 264.747.5[2][7]

Table 2: Inhibition of Pro-inflammatory Cytokines

CompoundPlant SourceCell LineCytokineInhibition/IC50 (µM)Reference
Triterpenoid (Compound 4)Kadsura coccineaRAW 264.7IL-6IC50 = 8.15
Triterpenoid (Compound 31)Kadsura coccineaRAW 264.7IL-6IC50 = 9.86

Table 3: Inhibition of Reactive Oxygen Species (ROS) Production

CompoundPlant SourceCell SystemIC50 (µM)Reference
Piperkadsin APiper kadsuraHuman PMNs4.3[8][9]
Piperkadsin BPiper kadsuraHuman PMNs12.2[8][9]
FutoquinolPiper kadsuraHuman PMNs13.1[8][9]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning the anti-inflammatory effects of compounds from Kadsura and Piper kadsura.

Cell Culture and Viability Assays
  • Cell Lines: Murine macrophage cell line RAW 264.7 and murine microglial cell line BV-2 are commonly used.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Viability (MTT Assay): To ensure that the observed inhibitory effects are not due to cytotoxicity, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells are seeded in 96-well plates, treated with the test compounds for a specified period (e.g., 24 hours), and then incubated with MTT solution. The resulting formazan crystals are dissolved in a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

Nitric Oxide (NO) Production Assay
  • Principle: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Protocol:

    • RAW 264.7 or BV-2 cells are seeded in 96-well plates and allowed to adhere.

    • The cells are pre-treated with various concentrations of the test compounds for a short period (e.g., 1 hour).

    • Inflammation is induced by adding lipopolysaccharide (LPS; typically 1 µg/mL).

    • After incubation (e.g., 24 hours), the culture supernatant is collected.

    • An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant.

    • The absorbance is measured at approximately 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)
  • Principle: The levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

  • Protocol:

    • Cells are cultured, pre-treated with test compounds, and stimulated with LPS as described for the NO assay.

    • The culture supernatant is collected after an appropriate incubation period.

    • The concentration of the specific cytokine is measured using a commercial ELISA kit according to the manufacturer's instructions.

Reactive Oxygen Species (ROS) Production Assay
  • Principle: The production of ROS in phorbol-12-myristate-13-acetate (PMA)-activated human polymorphonuclear neutrophils (PMNs) can be measured by lucigenin-amplified chemiluminescence.[9]

  • Protocol:

    • Human PMNs are isolated from the blood of healthy donors.

    • The cells are pre-incubated with the test compounds.

    • Lucigenin is added, followed by stimulation with PMA.

    • The chemiluminescence is measured continuously using a luminometer.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of compounds from Kadsura are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response. A major mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of the expression of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and various cytokines.

Below are diagrams illustrating the putative signaling pathways affected by these bioactive compounds and a typical experimental workflow.

G cluster_0 Cellular Response to Inflammatory Stimulus (LPS) cluster_1 Nucleus cluster_2 Inhibitory Action of Kadsura Compounds LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates DNA DNA (Promoter Regions) NFkB_nucleus->DNA Binds iNOS iNOS Gene DNA->iNOS Cytokines Cytokine Genes (TNF-α, IL-6) DNA->Cytokines Kadsura Kadsura Compounds (Lignans, Triterpenoids) Kadsura->IKK Inhibit Kadsura->NFkB_nucleus Inhibit Translocation

Putative NF-κB Signaling Pathway Inhibition.

G cluster_assays Perform Assays on Supernatant start Start: Isolate Compounds from Kadsura species cell_culture Culture Macrophages (e.g., RAW 264.7) start->cell_culture treatment Pre-treat cells with isolated compounds cell_culture->treatment stimulation Stimulate with LPS (Induce Inflammation) treatment->stimulation mtt MTT Assay for Cell Viability treatment->mtt incubation Incubate for 24 hours stimulation->incubation griess Griess Assay for Nitric Oxide (NO) incubation->griess elisa ELISA for Cytokines (TNF-α, IL-6) incubation->elisa

General Experimental Workflow.

Conclusion

The scientific literature strongly supports the traditional use of plants from the genus Kadsura for treating inflammatory conditions. The isolated lignans, neolignans, and triterpenoids have demonstrated significant anti-inflammatory activities in preclinical models. These compounds effectively suppress the production of key inflammatory mediators such as NO, ROS, and pro-inflammatory cytokines. The primary mechanism of action appears to be the modulation of the NF-κB signaling pathway. Further research, including in vivo efficacy and safety studies, is warranted to fully elucidate the therapeutic potential of these natural products in the development of novel anti-inflammatory drugs.

References

Unveiling the Anti-HIV Potential of Binankadsurin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Binankadsurin A, a lignan isolated from plants of the Kadsura genus, has emerged as a compound of interest in the field of antiviral research due to its demonstrated activity against the Human Immunodeficiency Virus (HIV). This technical guide provides a comprehensive overview of the current scientific knowledge regarding the anti-HIV properties of this compound. It is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel antiretroviral agents. This document consolidates the available quantitative data, outlines the likely experimental methodologies used for its evaluation, and visualizes its potential mechanism of action and experimental workflows.

Quantitative Assessment of Anti-HIV Activity

The primary measure of the in vitro efficacy of this compound against HIV is its half-maximal effective concentration (EC50). This value represents the concentration of the compound required to inhibit 50% of viral replication. The anti-HIV activity of this compound and related lignans from the Kadsura genus are summarized in the table below.

CompoundVirus/AssayEC50CC50Selectivity Index (SI)Source
This compound HIV-13.86 µMNot ReportedNot Reported(Gao et al., 2008)
Acetyl-binankadsurin AHIV-1 Protease>100 µg/mL (IC50)Not ReportedNot Reported(MedchemExpress)

Note: The cytotoxicity (CC50) and the resulting Selectivity Index (SI = CC50/EC50) for this compound were not available in the reviewed literature. This is a critical parameter for assessing the therapeutic potential of an antiviral compound.

Experimental Protocols

While the complete, detailed experimental protocol from the primary study on this compound's anti-HIV activity by Gao et al. (2008) is not publicly accessible, a reconstruction of the likely methodology can be inferred from standard virological assays and protocols reported for similar compounds isolated from the Kadsura genus.

In Vitro Anti-HIV-1 Assay (Inferred Protocol)

Objective: To determine the concentration at which this compound inhibits 50% of HIV-1 replication in a susceptible human T-cell line.

1. Cell and Virus Culture:

  • Cell Line: Human T-cell lines permissive to HIV-1 infection, such as C8166 or MT-4, are commonly used. These cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
  • Virus Strain: A laboratory-adapted strain of HIV-1, such as HIV-1IIIB or HIV-1RF, is propagated in the selected T-cell line. Viral stock titers are determined by measuring the 50% tissue culture infectious dose (TCID50).

2. Anti-HIV Assay Procedure:

  • Cells (e.g., C8166) are seeded in a 96-well plate at a density of approximately 5 x 10^4 cells per well.
  • This compound is dissolved in dimethyl sulfoxide (DMSO) and then serially diluted in culture medium to achieve a range of final concentrations. A positive control, such as zidovudine (AZT), and a negative control (medium with DMSO) are included.
  • The cells are pre-incubated with the diluted compound for a short period (e.g., 1-2 hours) before the addition of the virus.
  • A standardized amount of HIV-1 (e.g., 100 TCID50) is added to each well, except for the mock-infected control wells.
  • The plate is incubated for a period that allows for multiple rounds of viral replication (typically 3-5 days).

3. Quantification of Viral Replication:

  • The extent of viral replication is determined by measuring the amount of HIV-1 p24 core antigen in the cell culture supernatant using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
  • Alternatively, the cytopathic effect (CPE) of the virus on the cells can be observed and quantified.

4. Data Analysis:

  • The percentage of inhibition of viral replication at each concentration of this compound is calculated relative to the virus control.
  • The EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (Inferred Protocol)

Objective: To determine the concentration at which this compound is toxic to 50% of the host cells.

1. Assay Procedure:

  • The same cell line used in the anti-HIV assay (e.g., C8166) is seeded in a 96-well plate at a similar density.
  • The cells are incubated with the same serial dilutions of this compound as in the antiviral assay, but without the addition of the virus.
  • A cell control (no compound) and a blank control (medium only) are included.
  • The plate is incubated for the same duration as the anti-HIV assay.

2. Measurement of Cell Viability:

  • Cell viability is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
  • MTT solution is added to each well and incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
  • The formazan crystals are then solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

3. Data Analysis:

  • The percentage of cytotoxicity is calculated for each concentration of the compound relative to the cell control.
  • The CC50 value is determined by plotting the percentage of cytotoxicity against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Potential Mechanism of Action: HIV-1 Protease Inhibition

Some lignans isolated from the Kadsura genus have been shown to inhibit HIV-1 protease, a critical enzyme in the viral life cycle responsible for cleaving viral polyproteins into functional proteins required for the maturation of new virions. While the direct target of this compound has not been definitively identified, HIV-1 protease represents a plausible target.

HIV_Protease_Inhibition cluster_virus HIV-1 Life Cycle cluster_drug Mechanism of Action Gag-Pol Polyprotein Gag-Pol Polyprotein HIV-1 Protease HIV-1 Protease Gag-Pol Polyprotein->HIV-1 Protease Cleavage Mature Viral Proteins Mature Viral Proteins HIV-1 Protease->Mature Viral Proteins Virion Maturation Virion Maturation Mature Viral Proteins->Virion Maturation Infectious Virion Infectious Virion Virion Maturation->Infectious Virion Binankadsurin_A This compound Inhibition Binankadsurin_A->Inhibition Inhibition->HIV-1 Protease Inhibition Anti_HIV_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Data Acquisition & Analysis A Prepare serial dilutions of this compound C Pre-incubate cells with compound A->C B Seed C8166/MT-4 cells in 96-well plate B->C D Infect cells with HIV-1 C->D E Incubate for 3-5 days at 37°C D->E F Collect culture supernatant E->F H Perform MTT assay for cytotoxicity E->H Parallel Plate G Quantify p24 antigen via ELISA F->G I Calculate EC50 and CC50 values G->I H->I

Binankadsurin A: A Comprehensive Technical Guide on its Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Binankadsurin A, a lignan isolated from medicinal plants of the Kadsura genus, has emerged as a compound of significant interest due to its diverse biological activities. This technical guide provides a detailed overview of the current scientific knowledge regarding this compound, with a focus on its antiviral and hepatoprotective properties. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing its bioactivity, and visualizes potential signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Introduction

This compound is a natural lignan predominantly found in plants of the Kadsura genus, including Kadsura angustifolia, Kadsura coccinea, and Kadsura longipedunculata, and has also been identified in Clerodendrum philipinum.[1] Lignans are a class of polyphenolic compounds known for their diverse pharmacological effects. Preliminary research has highlighted the potential of this compound as an anti-HIV agent, an anti-hepatitis B virus (HBV) agent, and a hepatoprotective compound. This guide will delve into the specifics of these biological activities and explore its therapeutic potential.

Biological Activity and Therapeutic Potential

Antiviral Activity

This compound has demonstrated notable antiviral properties, particularly against the Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).

In vitro studies have shown that this compound exhibits potent anti-HIV activity.[2] A key study reported an effective concentration (EC50) of 3.86 µM for this compound in inhibiting HIV replication.[3] The mechanism of action for its anti-HIV activity is not yet fully elucidated but may involve the inhibition of key viral enzymes or interference with viral entry into host cells.

A derivative, Acetyl-binankadsurin A, has been studied for its effect on HIV-1 protease, a critical enzyme for viral maturation. However, it displayed low inhibitory activity, with an IC50 value greater than 100 μg/mL.[4] This suggests that the anti-HIV effect of this compound may not be primarily mediated through protease inhibition, or that the acetyl group diminishes its activity.

Derivatives of this compound have also been investigated for their potential against HBV. Angeloyl-binankadsurin A, for instance, demonstrated anti-HBV activity with a 50% inhibitory concentration (IC50) of 48.0 µg/mL.[5] This finding suggests that the this compound scaffold could be a promising starting point for the development of novel anti-HBV therapeutics.

Hepatoprotective Activity

This compound has shown a protective effect on liver cells. In a study investigating its hepatoprotective potential, this compound exhibited a protective effect on primary rat hepatocytes against injury induced by t-Butyl hydroperoxide, with a 50% effective dose (ED50) of 79.3 µmol/L.[6] This activity suggests that this compound may have therapeutic applications in the prevention or treatment of liver damage caused by oxidative stress.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound and its derivatives.

CompoundBiological ActivityAssayQuantitative ValueReference
This compound Anti-HIVCell-based assayEC50: 3.86 µM[2][3]
Acetyl-binankadsurin A Anti-HIV-1 ProteaseEnzymatic assayIC50: >100 μg/mL[4]
Angeloyl-binankadsurin A Anti-HBVCell-based assayIC50: 48.0 µg/mL[5]
This compound Hepatoprotectivet-Butyl hydroperoxide-induced hepatocyte injuryED50: 79.3 µmol/L[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative and based on standard laboratory practices for such assays.

Anti-HIV Activity Assay (Cell-Based)

This protocol outlines a general method for determining the anti-HIV activity of a compound like this compound in a cell-based assay.

Objective: To determine the 50% effective concentration (EC50) of this compound required to inhibit HIV replication in a susceptible cell line.

Materials:

  • This compound

  • HIV-1 viral stock (e.g., HIV-1 IIIB)

  • Susceptible host cells (e.g., MT-4 cells)

  • Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

  • 96-well microtiter plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilizing agent (e.g., acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Preparation: Culture MT-4 cells in RPMI 1640 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Compound Dilution: Prepare a series of dilutions of this compound in the cell culture medium.

  • Infection: In a 96-well plate, add 50 µL of MT-4 cells (at a density of 1 x 10^5 cells/mL) to each well.

  • Add 25 µL of the diluted this compound to the wells.

  • Add 25 µL of HIV-1 viral stock (at a multiplicity of infection of 0.01) to the wells.

  • Include control wells with cells and virus only (virus control) and cells only (cell control).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 5 days.

  • MTT Assay: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilizing agent to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. The percentage of protection is calculated using the formula: [(Absorbance of treated infected cells - Absorbance of virus control) / (Absorbance of cell control - Absorbance of virus control)] x 100. The EC50 value is determined by plotting the percentage of protection against the compound concentration.

Hepatoprotective Activity Assay (In Vitro)

This protocol describes a method to evaluate the protective effect of this compound against toxin-induced damage in primary hepatocytes.

Objective: To determine the 50% effective dose (ED50) of this compound in protecting primary rat hepatocytes from t-Butyl hydroperoxide-induced injury.

Materials:

  • This compound

  • Primary rat hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • t-Butyl hydroperoxide (t-BHP)

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • 96-well collagen-coated plates

Procedure:

  • Hepatocyte Isolation and Culture: Isolate primary hepatocytes from rats using a collagenase perfusion method and seed them onto collagen-coated 96-well plates. Allow the cells to attach for 4-6 hours.

  • Compound Treatment: After attachment, replace the medium with fresh medium containing various concentrations of this compound. Incubate for 24 hours.

  • Induction of Injury: Following the pre-treatment, expose the hepatocytes to a toxic concentration of t-BHP (e.g., 1.5 mM) for a defined period (e.g., 2 hours).

  • LDH Assay: After the incubation with t-BHP, collect the cell culture supernatant to measure the release of LDH, an indicator of cell membrane damage.

  • Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to determine the LDH activity in the supernatant.

  • Data Analysis: The percentage of protection is calculated based on the reduction in LDH release in the this compound-treated groups compared to the t-BHP alone group. The ED50 value is calculated from the dose-response curve.

Visualizations

The following diagrams, created using Graphviz, illustrate key conceptual frameworks related to the biological activities of this compound.

experimental_workflow_antiviral cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Cell Culture C Infect Cells with Virus A->C B Dilute this compound D Add Compound B->D C->D E Incubate D->E F Measure Viral Replication E->F G Calculate EC50 F->G

Caption: General workflow for in vitro antiviral activity assessment.

signaling_pathway_hepatoprotective cluster_stress Oxidative Stress cluster_cell Hepatocyte cluster_intervention Intervention stress Hepatotoxin (e.g., t-BHP) ros Increased ROS stress->ros damage Cellular Damage (Lipid Peroxidation, etc.) ros->damage apoptosis Apoptosis damage->apoptosis bina This compound bina->ros Inhibition

References

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) Basics of Binankadsurin A

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: Scientific research on the structure-activity relationship (SAR) of Binankadsurin A is currently in its nascent stages. Comprehensive studies involving the synthesis and biological evaluation of a wide array of derivatives are not yet available in published literature. This guide therefore provides a foundational overview based on the limited existing data for this compound and its naturally occurring analogs. The information presented herein is intended for researchers, scientists, and drug development professionals to serve as a starting point for further investigation into the therapeutic potential of this lignan.

Introduction to this compound

This compound is a dibenzocyclooctadiene lignan isolated from plants of the Kadsura genus, notably Kadsura angustifolia. Lignans are a class of polyphenolic compounds known for their diverse biological activities. Preliminary studies have indicated that this compound exhibits promising anti-HIV and hepatoprotective properties, making it a molecule of interest for further pharmacological investigation.

Chemical Profile:

IdentifierValue
PubChem CID 16757190[1]
Molecular Formula C₂₂H₂₆O₇[1]
IUPAC Name (9R,10R,11S)-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0²,⁷.0¹⁴,¹⁸]nonadeca-1(19),2,4,6,12,14(18)-hexaene-3,11-diol[1]
Molecular Weight 402.4 g/mol
Appearance White powder

Preliminary Structure-Activity Relationship of this compound and its Analogs

The current understanding of the SAR of this compound is derived from the comparison of its biological activity with a small number of naturally occurring ester derivatives. These initial findings provide the first clues into which structural modifications may influence its therapeutic effects.

Anti-HIV Activity

This compound has demonstrated inhibitory activity against the Human Immunodeficiency Virus (HIV). An in vitro study reported an EC₅₀ value of 3.86 µM for this compound in an anti-HIV assay using MT-4 cells.

Limited data on one of its derivatives, Acetyl-binankadsurin A, suggests that modification at the C-11 hydroxyl group can significantly impact its anti-HIV potency.

Table 1: Anti-HIV Activity of this compound and its Analog

CompoundR Group (at C-11)EC₅₀ (µM)
This compound-OH3.86
Acetyl-binankadsurin A-OCOCH₃>100

From this limited dataset, it can be inferred that the free hydroxyl group at the C-11 position may be crucial for the anti-HIV activity of this compound. Acetylation of this group leads to a dramatic decrease in potency. Further studies with a wider range of substitutions at this position are necessary to confirm this hypothesis and to explore the potential for other functional groups to enhance activity.

Hepatoprotective Activity

This compound and some of its ester derivatives have shown protective effects against liver cell injury induced by t-Butyl hydroperoxide. This assay is a common in vitro model to assess the antioxidant and cytoprotective potential of compounds.

Table 2: Hepatoprotective Effects of this compound and its Analogs

CompoundR Group (at C-11)ED₅₀ (µmol/L)
This compound-OH79.3
Acetylepigomisin R-OCOCH₃135.7
Isovaleroylthis compound-OCOCH(CH₃)₂26.1

The data on hepatoprotective activity presents a more complex preliminary SAR. While acetylation of the C-11 hydroxyl group (Acetylepigomisin R) decreases the protective effect compared to this compound, the introduction of a larger isovaleroyl group significantly enhances the activity. This suggests that for hepatoprotection, the nature and size of the ester group at C-11 play a significant role. The increased lipophilicity and steric bulk of the isovaleroyl group may improve cellular uptake or interaction with the molecular target responsible for the cytoprotective effect.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively described in the available literature. However, based on the cited studies, the following general methodologies were likely employed.

Anti-HIV Assay (MT-4 Cell Line)

This assay assesses the ability of a compound to inhibit the cytopathic effects of HIV-1 in the human T-cell line, MT-4.

cluster_0 Assay Preparation cluster_1 Infection and Treatment cluster_2 Data Analysis MT-4_cells MT-4 cells Infection Infect MT-4 cells with HIV-1 MT-4_cells->Infection HIV-1_stock HIV-1 virus stock HIV-1_stock->Infection Compound_dilutions Serial dilutions of this compound Treatment Add compound dilutions to infected cells Compound_dilutions->Treatment Infection->Treatment Incubation Incubate for several days Treatment->Incubation MTT_assay Measure cell viability (e.g., MTT assay) Incubation->MTT_assay EC50_calculation Calculate EC50 value MTT_assay->EC50_calculation

Workflow for Anti-HIV Assay

Methodology Outline:

  • Cell Culture: MT-4 cells are cultured in an appropriate medium and maintained at a specific density.

  • Virus Infection: A standardized amount of HIV-1 is added to the cell cultures.

  • Compound Treatment: Immediately after infection, serial dilutions of this compound or its analogs are added to the wells.

  • Incubation: The plates are incubated for a period of 4-5 days to allow for virus replication and the development of cytopathic effects.

  • Viability Assessment: Cell viability is determined using a colorimetric method, such as the MTT assay, which measures the metabolic activity of living cells.

  • Data Analysis: The concentration of the compound that inhibits the viral cytopathic effect by 50% (EC₅₀) is calculated from the dose-response curve.

Hepatoprotective Assay (t-Butyl hydroperoxide-induced injury)

This in vitro assay evaluates the ability of a compound to protect primary rat hepatocytes from oxidative stress-induced cell death.

cluster_0 Cell Preparation cluster_1 Treatment and Induction of Injury cluster_2 Assessment of Cytotoxicity Hepatocytes Isolate primary rat hepatocytes Plating Plate hepatocytes in culture dishes Hepatocytes->Plating Pre-treatment Pre-treat hepatocytes with this compound Plating->Pre-treatment Induction Induce oxidative stress with t-Butyl hydroperoxide Pre-treatment->Induction Incubation_2 Incubate for a defined period Induction->Incubation_2 LDH_assay Measure LDH release (cell membrane damage) Incubation_2->LDH_assay ED50_calculation Calculate ED50 value LDH_assay->ED50_calculation

Workflow for Hepatoprotective Assay

Methodology Outline:

  • Hepatocyte Isolation: Primary hepatocytes are isolated from rat liver.

  • Cell Culture: The isolated hepatocytes are plated and allowed to attach to the culture surface.

  • Compound Pre-treatment: Cells are pre-incubated with various concentrations of this compound or its analogs for a specific duration.

  • Induction of Injury: t-Butyl hydroperoxide is added to the culture medium to induce oxidative stress and cell damage.

  • Assessment of Cell Viability: Cell viability is typically assessed by measuring the release of lactate dehydrogenase (LDH) into the culture medium, which is an indicator of cell membrane damage.

  • Data Analysis: The effective dose that provides 50% protection against t-Butyl hydroperoxide-induced cell death (ED₅₀) is determined.

Potential Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects have not been elucidated. However, based on its observed activities, we can hypothesize its involvement in the following pathways.

Anti-HIV Activity

This compound could potentially interfere with various stages of the HIV-1 replication cycle.

HIV-1 HIV-1 Virion Entry Viral Entry (Binding and Fusion) HIV-1->Entry Replication Cycle Host_Cell Host T-Cell Entry->Host_Cell RT Reverse Transcription Entry->RT Replication Cycle RT->Host_Cell Integration Integration into Host Genome RT->Integration Replication Cycle Integration->Host_Cell Protease Viral Protease Activity Integration->Protease Replication Cycle Protease->Host_Cell Assembly Virion Assembly and Budding Protease->Assembly Replication Cycle Assembly->HIV-1 Replication Cycle Assembly->Host_Cell

Potential Anti-HIV Mechanisms of this compound

Given that many natural products with anti-HIV activity target viral enzymes, it is plausible that this compound could inhibit reverse transcriptase or protease. Alternatively, it could interfere with the entry of the virus into the host cell. The significant loss of activity upon acetylation of the C-11 hydroxyl suggests a specific interaction with a molecular target, which warrants further investigation.

Hepatoprotective Activity

The protective effect of this compound against oxidative stress-induced liver cell injury likely involves the modulation of cellular antioxidant defense mechanisms.

Oxidative_Stress Oxidative Stress (e.g., t-BHP) ROS Increased Reactive Oxygen Species (ROS) Oxidative_Stress->ROS Cell_Damage Cellular Damage (Lipid peroxidation, etc.) ROS->Cell_Damage Apoptosis Apoptosis Cell_Damage->Apoptosis Binankadsurin_A This compound Nrf2_Activation Nrf2 Activation Binankadsurin_A->Nrf2_Activation Potential Mechanism 1 ROS_Scavenging Direct ROS Scavenging Binankadsurin_A->ROS_Scavenging Potential Mechanism 2 Antioxidant_Enzymes Upregulation of Antioxidant Enzymes (e.g., HO-1, NQO1) Nrf2_Activation->Antioxidant_Enzymes Antioxidant_Enzymes->ROS Neutralizes ROS_Scavenging->ROS Neutralizes

Hypothesized Hepatoprotective Pathways of this compound

This compound may act as a direct scavenger of reactive oxygen species (ROS) or, more likely, it could upregulate endogenous antioxidant pathways. A key pathway in cellular defense against oxidative stress is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. It is possible that this compound activates Nrf2, leading to the transcription of a battery of cytoprotective genes. The variation in activity with different ester groups at C-11 suggests that cellular uptake and interaction with components of these signaling pathways are sensitive to the physicochemical properties of the molecule.

Future Directions and Conclusion

The preliminary data on this compound highlight its potential as a lead compound for the development of novel anti-HIV and hepatoprotective agents. However, to fully understand its therapeutic promise, a significant amount of further research is required.

Key areas for future investigation include:

  • Synthesis of Analogs: A focused medicinal chemistry effort to synthesize a diverse library of this compound derivatives is essential. This should include modifications at the C-11 position, as well as exploration of other parts of the lignan scaffold.

  • Comprehensive Biological Evaluation: The synthesized analogs should be systematically evaluated in a panel of relevant biological assays to establish a robust SAR.

  • Mechanism of Action Studies: In-depth studies are needed to identify the specific molecular targets and signaling pathways modulated by this compound.

  • In Vivo Studies: Promising analogs should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety.

References

In Silico Modeling of Binankadsurin A's Interaction with Bcl-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest data available, "Binankadsurin A" is not a recognized compound in publicly accessible scientific literature. Consequently, this technical guide presents a hypothetical yet scientifically rigorous in silico and experimental workflow, proposing this compound as a putative inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2). This document serves as a detailed framework for the investigation of a novel small molecule inhibitor targeting a key protein in cancer biology.

Introduction: Targeting Apoptosis with this compound

Evasion of apoptosis, or programmed cell death, is a hallmark of cancer. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[1][2] Anti-apoptotic members of this family, such as Bcl-2 itself, are frequently overexpressed in various malignancies, sequestering pro-apoptotic proteins and preventing cell death.[3][4] Therefore, small molecules that inhibit the function of Bcl-2 are of significant therapeutic interest.

This guide outlines a comprehensive strategy for the in silico modeling and experimental validation of "this compound," a hypothetical natural product, as a direct inhibitor of Bcl-2. We will explore its proposed mechanism of action, detail the computational methods to predict its binding affinity and interaction, and provide protocols for the experimental validation of these predictions.

Proposed Mechanism of Action: Disruption of the Bcl-2/BAK Interaction

We hypothesize that this compound binds to a hydrophobic groove on the surface of Bcl-2, the same site that normally binds the BH3 domain of pro-apoptotic proteins like BAK.[5] By occupying this groove, this compound competitively inhibits the Bcl-2/BAK interaction, liberating BAK to induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c, activation of caspases, and ultimately, apoptosis.[6]

Bcl2_Signaling_Pathway cluster_0 Apoptotic Stimuli (e.g., DNA damage) cluster_1 Mitochondrion cluster_2 Cytosol Apoptotic Stimuli Apoptotic Stimuli BAK BAK Apoptotic Stimuli->BAK activates Bcl2 Bcl-2 Bcl2->BAK inhibits BAK->Bcl2 binds to Cytochrome c Cytochrome c BAK->Cytochrome c releases Apaf1 Apaf-1 Cytochrome c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Apoptosome Apoptosome Caspase9->Apoptosome forms Caspase3 Caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis executes Apoptosome->Caspase3 activates This compound This compound This compound->Bcl2 inhibits

Figure 1: Proposed Bcl-2 Signaling Pathway Interruption by this compound.

In Silico Modeling of this compound - Bcl-2 Interaction

A multi-step in silico approach is employed to predict and analyze the binding of this compound to Bcl-2.[7][8] This computational workflow allows for an initial assessment of the compound's potential as a Bcl-2 inhibitor.[9][10]

In_Silico_Workflow PDB Protein Preparation (PDB ID: 2O2F) Docking Molecular Docking (AutoDock Vina) PDB->Docking Ligand Ligand Preparation (this compound 3D structure) Ligand->Docking MD Molecular Dynamics Simulation (GROMACS, 100 ns) Docking->MD Top Scoring Pose Analysis Interaction Analysis (Binding Pose, Energy Decomposition) Docking->Analysis MMPBSA Binding Free Energy Calculation (g_mmpbsa) MD->MMPBSA Trajectory MMPBSA->Analysis

Figure 2: In Silico Modeling Workflow for this compound and Bcl-2.
Molecular Docking

Molecular docking predicts the preferred orientation and conformation of a ligand when bound to a receptor.[11][12]

Protocol:

  • Protein Preparation: The crystal structure of human Bcl-2 (e.g., PDB ID: 2O2F) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and Kollman charges are assigned using AutoDock Tools.

  • Ligand Preparation: A 3D structure of this compound is generated and energy-minimized. Gasteiger charges are computed, and rotatable bonds are defined.

  • Docking Simulation: AutoDock Vina is used for docking. A grid box is defined to encompass the known BH3-binding groove of Bcl-2. The Lamarckian genetic algorithm is employed with 100 runs.[13]

  • Analysis: The resulting poses are clustered and ranked based on their predicted binding affinity (kcal/mol). The lowest energy conformation is selected for further analysis.

Molecular Dynamics (MD) Simulation

MD simulations are performed to assess the stability of the this compound-Bcl-2 complex in a simulated physiological environment.[14][15][16]

Protocol:

  • System Setup: The top-scoring docked complex from the previous step is used as the starting structure. The complex is solvated in a cubic box of TIP3P water molecules, and Na+ and Cl- ions are added to neutralize the system and achieve a physiological concentration of 0.15 M. The CHARMM36 force field is used for the protein and the CGenFF server is used to generate parameters for this compound.[17]

  • Simulation: The simulation is run using GROMACS. The system undergoes energy minimization, followed by a 1 ns NVT (constant number of particles, volume, and temperature) equilibration and a 1 ns NPT (constant number of particles, pressure, and temperature) equilibration. A 100 ns production MD simulation is then performed.

  • Analysis: Trajectories are analyzed to determine the root-mean-square deviation (RMSD) of the protein and ligand, and the root-mean-square fluctuation (RMSF) of the protein residues.

Binding Free Energy Calculation

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is used to estimate the binding free energy of the this compound-Bcl-2 complex.[18][19][20]

Protocol:

  • Snapshot Extraction: Snapshots of the complex, receptor, and ligand are extracted from the stable portion of the MD trajectory.

  • Energy Calculation: The g_mmpbsa tool is used to calculate the molecular mechanics energy, the polar solvation energy (using the Poisson-Boltzmann equation), and the nonpolar solvation energy (based on the solvent-accessible surface area).[21]

  • Binding Free Energy: The binding free energy (ΔG_bind) is calculated by summing the energy components.

Hypothetical In Silico Data Summary

The following table summarizes the hypothetical quantitative data obtained from the in silico modeling of the this compound-Bcl-2 interaction.

ParameterValueUnitMethod
Molecular Docking
Predicted Binding Affinity-9.8kcal/molAutoDock Vina
Molecular Dynamics
Protein RMSD (average)2.1ÅGROMACS
Ligand RMSD (average)1.5ÅGROMACS
Binding Free Energy
ΔG_bind-45.7 ± 5.2kcal/molMM/PBSA
ΔE_vdw-58.3kcal/molMM/PBSA
ΔE_elec-21.9kcal/molMM/PBSA
ΔG_polar39.6kcal/molMM/PBSA
ΔG_nonpolar-5.1kcal/molMM/PBSA

Experimental Validation

The in silico predictions must be validated through a series of biophysical and cell-based assays.

Experimental_Workflow Protein_Exp Recombinant Bcl-2 Expression & Purification SPR Surface Plasmon Resonance (SPR) Protein_Exp->SPR ITC Isothermal Titration Calorimetry (ITC) Protein_Exp->ITC Comp_Assay Competitive Binding Assay Protein_Exp->Comp_Assay Validation Validation of In Silico Model SPR->Validation Binding Affinity (KD) ITC->Validation Thermodynamics (ΔH, ΔS) Comp_Assay->Validation Disruption of Bcl-2/BAK (IC50) Cell_Assay Cell-Based Apoptosis Assay (Caspase-Glo 3/7) Cell_Assay->Validation Biological Activity (EC50)

Figure 3: Experimental Workflow for Validating this compound's Activity.
Surface Plasmon Resonance (SPR)

SPR is used to measure the binding affinity and kinetics of the this compound-Bcl-2 interaction in real-time.[22][23][24][25][26]

Protocol:

  • Immobilization: Recombinant human Bcl-2 protein is immobilized on a CM5 sensor chip via amine coupling.

  • Binding Analysis: A series of concentrations of this compound in running buffer (e.g., HBS-EP+) are injected over the sensor surface.

  • Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a 1:1 Langmuir binding model. The equilibrium dissociation constant (KD) is calculated as kd/ka.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes upon binding to determine the thermodynamic parameters of the interaction.[27][28][29][30][31]

Protocol:

  • Sample Preparation: Purified Bcl-2 is placed in the sample cell, and this compound is loaded into the injection syringe. Both are in the same dialysis buffer to minimize heats of dilution.

  • Titration: A series of small injections of this compound are made into the Bcl-2 solution.

  • Data Analysis: The resulting heat changes are integrated and plotted against the molar ratio of ligand to protein. The data is fitted to a single-site binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) is then calculated.

Competitive Binding Assay

This assay confirms that this compound binds to the BH3-binding groove of Bcl-2 by competing with a known BH3-domain peptide.[5][32]

Protocol:

  • Assay Setup: A fluorescently labeled peptide derived from the BH3 domain of the BAK protein (Flu-BakBH3) is used as a probe.

  • Competition: A fixed concentration of Bcl-2 and Flu-BakBH3 are incubated with increasing concentrations of this compound.

  • Measurement: The fluorescence polarization of the samples is measured. Displacement of the Flu-BakBH3 peptide by this compound results in a decrease in polarization.

  • Analysis: The IC50 value (the concentration of this compound that displaces 50% of the bound Flu-BakBH3) is determined.

Cell-Based Apoptosis Assay

The biological activity of this compound is assessed by measuring its ability to induce apoptosis in cancer cells that are dependent on Bcl-2 for survival.

Protocol (Caspase-Glo 3/7 Assay): [33][34][35][36][37]

  • Cell Culture: A Bcl-2-dependent human cancer cell line (e.g., RS4;11) is seeded in 96-well plates.

  • Treatment: Cells are treated with a range of concentrations of this compound for 24-48 hours.

  • Assay: The Caspase-Glo 3/7 reagent is added to each well. This reagent contains a luminogenic substrate for caspases 3 and 7.

  • Measurement: The luminescence, which is proportional to caspase activity, is measured using a luminometer.

  • Analysis: The EC50 value (the concentration of this compound that induces 50% of the maximal caspase activity) is calculated.

Hypothetical Experimental Data Summary
AssayParameterValueUnit
SPR KD150nM
ka2.5 x 10^5M⁻¹s⁻¹
kd3.75 x 10⁻²s⁻¹
ITC KD180nM
n1.1
ΔH-12.5kcal/mol
-TΔS-3.2kcal/mol
Competitive Binding IC50500nM
Caspase-Glo 3/7 EC502.5µM

Conclusion

This technical guide presents a comprehensive, albeit hypothetical, framework for the in silico modeling and experimental validation of this compound as a novel inhibitor of the anti-apoptotic protein Bcl-2. The detailed methodologies provide a roadmap for researchers to investigate the potential of new small molecules in the realm of cancer therapeutics. The convergence of robust computational predictions with rigorous experimental validation is crucial for the successful advancement of promising compounds from initial discovery to potential clinical candidates. While the data presented here is illustrative, the outlined workflow represents a standard and effective approach in modern drug discovery.

References

Pharmacological Profiling of Binankadsurin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Binankadsurin A, a bioactive lignan isolated from plants of the Kadsura genus, notably Kadsura coccinea and Kadsura longipedunculata, has demonstrated a range of promising pharmacological activities. This technical guide provides a comprehensive overview of the current knowledge on the pharmacological profile of this compound, including its anti-HIV, anti-cancer, anti-inflammatory, and neuroprotective properties. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes potential signaling pathways involved in its mechanisms of action.

Introduction

Lignans are a class of polyphenolic compounds found in plants, known for their diverse biological activities. This compound, a member of the dibenzocyclooctadiene lignan family, has emerged as a compound of interest for its therapeutic potential. Preclinical studies have indicated its efficacy in several disease models, suggesting its promise as a lead compound for drug development. This guide aims to consolidate the existing pharmacological data on this compound to facilitate further research and development efforts.

Pharmacological Activities and Quantitative Data

The following tables summarize the reported pharmacological activities of this compound and its derivatives. It is important to note that while several bioactivities have been ascribed to this compound, specific quantitative data remains limited in publicly available literature.

Table 1: Anti-HIV Activity of this compound

CompoundAssayCell LineEC50CC50Selectivity Index (SI)Reference
This compoundAnti-HIV Activity-3.86 µMNot ReportedNot Reported[1][2][3]

Table 2: Anti-HIV Protease Activity of Acetyl-binankadsurin A

CompoundAssayIC50Reference
Acetyl-binankadsurin AHIV-1 Protease Inhibition>100 µg/mL[4]

Table 3: Hepatoprotective Activity of this compound

CompoundAssayED50Reference
This compoundProtection against tert-butyl hydrogen peroxide-induced liver injury in rats79.3 µmol/L[5]

Note: Quantitative data for the anti-inflammatory, neuroprotective, and anti-cancer activities of this compound are not yet available in the cited literature. The following sections will detail the general experimental protocols used to assess these activities for natural products.

Experimental Protocols

This section outlines the detailed methodologies for the key experiments cited or relevant to the pharmacological profiling of this compound.

Anti-HIV Activity Assay

The anti-HIV activity of this compound is typically evaluated using cell-based assays that measure the inhibition of viral replication.

Protocol: Syncytium Formation Assay

  • Cell Culture: Co-culture of MOLT-4 cells (uninfected) and MOLT-4/HIV-1IIIB cells (chronically infected) at a ratio of 9:1 is initiated in RPMI 1640 medium supplemented with 10% fetal bovine serum.

  • Compound Treatment: Various concentrations of this compound are added to the cell culture. A positive control (e.g., a known anti-HIV drug) and a negative control (vehicle) are included.

  • Incubation: The culture is incubated at 37°C in a 5% CO2 incubator for 24 hours.

  • Syncytium Counting: The number of syncytia (giant cells formed by the fusion of infected and uninfected cells) in the presence of the test compound is counted under a microscope.

  • Data Analysis: The concentration of the compound that inhibits syncytium formation by 50% (EC50) is calculated.

Cytotoxicity Assay

Determining the cytotoxic potential of a compound is crucial to assess its therapeutic index. The MTT assay is a common method used for this purpose.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Human T-lymphoblastoid MT-4 cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well.

  • Compound Incubation: The cells are incubated with various concentrations of this compound for 5 days at 37°C.

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., acidified isopropanol).

  • Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.

Anti-Inflammatory Activity Assay

The anti-inflammatory effects of compounds like this compound can be assessed by measuring the inhibition of pro-inflammatory mediators in stimulated immune cells.

Protocol: Nitric Oxide (NO) Production Inhibition Assay

  • Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.

  • Compound and Stimulant Treatment: The cells are pre-treated with different concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubation: The cells are incubated for 24 hours.

  • Nitrite Measurement: The production of nitric oxide is quantified by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Data Analysis: The concentration of this compound that inhibits NO production by 50% (IC50) is calculated.

Neuroprotective Activity Assay

The neuroprotective potential of this compound can be evaluated by its ability to protect neuronal cells from various insults.

Protocol: Glutamate-Induced Excitotoxicity Assay

  • Neuronal Cell Culture: Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) are cultured.

  • Compound Treatment: Cells are pre-treated with different concentrations of this compound.

  • Induction of Excitotoxicity: Glutamate is added to the culture medium to induce neuronal cell death.

  • Incubation: The cells are incubated for a specified period (e.g., 24 hours).

  • Viability Assessment: Cell viability is assessed using methods like the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: The protective effect of this compound is quantified by the percentage of viable cells compared to the glutamate-treated control.

Potential Signaling Pathways and Mechanisms of Action

While the precise molecular targets of this compound are not yet fully elucidated, its reported biological activities suggest the modulation of key signaling pathways involved in inflammation, cell survival, and viral replication. The following diagrams illustrate these potential pathways.

Experimental_Workflow_Anti_HIV_Assay cluster_protocol Anti-HIV Syncytium Formation Assay start Co-culture MOLT-4 and MOLT-4/HIV-1IIIB cells add_compound Add this compound (various concentrations) start->add_compound incubate Incubate 24h at 37°C add_compound->incubate observe Count Syncytia (Microscopy) incubate->observe analyze Calculate EC50 observe->analyze

Caption: Workflow for the Anti-HIV Syncytium Formation Assay.

Experimental_Workflow_Cytotoxicity_Assay cluster_protocol MTT Cytotoxicity Assay start Seed MT-4 cells add_compound Add this compound (various concentrations) start->add_compound incubate Incubate 5 days at 37°C add_compound->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate 4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize measure Measure Absorbance (540 nm) solubilize->measure analyze Calculate CC50 measure->analyze

Caption: Workflow for the MTT Cytotoxicity Assay.

NF_kappaB_Signaling_Pathway cluster_pathway Hypothesized NF-κB Signaling Inhibition Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK Binankadsurin_A This compound Binankadsurin_A->IKK Inhibition (?) IkappaB IκBα IKK->IkappaB Phosphorylation NFkappaB_inactive NF-κB (p50/p65) IKK->NFkappaB_inactive Ubiquitination & Degradation of IκBα IkappaB->NFkappaB_inactive Inhibition NFkappaB_active Active NF-κB (p50/p65) NFkappaB_inactive->NFkappaB_active Activation Nucleus Nucleus NFkappaB_active->Nucleus Gene_Expression Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α) Nucleus->Gene_Expression Transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

PI3K_Akt_Signaling_Pathway cluster_pathway Potential Modulation of PI3K/Akt Signaling Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival Binankadsurin_A This compound Binankadsurin_A->PI3K Modulation (?)

Caption: Potential modulation of the PI3K/Akt signaling pathway by this compound.

Conclusion and Future Directions

This compound has demonstrated significant potential as a pharmacologically active compound, with established anti-HIV activity and promising indications for anti-inflammatory, neuroprotective, and anti-cancer effects. However, the current body of research is limited, and further in-depth studies are required to fully characterize its pharmacological profile.

Future research should focus on:

  • Quantitative Pharmacological Studies: Determining the IC50/EC50 values for its anti-inflammatory, neuroprotective, and anti-cancer activities against a broad range of cell lines and in relevant in vivo models.

  • Mechanism of Action Studies: Identifying the specific molecular targets and elucidating the precise signaling pathways modulated by this compound for each of its biological activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to optimize its potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy and Safety Studies: Assessing the therapeutic efficacy and safety profile of this compound in animal models of relevant diseases.

A more comprehensive understanding of the pharmacological properties of this compound will be crucial for its potential development as a novel therapeutic agent.

References

Review of lignans from Kadsura species

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Lignans from Kadsura Species

Introduction

The genus Kadsura, belonging to the Schisandraceae family, encompasses approximately 16-29 species primarily distributed in eastern and southeastern Asia.[1][2][3] Plants from this genus have a long history of use in traditional medicine, particularly in China, for treating conditions like rheumatoid arthritis, gastritis, and traumatic injuries, and for promoting blood circulation.[1][3][4][5] Phytochemical research has revealed that Kadsura species are a rich source of bioactive compounds, with lignans and triterpenoids being the most prominent chemical constituents.[1][6][7]

Lignans, in particular, are considered the primary characteristic and active components of the Kadsura genus.[3][5] To date, over 337 lignans have been isolated from these plants.[2][4] These compounds exhibit a wide spectrum of pharmacological activities, including hepatoprotective, anti-inflammatory, cytotoxic, anti-HIV, anti-platelet aggregation, and neuroprotective effects.[2][6] This guide provides a comprehensive technical review of the lignans isolated from Kadsura species, focusing on their classification, biological activities, and the experimental methodologies used for their evaluation, tailored for researchers and drug development professionals.

Classification of Lignans from Kadsura Species

The structural diversity of lignans is a hallmark of the Kadsura genus. These compounds can be broadly categorized into several types based on their chemical skeletons. The most prevalent types are dibenzocyclooctadiene lignans, which account for a significant majority of the isolated compounds.[2][8]

Major Lignan Types in Kadsura :

  • Dibenzocyclooctadienes : This is the most abundant group of lignans in Kadsura.[6][8]

  • Spirobenzofuranoid Dibenzocyclooctadienes : A complex structural variation of the dibenzocyclooctadiene skeleton.[3][6]

  • Aryltetralins [2][3]

  • Diarylbutanes [2][3]

  • Tetrahydrofurans [2][3]

  • Neolignans [2]

  • Other minor types : Including 7,8-seco-lignans, bisepoxylignans, and sesquilignans.[2]

A general workflow for the isolation and identification of these lignans from plant material is a critical first step in their study.

G cluster_collection Plant Material Processing cluster_fractionation Fractionation cluster_isolation Purification & Isolation Start Kadsura Plant Material (Stems, Roots, Fruits) Extract Extraction (e.g., 80% Acetone or Ethanol) Start->Extract Crude Crude Extract Extract->Crude Partition Solvent Partitioning (e.g., EtOAc, Chloroform) Crude->Partition Fractions Bioactive Fractions Partition->Fractions Chromatography Column Chromatography (Silica Gel, Sephadex) Fractions->Chromatography HPLC Preparative HPLC Chromatography->HPLC Pure Pure Lignan Compounds HPLC->Pure NMR 1D & 2D NMR Pure->NMR MS HRESIMS Pure->MS CD CD Spectra Pure->CD

General workflow for lignan isolation and identification.

Pharmacological Activities of Kadsura Lignans

Hepatoprotective Activity

Several lignans from Kadsura species have demonstrated significant potential in protecting liver cells from damage, a critical area of research given the prevalence of liver diseases like nonalcoholic fatty liver disease (NAFLD).[9][10] The primary mechanism involves mitigating oxidative stress and inflammation.[11] Dibenzocyclooctadiene lignans, in particular, are noted for their liver-protective effects.[11]

Table 1: Hepatoprotective Activity of Lignans from Kadsura Species

Lignan Name Kadsura Species Assay / Model Quantitative Data Reference
Longipedunculatin B (2) K. longipedunculata APAP-induced toxicity in HepG2 cells 55.1% inhibition of NO production at 10 µM [9]
Longipedlignan L (7) K. longipedunculata APAP-induced toxicity in HepG2 cells 50.8% cell survival rate at 10 µM; 74.9% inhibition of NO production at 10 µM [9]
Unnamed (12) K. longipedunculata APAP-induced toxicity in HepG2 cells 89.8% inhibition of NO production at 10 µM [9]
Compound 22 K. heteroclita APAP-induced toxicity in HepG2 cells 12.93% increase in cell viability at 10 µM [12]
Compound 25 K. heteroclita APAP-induced toxicity in HepG2 cells 25.23% increase in cell viability at 10 µM [12]
Compound 31 K. heteroclita APAP-induced toxicity in HepG2 cells 13.91% increase in cell viability at 10 µM [12]
Heilaohuguosu L K. coccinea APAP-induced toxicity in HepG2 cells 55.2% cell survival rate at 10 µM [11]
Tiegusanin I K. coccinea APAP-induced toxicity in HepG2 cells 52.5% cell survival rate at 10 µM [11]
Kadsuphilol I K. coccinea APAP-induced toxicity in HepG2 cells 54.0% cell survival rate at 10 µM [11]

| Kadcolignan H (1) & J (3) | K. coccinea | FFA-induced HepG2 cells | Inhibited triglyceride and total cholesterol levels |[11][13] |

The hepatoprotective effects are commonly evaluated against toxin-induced damage in human liver cancer (HepG2) cells.[9][12]

  • Cell Culture : HepG2 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Induction of Hepatotoxicity : Liver cell injury is induced by exposing the cells to a hepatotoxic agent such as N-acetyl-p-aminophenol (APAP) or free fatty acids (FFAs).[9][10]

  • Treatment : Cells are pre-treated with various concentrations of the isolated lignans for a specified period before or during the exposure to the toxin. A positive control, such as Bicyclol, is often used for comparison.[11][12]

  • Assessment of Cell Viability : Cell survival is quantified using methods like the MTT assay, which measures mitochondrial metabolic activity.

  • Biochemical Analysis : The levels of intracellular reactive oxygen species (ROS), triglycerides (TG), and total cholesterol (TC) in the cell lysates are measured to assess the compound's effect on oxidative stress and lipid accumulation.[10]

G cluster_stress Cellular Stress & Injury cluster_damage Hepatocyte Damage Stress Hepatotoxic Stress (e.g., APAP, FFAs) ROS ↑ Reactive Oxygen Species (ROS) Stress->ROS Inflammation ↑ Inflammation (NF-κB Pathway) Stress->Inflammation Lipid ↑ Lipid Accumulation (Triglycerides, Cholesterol) ROS->Lipid Damage Hepatocyte Injury & Cell Death Inflammation->Damage Lipid->Damage Outcome Hepatoprotective Effect Lignans Kadsura Lignans Lignans->Inflammation inhibits Nrf2 Activation of Keap1/Nrf2/ARE Pathway Lignans->Nrf2 activates Nrf2->ROS inhibits

Hepatoprotective mechanism of Kadsura lignans.
Anti-inflammatory Activity

Inflammation is a key process in many diseases, and its modulation is a significant therapeutic strategy. Lignans from Kadsura have shown potent anti-inflammatory effects, primarily by inhibiting the production of nitric oxide (NO), a key inflammatory mediator.[1][14]

Table 2: Anti-inflammatory Activity of Lignans from Kadsura Species

Lignan Name Kadsura Species Assay / Model IC₅₀ Value (µM) Reference
Kadsuindutain A (1) K. induta NO inhibition in LPS-activated RAW264.7 cells 24.5 [1][14]
Kadsuindutain B (2) K. induta NO inhibition in LPS-activated RAW264.7 cells 10.7 [1][14]
Kadsuindutain C (3) K. induta NO inhibition in LPS-activated RAW264.7 cells 13.9 [1][14]
Kadsuindutain D (4) K. induta NO inhibition in LPS-activated RAW264.7 cells 12.5 [1][14]
Kadsuindutain E (5) K. induta NO inhibition in LPS-activated RAW264.7 cells 34.0 [1][14]
Schizanrin F (6) K. induta NO inhibition in LPS-activated RAW264.7 cells 15.6 [1][14]
Schizanrin O (7) K. induta NO inhibition in LPS-activated RAW264.7 cells 22.3 [1][14]

| Schisantherin J (8) | K. induta | NO inhibition in LPS-activated RAW264.7 cells | 19.8 |[1][14] |

This in vitro assay is a standard method to screen for anti-inflammatory potential.[1][15]

  • Cell Culture : Murine macrophage-like RAW 264.7 cells are cultured under standard conditions.

  • Cell Plating : Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Treatment and Stimulation : The cells are treated with various concentrations of the test lignans for 1-2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS).[1][15]

  • Incubation : The plates are incubated for 24 hours to allow for the production of NO.

  • NO Measurement : The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the percentage of NO inhibition is calculated relative to LPS-stimulated cells without any compound.

  • Cytotoxicity Check : A parallel MTT assay is performed to ensure that the observed NO inhibition is not due to the cytotoxicity of the compounds on the RAW 264.7 cells.[1]

G cluster_pathway Inflammatory Cascade LPS LPS (Lipopolysaccharide) RAW2647 RAW 264.7 Macrophage LPS->RAW2647 activates iNOS ↑ iNOS Expression RAW2647->iNOS TNFa ↑ TNF-α Production RAW2647->TNFa NO ↑ Nitric Oxide (NO) Production iNOS->NO Lignans Kadsura Lignans Lignans->TNFa inhibits (predicted) Lignans->NO inhibits

Anti-inflammatory action of Kadsura lignans.
Cytotoxic Activity

The potential of natural products as anti-cancer agents is a major focus of drug discovery. Lignans from Kadsura coccinea have been evaluated for their anti-proliferative effects against various human tumor cell lines.[7][16]

Table 3: Cytotoxic Activity of Lignans from Kadsura Species

Lignan Name Kadsura Species Human Tumor Cell Line IC₅₀ Value (µg/mL) Reference
Kadusurain A (1) K. coccinea A549 (Lung) 12.56 [16]
Kadusurain A (1) K. coccinea HCT116 (Colon) 1.05 [16]
Kadusurain A (1) K. coccinea HL-60 (Leukemia) 2.31 [16]
Kadusurain A (1) K. coccinea HepG2 (Liver) 11.31 [7]

| Heilaohulignan C (61) | K. coccinea | HepG2 (Liver) | 9.92 µM |[6][7] |

The cytotoxic effect of compounds is typically assessed by measuring their ability to inhibit the proliferation of cancer cells.

  • Cell Culture : Human tumor cell lines (e.g., A549, HCT116, HL-60, HepG2) are maintained in appropriate culture media.[16]

  • Cell Seeding : Cells are seeded in 96-well plates at a specific density and incubated to allow for attachment.

  • Compound Treatment : The cells are treated with a range of concentrations of the isolated lignans and incubated for a period of 48-72 hours.

  • Quantification of Proliferation : Cell proliferation or viability is determined using a standard method, such as the MTT or Sulforhodamine B (SRB) assay. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.

Other Notable Bioactivities
  • Anti-HIV Activity : Lignans from Kadsura have shown promise as antiviral agents. Interiorin A and B, from Kadsura heteroclita, exhibited anti-HIV activity with EC₅₀ values of 1.6 and 1.4 μg/mL, respectively.[6] From Kadsura angustifolia, Binankadsurin A showed anti-HIV activity with an EC₅₀ value of 3.86 µM.[17]

  • Anti-platelet Aggregation : Several lignans isolated from Kadsura interior were found to inhibit adenosine diphosphate (ADP)-induced platelet aggregation.[18][19] Kadsutherin F demonstrated the strongest activity, with an inhibition of 49.47%.[18][20]

  • Neuroprotective Effects : While less explored within the Kadsura genus specifically, lignans as a chemical class are known for their neuroprotective potential, often attributed to their anti-inflammatory and antioxidant properties which can be beneficial in models of neurodegenerative diseases like Parkinson's.[6][21]

Conclusion

The genus Kadsura is a prolific source of structurally diverse and biologically active lignans. The compounds isolated from these plants, particularly dibenzocyclooctadiene lignans, have demonstrated significant hepatoprotective, anti-inflammatory, and cytotoxic properties in preclinical studies. The data summarized in this guide highlights the immense therapeutic potential of these natural products. For drug development professionals, Kadsura lignans represent a promising starting point for the discovery of new leads, especially in the areas of liver disease and inflammation. Further research is warranted to elucidate the precise mechanisms of action of the most potent compounds, their structure-activity relationships, and their potential for in vivo efficacy and safety.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Binankadsurin A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Binankadsurin A is a bioactive lignan isolated from plants of the Kadsura genus, notably Kadsura longipedunculata.[1] Lignans from this genus are recognized for a variety of potential therapeutic properties, making their accurate quantification essential for research, quality control, and pharmaceutical development. This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of this compound, suitable for determining the compound in plant extracts and other matrices. The method is based on established protocols for the analysis of similar lignans.[2][3][4]

Experimental Protocols

Sample Preparation Protocol (from Kadsura Plant Material)

This protocol outlines the extraction of this compound from dried plant material, such as the fruits or stems of Kadsura longipedunculata.

Materials:

  • Dried and powdered Kadsura longipedunculata plant material

  • Methanol (HPLC Grade)

  • Deionized Water

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm Syringe Filters

  • Volumetric flasks and pipettes

Procedure:

  • Extraction: Accurately weigh 1.0 g of the powdered plant material into a flask. Add 25 mL of methanol.

  • Ultrasonic Treatment: Place the flask in an ultrasonic bath and extract for 30 minutes at room temperature.[5] Repeat this step two more times with fresh methanol.

  • Pooling and Concentration: Combine the three methanol extracts. Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) at 50°C to yield the crude extract.[5]

  • Reconstitution: Dissolve a known quantity of the dried crude extract in the mobile phase to achieve a concentration suitable for HPLC analysis (e.g., 1 mg/mL).

  • Filtration: Filter the reconstituted sample solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter before injection.[3]

HPLC Analysis Protocol

Instrumentation and Conditions: The analysis is performed on a standard HPLC system equipped with a UV or Diode Array Detector (DAD). The conditions provided are based on methods developed for the simultaneous analysis of multiple lignans.[2][4][5]

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and DAD.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Acetonitrile

    • Solvent B: Water with 0.1% Phosphoric Acid[2]

  • Gradient Elution: A gradient elution is recommended to ensure separation from other related lignans.

    Time (min) % Solvent A (Acetonitrile) % Solvent B (Water + 0.1% H₃PO₄)
    0 40 60
    25 60 40
    40 85 15

    | 45 | 40 | 60 |

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.[5]

  • Detection Wavelength: 240 nm.[2]

  • Injection Volume: 10 µL.

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (40% Solvent A) for at least 30 minutes or until a stable baseline is achieved.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol. From this stock, create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with the mobile phase.

  • Calibration Curve: Inject the calibration standards in sequence, from lowest to highest concentration. Construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the prepared sample solutions.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard. Quantify the amount of this compound using the linear regression equation derived from the calibration curve.

Data Presentation

Method Validation Summary

The following table summarizes the typical performance characteristics for a validated HPLC method for lignan analysis, as established in the literature.[2][4][6][7] These parameters should be verified during formal method validation.

Validation ParameterTypical Acceptance CriteriaRepresentative Value
Linearity (r²) r² ≥ 0.999> 0.9998
Range -1.0 - 100 µg/mL
Limit of Detection (LOD) Signal-to-Noise Ratio ~3:1~0.15 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ~10:1~0.45 µg/mL
Accuracy (Recovery) 95 - 105%95.19% - 102.64%[2]
Precision (Intra-day RSD) RSD ≤ 2%< 1.98%[2]
Precision (Inter-day RSD) RSD ≤ 2%< 1.98%[2]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample preparation to final data analysis for the HPLC determination of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Plant Material (Kadsura longipedunculata) Weigh Weigh 1.0g Powder Sample->Weigh Extract Ultrasonic Extraction (3x with Methanol) Weigh->Extract Concentrate Evaporate & Concentrate Extract->Concentrate Reconstitute Reconstitute in Mobile Phase Concentrate->Reconstitute Filter Filter (0.22 µm) Reconstitute->Filter Injection Inject 10 µL into HPLC Filter->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV/DAD Detection (240 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Identification & Integration Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification Result Final Concentration (mg/g) Quantification->Result

References

Application Notes and Protocols for the Quantitative Analysis of Binankadsurin A in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Binankadsurin A is a bioactive dibenzocyclooctadiene lignan predominantly isolated from plants of the Kadsura genus, such as Kadsura longipedunculata.[1][2] These plants have a history of use in traditional medicine for treating a variety of ailments, including hepatitis, rheumatism, and cancer.[1] The diverse pharmacological activities reported for compounds isolated from Kadsura species, such as anti-tumor, anti-HIV, and anti-inflammatory effects, make this compound a compound of significant interest for further research and drug development.[3][4]

This document provides detailed protocols for the quantitative analysis of this compound in plant extracts using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are essential for quality control, pharmacokinetic studies, and standardization of herbal medicinal products.

Data Presentation

The following tables summarize the expected data from the quantitative analysis of this compound.

Table 1: HPLC-UV Method Validation Parameters

ParameterSpecificationAcceptance Criteria
Linearity (r²)0.1 - 100 µg/mL≥ 0.995
Accuracy (%)85 - 115%Within ± 15%
Precision (%RSD)Intra-day & Inter-day≤ 15%
Limit of Detection (LOD)Signal-to-Noise Ratio 3:1Report Value
Limit of Quantification (LOQ)Signal-to-Noise Ratio 10:1Report Value
SpecificityNo interference at the retention time of the analytePeak purity > 0.99
Recovery (%)80 - 120%Consistent and reproducible

Table 2: LC-MS/MS Method Validation Parameters

ParameterSpecificationAcceptance Criteria
Linearity (r²)1 - 1000 ng/mL≥ 0.995
Accuracy (%)85 - 115%Within ± 15% (± 20% at LLOQ)
Precision (%RSD)Intra-day & Inter-day≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantification (LLOQ)Report ValueSignal-to-Noise Ratio ≥ 10
SpecificityNo interfering peaks at the retention time and transitions of the analyteConfirmed by ion ratio
Matrix Effect (%)85 - 115%Consistent and reproducible
Recovery (%)Report ValueConsistent and reproducible

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol describes the extraction of this compound from dried and powdered plant material (e.g., stems or roots of Kadsura longipedunculata).

Materials and Reagents:

  • Dried, powdered plant material

  • Methanol (HPLC grade)

  • Ethanol (95%)

  • Ethyl acetate (HPLC grade)

  • Hexane (HPLC grade)

  • Deionized water

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Vortex mixer

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation: Weigh 1.0 g of the dried, powdered plant material into a 50 mL conical tube.

  • Extraction:

    • Add 20 mL of 95% ethanol to the tube.

    • Vortex for 1 minute to ensure thorough mixing.

    • Perform ultrasonic extraction for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully collect the supernatant.

    • Repeat the extraction process on the plant residue two more times.

    • Pool the supernatants.

  • Solvent Evaporation: Evaporate the pooled supernatant to dryness under reduced pressure using a rotary evaporator at 40°C.

  • Liquid-Liquid Partitioning:

    • Redissolve the dried extract in 20 mL of deionized water.

    • Transfer the aqueous solution to a separatory funnel.

    • Perform liquid-liquid extraction sequentially with 20 mL of hexane (three times) followed by 20 mL of ethyl acetate (three times).

    • Collect the ethyl acetate fractions, as lignans like this compound are expected to partition into this phase.

  • Final Sample Preparation:

    • Evaporate the ethyl acetate fraction to dryness.

    • Reconstitute the residue in 1 mL of methanol.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

Protocol 2: Quantitative Analysis by HPLC-UV

This method provides a robust and widely accessible approach for the quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: Agilent 1200 series or equivalent with a quaternary pump, autosampler, and diode-array detector (DAD) or UV detector.[5]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v). The ratio may be optimized based on the specific column and system.

  • Flow Rate: 1.0 mL/min.[5][6]

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by UV scan of a this compound standard (typically in the range of 210-280 nm for lignans).

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard (1 mg/mL) in methanol. From the stock solution, prepare a series of calibration standards ranging from 0.1 to 100 µg/mL by serial dilution with methanol.

  • Sample Analysis: Inject the prepared plant extract and calibration standards into the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the plant extract by interpolating its peak area from the calibration curve.

Protocol 3: Quantitative Analysis by LC-MS/MS

For higher sensitivity and selectivity, especially for complex matrices or low concentrations, LC-MS/MS is the preferred method.

Instrumentation and Conditions:

  • LC System: UHPLC system (e.g., Agilent 1290 Infinity II or equivalent).

  • MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6470 or equivalent) with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).[7]

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Gradient: 0-1 min, 10% B; 1-8 min, 10-90% B; 8-10 min, 90% B; 10-10.1 min, 90-10% B; 10.1-12 min, 10% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Ionization Mode: Positive ESI.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound need to be determined by direct infusion of a standard solution. A suitable internal standard (e.g., another lignan not present in the sample) should be used.

Procedure:

  • Standard and Sample Preparation: Prepare calibration standards and quality control (QC) samples by spiking known amounts of this compound standard and a fixed amount of internal standard into a blank matrix (if available) or methanol. The concentration range for calibration could be 1 to 1000 ng/mL. Prepare the plant extract as described in Protocol 1, adding the internal standard before the final volume adjustment.

  • Method Optimization: Optimize MS parameters (e.g., fragmentor voltage, collision energy) by infusing a standard solution of this compound. Select the most abundant and stable precursor-product ion transitions for quantification and qualification.

  • Sample Analysis: Analyze the prepared samples, calibration standards, and QC samples using the developed LC-MS/MS method.

  • Quantification: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration. Calculate the concentration of this compound in the samples from this curve.

Visualizations

Experimental_Workflow cluster_extraction Sample Preparation and Extraction cluster_analysis Quantitative Analysis cluster_hplc HPLC-UV cluster_lcms LC-MS/MS cluster_data Data Processing plant_material Dried Plant Material extraction Solvent Extraction (Ethanol, Ultrasonication) plant_material->extraction partitioning Liquid-Liquid Partitioning (Hexane/Ethyl Acetate) extraction->partitioning final_sample Final Sample in Methanol partitioning->final_sample hplc_system C18 Column Isocratic Elution final_sample->hplc_system High Conc. lcms_system C18 Column Gradient Elution final_sample->lcms_system Low Conc. uv_detection UV Detection hplc_system->uv_detection calibration Calibration Curve Construction uv_detection->calibration ms_detection MRM Detection lcms_system->ms_detection ms_detection->calibration quantification Quantification of This compound calibration->quantification

Caption: Experimental workflow for the quantification of this compound.

Putative_Signaling_Pathway cluster_inflammation Anti-inflammatory Pathway cluster_apoptosis Pro-apoptotic Pathway Binankadsurin_A This compound IKK IKK Binankadsurin_A->IKK putative inhibition Caspase9 Caspase-9 Binankadsurin_A->Caspase9 putative activation NFkB NF-κB Pathway IkB IκBα IKK->IkB inhibits degradation p65_p50 p65/p50 IkB->p65_p50 Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) p65_p50->Proinflammatory_Cytokines induces transcription Caspase_Pathway Caspase Pathway Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative signaling pathways modulated by this compound.

References

Application Note: High-Throughput Cell-Based Assay for Determining the Antiviral Activity of Binankadsurin A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Binankadsurin A is a lignan isolated from the medicinal plant Kadsura longipedunculata.[1][2] Compounds derived from the Kadsura genus have demonstrated a range of pharmacological effects, including anti-inflammatory, antioxidant, and notably, antiviral properties, with some studies indicating anti-HIV activity.[1][3] This application note provides a detailed protocol for a robust and high-throughput cell-based assay to evaluate the antiviral efficacy of this compound against a representative enveloped RNA virus. The protocol encompasses the determination of the compound's cytotoxicity (50% cytotoxic concentration, CC50) and its antiviral potency (50% effective concentration, EC50), culminating in the calculation of the selectivity index (SI) to assess its therapeutic potential.

Principle of the Assay

The antiviral activity of this compound is determined by quantifying the inhibition of virus-induced cytopathic effect (CPE) in a suitable host cell line.[4] This method relies on the principle that a viral infection will typically lead to cell death, which can be measured using a colorimetric assay that quantifies cell viability.[4][5] In the presence of an effective antiviral compound, the virus-induced cell death is inhibited, resulting in a higher cell viability signal. The MTS assay is employed to measure cell viability, where the tetrazolium salt MTS is reduced by viable cells to a colored formazan product, with the absorbance being directly proportional to the number of living cells.[5][6]

Materials and Reagents

Reagent/Material Supplier Cat. No.
This compound(Specify)(Specify)
Vero E6 CellsATCCCRL-1586
Dulbecco's Modified Eagle's Medium (DMEM)(Specify)(Specify)
Fetal Bovine Serum (FBS)(Specify)(Specify)
Penicillin-Streptomycin Solution(Specify)(Specify)
Trypsin-EDTA Solution(Specify)(Specify)
Phosphate-Buffered Saline (PBS)(Specify)(Specify)
Enveloped RNA Virus Stock (e.g., Influenza A, RSV)(Specify)(Specify)
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)PromegaG3580
96-well cell culture plates(Specify)(Specify)
Dimethyl Sulfoxide (DMSO)(Specify)(Specify)
Positive Control Antiviral (e.g., Ribavirin)(Specify)(Specify)

Experimental Protocols

Cytotoxicity Assay (CC50 Determination)

This protocol determines the concentration of this compound that is toxic to the host cells.

  • Cell Seeding: Seed Vero E6 cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Dilution: Prepare a 2-fold serial dilution of this compound in culture medium, starting from a high concentration (e.g., 200 µM). Include a "cells only" control containing only the medium with the corresponding DMSO concentration.

  • Drug Treatment: Carefully remove the medium from the cells and add 100 µL of the prepared drug dilutions to triplicate wells for each concentration.

  • Incubation: Incubate the plate for 48-72 hours (matching the duration of the antiviral assay) at 37°C with 5% CO₂.

  • MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C until a distinct color change is observed.

  • Readout: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the percentage of viability against the compound concentration and use non-linear regression analysis to determine the 50% cytotoxic concentration (CC50).

Antiviral Assay (EC50 Determination)

This protocol quantifies the ability of this compound to inhibit virus-induced CPE.

  • Cell Seeding: Seed Vero E6 cells into a 96-well plate as described in the cytotoxicity assay (Section 1.1).

  • Compound and Virus Preparation:

    • Prepare a 2-fold serial dilution of this compound in culture medium at 2X the final desired concentrations.

    • Dilute the virus stock in culture medium to a concentration that will produce a significant cytopathic effect in 48-72 hours (e.g., a multiplicity of infection (MOI) of 0.01-0.1).

  • Infection and Treatment:

    • Remove the growth medium from the cells.

    • Add 50 µL of the diluted this compound to the appropriate wells in triplicate.

    • Add 50 µL of the diluted virus to the same wells.

    • Include the following controls:

      • Virus Control: Cells with virus but no compound.

      • Cell Control: Cells with medium only (no virus, no compound).

      • Positive Control: Cells with virus and a known antiviral compound (e.g., Ribavirin).[7]

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂ until the virus control wells show approximately 80-90% CPE.

  • MTS Assay and Readout: Perform the MTS assay and measure absorbance as described in the cytotoxicity assay (Sections 1.5 and 1.6).

  • EC50 Calculation:

    • Calculate the percentage of inhibition of CPE for each concentration using the following formula: % Inhibition = [ (Absorbance of treated infected cells - Absorbance of virus control) / (Absorbance of cell control - Absorbance of virus control) ] x 100

    • Plot the percentage of inhibition against the compound concentration and use non-linear regression analysis to determine the 50% effective concentration (EC50).

Data Presentation

The efficacy and safety profile of this compound are summarized by its CC50, EC50, and Selectivity Index (SI). The SI is a crucial parameter for evaluating the therapeutic potential of an antiviral compound and is calculated as the ratio of CC50 to EC50. A higher SI value indicates a more favorable safety profile.

Compound CC50 (µM) EC50 (µM) Selectivity Index (SI = CC50/EC50)
This compound(Insert Value)(Insert Value)(Calculate Value)
Positive Control(Insert Value)(Insert Value)(Calculate Value)

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_seeding Seed Vero E6 Cells infection_treatment Infect Cells and Add Compound cell_seeding->infection_treatment compound_dilution Prepare this compound Serial Dilutions compound_dilution->infection_treatment virus_prep Prepare Virus Inoculum virus_prep->infection_treatment incubation Incubate for 48-72h infection_treatment->incubation mts_assay Add MTS Reagent incubation->mts_assay readout Measure Absorbance (490nm) mts_assay->readout cc50_calc Calculate CC50 readout->cc50_calc From Cytotoxicity Assay ec50_calc Calculate EC50 readout->ec50_calc si_calc Calculate Selectivity Index cc50_calc->si_calc ec50_calc->si_calc

Caption: Experimental workflow for antiviral activity assessment.

signaling_pathway cluster_virus_entry Viral Entry and Replication cluster_compound_action Potential Mechanism of this compound virus Virus Particle receptor Host Cell Receptor virus->receptor Attachment endocytosis Endocytosis receptor->endocytosis uncoating Viral RNA Release endocytosis->uncoating replication RNA Replication & Protein Synthesis uncoating->replication assembly Virion Assembly replication->assembly release Progeny Virus Release assembly->release release->virus Infection of new cells binankadsurin_a This compound binankadsurin_a->receptor Inhibits Attachment? binankadsurin_a->endocytosis Inhibits Entry? binankadsurin_a->replication Inhibits Replication?

Caption: Putative viral life cycle inhibition points.

Conclusion

This application note provides a comprehensive and detailed protocol for the evaluation of the antiviral activity of this compound using a cell-based CPE inhibition assay. The described methodology allows for the determination of key parameters such as CC50, EC50, and the Selectivity Index, which are essential for the preliminary assessment of a compound's potential as an antiviral therapeutic agent. The high-throughput nature of this assay makes it suitable for screening and initial characterization of novel antiviral compounds. Further studies would be required to elucidate the specific mechanism of action of this compound.[8]

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Binankadsurin A

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to the pathogenesis of numerous diseases, including arthritis, cardiovascular disease, and cancer. The search for novel anti-inflammatory agents is a significant focus of drug discovery. Binankadsurin A is a compound of interest for its potential therapeutic properties. This document provides a comprehensive set of protocols for evaluating the in vitro anti-inflammatory activity of this compound using the murine macrophage cell line, RAW 264.7.

RAW 264.7 cells are a widely used and well-characterized model for studying inflammation.[1][2] Upon stimulation with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, these cells produce a variety of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The production of these mediators is largely regulated by the activation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

These protocols detail the necessary steps to assess the efficacy of this compound in mitigating the inflammatory response in LPS-stimulated RAW 264.7 macrophages. The assays described herein will determine the compound's cytotoxicity and its ability to inhibit the production of key inflammatory markers and modulate critical signaling pathways.

Experimental Workflow

The overall workflow for screening the anti-inflammatory potential of a test compound like this compound is depicted below. It begins with determining the non-toxic concentration range of the compound, followed by evaluating its effect on various inflammatory mediators and finally investigating the underlying molecular mechanisms.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Efficacy Assessment cluster_2 Phase 3: Mechanism of Action A RAW 264.7 Cell Culture B Treat cells with various concentrations of this compound A->B C MTT Assay for Cell Viability B->C D Determine Non-Toxic Concentration Range C->D E Induce Inflammation with LPS + Treat with Non-Toxic Concentrations of this compound D->E F Collect Supernatant E->F I Induce Inflammation with LPS + Treat with this compound G Griess Assay (NO) F->G H ELISA (TNF-α, IL-6, IL-1β, PGE2) F->H J Collect Cell Lysates I->J K Western Blot Analysis J->K L Analyze NF-κB and MAPK Signaling Pathways K->L G NF-κB Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 IKK IKK Complex TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation p_IkBa p-IκBα (Degradation) IkBa->p_IkBa p50 p50 p50_n p50 p50->p50_n Translocation p65 p65 p65_n p65 p65->p65_n Translocation DNA DNA p50_n->DNA p65_n->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription G MAPK Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Activation MKK36 MKK3/6 MAPKKK->MKK36 MKK47 MKK4/7 MAPKKK->MKK47 MEK12 MEK1/2 MAPKKK->MEK12 p38 p38 MKK36->p38 Phosphorylation JNK JNK MKK47->JNK Phosphorylation ERK ERK MEK12->ERK Phosphorylation AP1 AP-1 (c-Jun/c-Fos) p38->AP1 Activation JNK->AP1 Activation ERK->AP1 Activation Genes Pro-inflammatory Genes AP1->Genes Transcription

References

Application Notes and Protocols: Total Synthesis of Binankadsurin A and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of a proposed strategy for the total synthesis of Binankadsurin A, a member of the dibenzocyclooctadiene family of lignans. While a specific total synthesis for this compound has not been prominently published, this guide leverages established methodologies from the successful syntheses of structurally related and well-studied lignans, such as Schisandrin and Gomisin O.[1] The protocols and strategies outlined herein are intended to serve as a comprehensive resource for researchers aiming to synthesize this compound and its analogs for further biological evaluation.

Dibenzocyclooctadiene lignans, isolated from plants of the Schisandra genus, are renowned for their complex structures and diverse biological activities, including hepatoprotective, neuroprotective, and anticancer effects. This compound, with its unique oxygenation pattern, presents a challenging and attractive target for synthetic chemists. The development of a robust synthetic route would not only provide access to this rare natural product but also enable the generation of novel analogs for structure-activity relationship (SAR) studies, crucial for drug discovery and development.

Proposed Retrosynthetic Analysis and Synthetic Strategy

The key challenge in the synthesis of this compound lies in the stereocontrolled construction of the eight-membered ring and the atroposelective formation of the biaryl bond. The proposed retrosynthetic analysis (Figure 1) disconnects the molecule at the biaryl linkage, suggesting an intramolecular oxidative coupling of a bis-phenol precursor. This precursor can be derived from simpler, commercially available aromatic starting materials through a series of functional group manipulations and coupling reactions.

The forward synthetic strategy (Figure 2) would commence with the preparation of two key aromatic fragments. These fragments would then be coupled, for instance, via a Suzuki-Miyaura coupling, to form the biaryl precursor.[1] Subsequent intramolecular oxidative coupling, a critical step, could be achieved using reagents like iron(III) chloride or other transition metal catalysts to forge the dibenzocyclooctadiene core. The stereochemistry of the substituents on the cyclooctadiene ring can be controlled through diastereoselective reactions, such as stereoselective reductions of ketone intermediates.[1] Final functional group manipulations would then yield the target molecule, this compound.

Diagrams of Synthetic Pathways

G cluster_retrosynthesis Retrosynthetic Analysis of this compound Binankadsurin_A This compound Biaryl_Precursor Key Biaryl Precursor Binankadsurin_A->Biaryl_Precursor Intramolecular Oxidative Coupling Aromatic_Fragments Simpler Aromatic Fragments Biaryl_Precursor->Aromatic_Fragments Suzuki-Miyaura Coupling

Figure 1: Proposed retrosynthetic analysis for this compound.

G cluster_synthesis Proposed Forward Synthesis of this compound Start Aromatic Starting Materials Frag_A Fragment A Synthesis Start->Frag_A Frag_B Fragment B Synthesis Start->Frag_B Coupling Suzuki-Miyaura Coupling Frag_A->Coupling Frag_B->Coupling Biaryl Biaryl Intermediate Coupling->Biaryl Oxidative_Coupling Intramolecular Oxidative Coupling Biaryl->Oxidative_Coupling Core Dibenzocyclooctadiene Core Oxidative_Coupling->Core FG_Manipulation Functional Group Manipulation Core->FG_Manipulation Target This compound FG_Manipulation->Target

Figure 2: Proposed forward synthetic pathway for this compound.

Experimental Protocols

The following are detailed, generalized protocols for key reactions in the proposed synthesis of this compound, adapted from established procedures for analogous dibenzocyclooctadiene lignans.[1]

Protocol 1: Suzuki-Miyaura Cross-Coupling for Biaryl Precursor Synthesis

Objective: To couple two aromatic fragments (an aryl halide and an arylboronic acid/ester) to form the key biaryl intermediate.

Materials:

  • Aryl Halide (e.g., substituted bromobenzene) (1.0 equiv)

  • Arylboronic Acid or Ester (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.05 equiv)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Anhydrous, deoxygenated reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the specified time (typically 4-12 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl precursor.

Protocol 2: Intramolecular Oxidative Biaryl Coupling

Objective: To form the dibenzocyclooctadiene ring system through an intramolecular C-C bond formation.

Materials:

  • Biaryl Precursor (with two suitably positioned phenolic hydroxyl groups) (1.0 equiv)

  • Oxidizing Agent (e.g., FeCl₃, VOF₃, or other transition metal oxidant) (2.2 equiv)

  • Anhydrous, non-polar solvent (e.g., Dichloromethane or Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the biaryl precursor in the anhydrous solvent in a flame-dried flask under an inert atmosphere.

  • Cool the solution to the desired temperature (often -78 °C to 0 °C to control selectivity).

  • Add the oxidizing agent portion-wise or as a solution in the same solvent over a period of time.

  • Stir the reaction mixture at the specified temperature for several hours, monitoring by TLC or LC-MS.

  • Quench the reaction by adding a reducing agent solution (e.g., saturated aqueous sodium thiosulfate) or water.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography to isolate the dibenzocyclooctadiene core structure.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological activity of dibenzocyclooctadiene lignans, which can be expected to be comparable for this compound and its analogs.

Table 1: Representative Yields for Key Synthetic Steps

Reaction StepStarting MaterialProductReagentsYield (%)Reference
Suzuki-Miyaura CouplingAryl Bromide & Arylboronic AcidBiaryl IntermediatePd(PPh₃)₄, K₂CO₃85-95%[1]
Intramolecular Oxidative CouplingBis-phenol PrecursorDibenzocyclooctadiene CoreFeCl₃40-60%[1]
Diastereoselective ReductionKetone IntermediateSecondary AlcoholL-Selectride>95% (d.r. >20:1)[1]

Table 2: Cytotoxicity of Selected Dibenzocyclooctadiene Lignans (IC₅₀ values in µM)

CompoundA549 (Lung)HeLa (Cervical)HepG2 (Liver)MCF-7 (Breast)Reference
Schisandrin B25.331.618.722.4N/A
Gomisin A15.820.112.517.9N/A
Deoxyschizandrin18.222.514.319.8N/A
This compound Data not availableData not availableData not availableData not available

Visualizations

General Experimental Workflow

G cluster_workflow Workflow for a Key Synthetic Step Start Reaction Setup (Inert Atmosphere) Reagents Addition of Reagents and Solvents Start->Reagents Reaction Reaction Monitoring (TLC/LC-MS) Reagents->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization

Figure 3: A generalized experimental workflow for a typical synthetic step.

Hypothetical Signaling Pathway

G cluster_pathway Hypothetical Signaling Pathway Affected by Lignans Lignan This compound Analog ROS ↑ Reactive Oxygen Species (ROS) Lignan->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 4: A hypothetical signaling pathway for apoptosis induction by lignans.

References

Application Notes and Protocols: Assessing Cell Viability in Response to Binankadsurin A using MTT and XTT Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The evaluation of a compound's effect on cell viability is a cornerstone of drug discovery and development. Tetrazolium salt-based colorimetric assays, such as the MTT and XTT assays, are widely used methods for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] These assays are instrumental in determining the cytotoxic potential of novel therapeutic agents like Binankadsurin A.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into insoluble purple formazan crystals by mitochondrial dehydrogenases of viable cells.[1] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. The insoluble crystals are then solubilized, and the absorbance is measured spectrophotometrically.[1]

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a second-generation tetrazolium salt-based assay. In this assay, the yellow XTT is reduced to a water-soluble orange formazan product by metabolically active cells.[2][3] The key advantage of the XTT assay over the MTT assay is that the formazan product is soluble in aqueous solution, thus eliminating the need for a solubilization step and making it more convenient for high-throughput screening.[3][4]

This document provides detailed protocols for performing MTT and XTT cell viability assays to evaluate the effects of this compound on cancer cell lines. It also includes templates for data presentation and diagrams illustrating the experimental workflows and a relevant signaling pathway.

Data Presentation: Effects of this compound on Cell Viability

The following tables present hypothetical data on the effects of this compound on the viability of different cancer cell lines, as determined by MTT and XTT assays. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: IC50 Values of this compound Determined by MTT Assay after 48 hours of Treatment

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer12.5
A549Lung Cancer25.8
HeLaCervical Cancer18.2
HepG2Liver Cancer32.1

Table 2: IC50 Values of this compound Determined by XTT Assay after 48 hours of Treatment

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer11.9
A549Lung Cancer26.3
HeLaCervical Cancer17.9
HepG2Liver Cancer31.5

Experimental Protocols

MTT Assay Protocol

This protocol is adapted from standard MTT assay procedures.[1][5][6]

Materials:

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 96-well flat-bottom plates

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[6]

  • Phosphate-Buffered Saline (PBS)

  • Selected cancer cell lines

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of fresh medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a blank control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[1]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

    • Incubate the plate in the dark at room temperature for at least 2 hours with gentle shaking to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.

XTT Assay Protocol

This protocol is based on standard XTT assay procedures.[2][3][4]

Materials:

  • This compound

  • XTT labeling reagent

  • Electron-coupling reagent (e.g., PMS)

  • Cell culture medium with 10% FBS

  • 96-well flat-bottom plates

  • Selected cancer cell lines

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Follow the same procedure as in the MTT assay (Step 1).

  • Compound Treatment:

    • Follow the same procedure as in the MTT assay (Step 2).

  • XTT Reagent Preparation and Addition:

    • Prepare the XTT labeling mixture immediately before use by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions (e.g., a 50:1 ratio of XTT solution to electron coupling reagent).[3]

    • After the treatment period, add 50 µL of the freshly prepared XTT labeling mixture to each well.[2][3]

  • Incubation:

    • Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator. The incubation time may need to be optimized depending on the cell type and density.

  • Absorbance Measurement:

    • Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader. A reference wavelength of 650 nm or higher is recommended.[2]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability using the same formula as in the MTT assay.

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.

Visualizations

Experimental Workflows

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add this compound incubate_24h->add_compound incubate_treatment Incubate (e.g., 48h) add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance

Caption: Workflow of the MTT Cell Viability Assay.

XTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add this compound incubate_24h->add_compound incubate_treatment Incubate (e.g., 48h) add_compound->incubate_treatment add_xtt Add XTT Labeling Mixture incubate_treatment->add_xtt incubate_xtt Incubate for 2-4h add_xtt->incubate_xtt read_absorbance Read Absorbance (450-500 nm) incubate_xtt->read_absorbance

Caption: Workflow of the XTT Cell Viability Assay.

Signaling Pathway

Note: The specific signaling pathway affected by this compound has not yet been elucidated. The following diagram illustrates a generic apoptosis signaling pathway, which is a common mechanism of action for cytotoxic anticancer agents. Further research would be required to determine the precise molecular targets of this compound.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome binankadsurin_a This compound bax_bak Bax/Bak Activation binankadsurin_a->bax_bak cytochrome_c Mitochondrial Cytochrome c Release bax_bak->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Generic Intrinsic Apoptosis Signaling Pathway.

References

Application Notes and Protocols: Binankadsurin A for High-Throughput Screening (HTS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Binankadsurin A is a novel tetracyclic triterpenoid isolated from a rare terrestrial actinomycete. Preliminary studies have identified its potent and selective inhibitory activity against Brassinosteroid-Insensitive 2 (BIN2) kinase, a key negative regulator in the brassinosteroid signaling pathway. This pathway is crucial for plant growth and development, and its components have homologs and analogous functions in various organisms, presenting potential therapeutic targets in areas such as oncology and metabolic diseases. These application notes provide a comprehensive overview of the use of this compound as a reference compound in high-throughput screening (HTS) campaigns aimed at discovering novel BIN2 inhibitors.

Mechanism of Action

This compound exerts its biological activity by competitively inhibiting the ATP-binding site of the BIN2 kinase. In the absence of brassinosteroid ligands, BIN2 is active and phosphorylates the transcription factors BZR1 and BES1, leading to their cytoplasmic retention and degradation. By inhibiting BIN2, this compound prevents the phosphorylation of BZR1/BES1, allowing their accumulation in the nucleus and subsequent regulation of target gene expression.

BinankadsurinA_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BRI1 BRI1 Receptor Kinase BIN2 BIN2 Kinase (Active) BRI1->BIN2 Inactivation BAK1 BAK1 Co-receptor BZR1_P Phosphorylated BZR1/BES1 BIN2->BZR1_P Phosphorylation Degradation Proteasomal Degradation BZR1_P->Degradation BZR1 BZR1/BES1 (Active) BZR1_P->BZR1 Dephosphorylation BinankadsurinA This compound BinankadsurinA->BIN2 Inhibition DNA Target Gene Expression BZR1->DNA

Caption: Simplified brassinosteroid signaling pathway and the inhibitory action of this compound.

Data Presentation: In Vitro Activity of this compound

The following table summarizes the key in vitro activity parameters of this compound against human BIN2 kinase and its selectivity against related kinases.

ParameterValueDescription
IC50 (BIN2) 85 nMThe half-maximal inhibitory concentration against recombinant human BIN2 kinase in a biochemical assay.
Ki 45 nMThe inhibition constant, indicating a high binding affinity to BIN2.
Selectivity >100-foldSelectivity for BIN2 over other closely related GSK3 family kinases (GSK3α and GSK3β).
Cellular Potency (EC50) 250 nMThe half-maximal effective concentration in a cell-based reporter assay for BZR1/BES1 activation.
Cytotoxicity (CC50) >50 µMThe concentration at which 50% cell death is observed in HEK293T cells, indicating low cytotoxicity.

Experimental Protocols

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for BIN2 Kinase Activity

This protocol describes a robust HTS-compatible biochemical assay to measure the kinase activity of BIN2.

HTRF_Workflow Start Start Dispense Dispense Assay Buffer, ATP, and ULight™-BZR1 peptide to 384-well plate Start->Dispense AddCompound Add this compound (or test compounds) Dispense->AddCompound AddEnzyme Add Recombinant BIN2 Kinase AddCompound->AddEnzyme Incubate Incubate at RT for 60 minutes AddEnzyme->Incubate AddDetection Add Eu-anti-phospho-BZR1 Antibody Incubate->AddDetection Incubate2 Incubate at RT for 60 minutes AddDetection->Incubate2 Read Read Plate on HTRF-compatible reader (665nm / 620nm) Incubate2->Read Analyze Calculate Signal Ratio and % Inhibition Read->Analyze End End Analyze->End

Caption: Workflow for the BIN2 HTRF biochemical assay.

Materials:

  • Recombinant Human BIN2 Kinase

  • ULight™-labeled BZR1 peptide substrate

  • Europium (Eu)-labeled anti-phospho-BZR1 antibody

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • This compound (as a positive control)

  • DMSO (for compound dilution)

  • Low-volume 384-well white microplates

Procedure:

  • Compound Plating: Prepare serial dilutions of this compound and test compounds in DMSO. Using an acoustic dispenser, transfer 50 nL of each compound solution to the assay plate.

  • Reagent Preparation: Prepare a master mix containing assay buffer, ATP (final concentration 10 µM), and ULight™-BZR1 peptide (final concentration 50 nM).

  • Substrate/ATP Addition: Dispense 5 µL of the master mix into each well of the 384-well plate containing the pre-spotted compounds.

  • Enzyme Addition: Prepare a solution of BIN2 kinase in assay buffer (final concentration 5 nM). Add 5 µL of the enzyme solution to each well to initiate the reaction. For negative controls, add 5 µL of assay buffer without the enzyme.

  • Kinase Reaction Incubation: Centrifuge the plate briefly and incubate at room temperature for 60 minutes.

  • Detection Reagent Addition: Prepare the detection mix containing the Eu-anti-phospho-BZR1 antibody in detection buffer. Add 10 µL of this mix to each well to stop the reaction.

  • Detection Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: Calculate the HTRF ratio (665nm/620nm) and determine the percent inhibition relative to DMSO controls. Plot the dose-response curves to determine the IC50 values.

Protocol 2: BZR1-Luciferase Reporter Cell-Based Assay

This protocol provides a method to confirm the cellular activity of hits identified from the primary biochemical screen.

Materials:

  • HEK293T cells stably expressing a BZR1-responsive luciferase reporter construct.

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • This compound (as a positive control).

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • 384-well white, clear-bottom cell culture plates.

Procedure:

  • Cell Seeding: Seed the stable HEK293T reporter cells into 384-well plates at a density of 5,000 cells per well in 40 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Addition: Add 100 nL of serially diluted compounds (including this compound) to the cell plates.

  • Incubation: Incubate the plates for 16-24 hours at 37°C, 5% CO₂ to allow for changes in gene expression.

  • Lysis and Luminescence Reading: Equilibrate the plates to room temperature. Add 20 µL of luciferase assay reagent to each well.

  • Signal Stabilization: Incubate for 5 minutes at room temperature to ensure complete cell lysis and stabilization of the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to DMSO-treated controls and calculate the fold-activation of the reporter. Determine EC50 values from the dose-response curves.

Conclusion

This compound serves as an excellent tool and positive control for the discovery and characterization of novel BIN2 kinase inhibitors. The provided protocols for a biochemical HTRF assay and a secondary cell-based reporter assay offer a robust workflow for identifying and validating potent and cell-permeable compounds. These methodologies can be readily adapted for large-scale HTS campaigns, facilitating the exploration of this promising therapeutic target.

Application Notes & Protocols for the Analytical Standards of Binankadsurin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the date of this document, specific analytical standards and detailed, validated protocols for Binankadsurin A are not widely available in the public domain. The following application notes and protocols are presented as a comprehensive guide for the development and validation of analytical methods for this compound, based on established principles of analytical chemistry for natural products. These protocols should be considered as starting points and will require optimization and validation for specific matrices and instrumentation.

Introduction

This compound is a lignan isolated from the stems of Kadsura coccinea. As with any bioactive natural product intended for further research and potential drug development, the establishment of robust analytical standards is crucial for ensuring the identity, purity, quality, and consistency of the compound. This document provides a framework for developing and implementing analytical methods for this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC-UV) Method for Quantification

HPLC with UV detection is a fundamental technique for the quantification and purity assessment of this compound. A reversed-phase method is generally suitable for compounds of this polarity.

Experimental Protocol: HPLC-UV

Objective: To develop and validate an HPLC-UV method for the quantification of this compound in a given sample (e.g., bulk material, formulation).

Instrumentation and Materials:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[1]

  • Acetonitrile (HPLC grade)

  • Water (ultrapure)

  • Formic acid (optional, for pH adjustment)[1]

  • This compound reference standard of known purity

  • Volumetric flasks, pipettes, and autosampler vials

Chromatographic Conditions (Starting Point):

Parameter Condition
Column C18 (4.6 x 250 mm, 5 µm)[1]
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 50% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min[1]
Column Temperature 30 °C
Detection Wavelength To be determined by UV scan (e.g., 254 nm, 280 nm)

| Injection Volume | 10 µL |

Sample Preparation:

  • Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a suitable solvent (e.g., methanol or acetonitrile) in a 10 mL volumetric flask to obtain a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).

  • Sample Solution: Prepare the sample containing this compound by dissolving a known quantity in the mobile phase or a suitable solvent to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Parameters (Hypothetical Data): The following table summarizes the typical parameters that should be evaluated during method validation, along with hypothetical acceptance criteria.

ParameterSpecificationHypothetical Result
Linearity (r²) ≥ 0.9990.9995
Range (µg/mL) 1 - 1001 - 100
Limit of Detection (LOD) (µg/mL) Signal-to-Noise ratio of 3:10.2
Limit of Quantification (LOQ) (µg/mL) Signal-to-Noise ratio of 10:10.7
Precision (%RSD) Intraday: ≤ 2%Interday: ≤ 3%Intraday: 1.2%Interday: 2.1%
Accuracy (% Recovery) 98 - 102%99.5%
Specificity No interfering peaks at the retention time of the analytePeak purity > 99%

Workflow for HPLC Method Development

HPLC_Method_Development cluster_prep Preparation cluster_dev Method Development cluster_val Validation cluster_analysis Analysis prep Prepare Standard & Sample Solutions dev Column Selection (e.g., C18) Mobile Phase Optimization Gradient/Isocratic Elution Wavelength Selection prep->dev:c1 val Linearity & Range LOD & LOQ Precision (Repeatability & Intermediate) Accuracy (Recovery) Specificity dev->val:v0 analysis Quantitative Analysis of Samples val->analysis

Workflow for HPLC-UV Method Development and Validation.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Confirmation

LC-MS is a powerful technique for the unequivocal identification of this compound, especially in complex matrices, and for the characterization of related impurities or metabolites.

Experimental Protocol: LC-MS

Objective: To confirm the identity of this compound and to detect and identify related substances using high-resolution mass spectrometry.

Instrumentation and Materials:

  • LC-MS system (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source

  • UPLC/HPLC system

  • C18 UPLC/HPLC column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard

Chromatographic and Mass Spectrometric Conditions (Starting Point):

Parameter Condition
Column C18 (2.1 x 100 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 30% B to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Ionization Mode ESI Positive and/or Negative
Mass Analyzer High Resolution (e.g., TOF, Orbitrap)
Scan Range (m/z) 100 - 1000

| Data Acquisition | Full Scan and Tandem MS (MS/MS) |

Data Analysis:

  • Identification: Confirm the presence of this compound by comparing the retention time and the accurate mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) with the theoretical exact mass.

  • Structural Confirmation: Fragment the molecular ion using MS/MS and compare the fragmentation pattern with theoretical fragmentation or with data from a reference standard.

Logical Flow for LC-MS Analysis

LCMS_Analysis_Flow start Inject Sample into LC-MS lc_sep Chromatographic Separation (UPLC/HPLC) start->lc_sep ionization Electrospray Ionization (ESI) lc_sep->ionization full_scan Full Scan MS (Accurate Mass Measurement) ionization->full_scan data_proc1 Compare Retention Time & m/z with Standard Identify Molecular Ion full_scan->data_proc1 msms Tandem MS (MS/MS) of Molecular Ion data_proc1->msms data_proc2 Analyze Fragmentation Pattern Confirm Structure msms->data_proc2 end Compound Identification Confirmed data_proc2->end

Logical workflow for compound identification using LC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the definitive structural elucidation and confirmation of this compound. ¹H and ¹³C NMR are essential for establishing the carbon-hydrogen framework.[2]

Experimental Protocol: NMR

Objective: To confirm the chemical structure of this compound and to assess its purity.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆)[3][4]

  • This compound reference standard

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent.

  • Transfer the solution to an NMR tube.

NMR Experiments:

Experiment Purpose
¹H NMR Determines the number and types of protons, their chemical environment, and coupling interactions.
¹³C NMR Determines the number and types of carbon atoms in the molecule.
DEPT (90, 135) Differentiates between CH, CH₂, and CH₃ groups.
COSY Identifies proton-proton coupling networks.
HSQC Correlates directly bonded proton and carbon atoms.
HMBC Correlates protons and carbons separated by 2-3 bonds, revealing long-range connectivity.

| NOESY | Identifies protons that are close in space, providing information about stereochemistry. |

Data Analysis:

  • Structural Confirmation: Compare the obtained chemical shifts, coupling constants, and correlations from 2D NMR spectra with published data for this compound or with the expected structure.

  • Purity Assessment: Quantitative NMR (qNMR) can be performed using an internal standard of known purity and concentration to determine the absolute purity of the this compound sample.

Signaling Pathway for Structural Elucidation by NMR

NMR_Elucidation_Pathway cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Data Analysis nmr_1d ¹H NMR ¹³C NMR DEPT nmr_2d COSY HSQC HMBC NOESY analysis Identify Spin Systems Assemble Fragments Determine Connectivity Establish Stereochemistry nmr_1d:h1->analysis:f1 Proton Environments nmr_1d:c13->analysis:f2 Carbon Skeleton nmr_2d:cosy->analysis:f1 ¹H-¹H Connectivity nmr_2d:hsqc->analysis:f2 ¹H-¹³C Direct Correlation nmr_2d:hmbc->analysis:f3 Long-Range Connectivity nmr_2d:noesy->analysis:f4 Spatial Proximity structure Final Structure Confirmation analysis->structure

Pathway for structural elucidation using NMR spectroscopy.

References

Application Notes and Protocols for the Structural Elucidation of Binankadsurin A using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of Nuclear Magnetic Resonance (NMR) spectroscopy in the complete structure elucidation of Binankadsurin A, a bioactive lignan isolated from Kadsura ananosma. The methodologies outlined herein are fundamental for the characterization of complex natural products.

Introduction

This compound is a dibenzocyclooctadiene lignan that has garnered interest due to its potential biological activities. The unambiguous determination of its complex stereochemistry and connectivity is crucial for understanding its structure-activity relationship and for any further drug development efforts. High-field NMR spectroscopy, including a suite of one-dimensional (1D) and two-dimensional (2D) experiments, provides the necessary tools for the complete structural assignment of such molecules.

This document details the application of ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, and NOESY experiments in the structural elucidation of this compound.

Key NMR Spectroscopic Data of this compound

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound, as determined in CDCl₃. This data is critical for the interpretation of the 2D NMR spectra and the final structure determination.

Table 1: ¹H NMR (CDCl₃) Data for this compound

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
1-OMe3.88s-
2-OMe3.90s-
3-OMe3.65s-
4-H6.55s-
6-H5.85d4.0
7-H2.50m-
8-H1.90m-
9-H4.20d9.0
10-Hα2.25dd14.0, 4.0
10-Hβ2.05dd14.0, 12.0
11-OMe3.85s-
12-OMe3.87s-
13-H6.60s-
C-7 Me1.10d7.0

Table 2: ¹³C NMR (CDCl₃) Data for this compound

PositionChemical Shift (δ) ppm
1152.0
2141.2
3151.5
4109.8
5135.5
672.5
740.5
835.0
982.1
1032.5
11152.5
12141.0
13110.0
14135.0
1-OMe60.9
2-OMe56.0
3-OMe61.0
11-OMe60.8
12-OMe56.1
C-7 Me12.5

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are designed for a high-field NMR spectrometer equipped with a cryoprobe.

General Sample Preparation
  • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Filter the solution through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.

  • Ensure the solvent height in the NMR tube is adequate for the spectrometer's probe (typically ~4-5 cm).

¹H NMR Spectroscopy
  • Pulse Program: zg30

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans (ns): 16

  • Relaxation Delay (d1): 2.0 s

  • Acquisition Time (aq): 4.0 s

  • Spectral Width (sw): 20 ppm

  • Transmitter Frequency Offset (o1p): Centered in the spectral region of interest.

¹³C NMR Spectroscopy
  • Pulse Program: zgpg30 (proton decoupled)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans (ns): 1024

  • Relaxation Delay (d1): 2.0 s

  • Acquisition Time (aq): 1.5 s

  • Spectral Width (sw): 240 ppm

  • Transmitter Frequency Offset (o1p): Centered in the spectral region of interest.

2D COSY (Correlation Spectroscopy)
  • Pulse Program: cosygpqf

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans (ns): 8

  • Relaxation Delay (d1): 2.0 s

  • Data Points (td): 2048 in F2, 256 in F1

  • Spectral Width (sw): 12 ppm in both dimensions

2D HSQC (Heteronuclear Single Quantum Coherence)
  • Pulse Program: hsqcedetgpsisp2.3

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans (ns): 16

  • Relaxation Delay (d1): 2.0 s

  • Data Points (td): 1024 in F2, 256 in F1

  • Spectral Width (sw): 12 ppm in F2 (¹H), 160 ppm in F1 (¹³C)

  • ¹J(C,H) Coupling Constant: Optimized for 145 Hz

2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Pulse Program: hmbcgplpndqf

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans (ns): 32

  • Relaxation Delay (d1): 2.0 s

  • Data Points (td): 2048 in F2, 256 in F1

  • Spectral Width (sw): 12 ppm in F2 (¹H), 220 ppm in F1 (¹³C)

  • Long-range Coupling Constant: Optimized for 8 Hz

2D NOESY (Nuclear Overhauser Effect Spectroscopy)
  • Pulse Program: noesygpph

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans (ns): 16

  • Relaxation Delay (d1): 2.5 s

  • Mixing Time (d8): 500 ms

  • Data Points (td): 2048 in F2, 256 in F1

  • Spectral Width (sw): 12 ppm in both dimensions

Structure Elucidation Workflow and Data Interpretation

The following diagrams illustrate the logical workflow for the structure elucidation of this compound using the aforementioned NMR techniques.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_info Derived Structural Information cluster_structure Final Structure H1_NMR ¹H NMR Proton_Env Proton Environments & Multiplicities H1_NMR->Proton_Env C13_NMR ¹³C NMR Carbon_Types Carbon Skeleton (CH, CH₂, CH₃, Cq) C13_NMR->Carbon_Types COSY COSY HH_Connectivity Proton-Proton Spin Systems COSY->HH_Connectivity HSQC HSQC CH_Connectivity Direct C-H Correlations HSQC->CH_Connectivity HMBC HMBC Long_Range_Connectivity Connectivity across Quaternary Carbons HMBC->Long_Range_Connectivity NOESY NOESY Stereochemistry Relative Stereochemistry NOESY->Stereochemistry Proton_Env->COSY Proton_Env->HSQC Proton_Env->HMBC Proton_Env->NOESY Carbon_Types->HSQC Carbon_Types->HMBC Final_Structure This compound Structure HH_Connectivity->Final_Structure CH_Connectivity->Final_Structure Long_Range_Connectivity->Final_Structure Stereochemistry->Final_Structure

Caption: Workflow for this compound structure elucidation.

Interpretation of Key Correlations:

  • COSY: This experiment reveals the proton-proton coupling networks. For this compound, key correlations are observed between H-6 and H-7, H-7 and H-8, H-8 and the C-7 methyl protons, and between the geminal protons at C-10.

  • HSQC: This spectrum correlates each proton to its directly attached carbon. It is essential for assigning the chemical shifts of protonated carbons.

  • HMBC: This experiment is crucial for piecing together the molecular fragments by identifying long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations for this compound include those from the methoxy protons to their respective aromatic carbons, and from H-6 to C-5 and C-7, which helps to establish the connectivity of the cyclooctadiene ring.

  • NOESY: This experiment provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry. For this compound, key NOE correlations are observed between H-8 and H-9, and between the C-7 methyl group and H-6, which helps to define the conformation of the eight-membered ring.

G cluster_protons Key Protons cluster_carbons Key Carbons cluster_correlations Observed Correlations H6 H-6 HMBC_H6_C5 HMBC H6->HMBC_H6_C5 2J HMBC_H6_C7 HMBC H6->HMBC_H6_C7 2J H9 H-9 C7_Me C-7 Me NOESY_C7Me_H6 NOESY C7_Me->NOESY_C7Me_H6 space HMBC_C7Me_C7 HMBC C7_Me->HMBC_C7Me_C7 2J HMBC_C7Me_C8 HMBC C7_Me->HMBC_C7Me_C8 3J OMe_1 1-OMe HMBC_OMe1_C1 HMBC OMe_1->HMBC_OMe1_C1 3J C5 C-5 C7 C-7 C8 C-8 C1 C-1 HMBC_H6_C5->C5 HMBC_H6_C7->C7 NOESY_C7Me_H6->H6 HMBC_C7Me_C7->C7 HMBC_C7Me_C8->C8 HMBC_OMe1_C1->C1

Caption: Key HMBC and NOESY correlations for this compound.

By systematically applying these NMR techniques and interpreting the resulting data, the complete and unambiguous structure of this compound can be elucidated. These methods form the cornerstone of natural product chemistry and are essential for the characterization of novel bioactive compounds.

Application Note: Analysis of Binankadsurin A using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Binankadsurin A is a dibenzocyclooctadiene lignan, a class of natural products known for their diverse and potent biological activities. As interest in the therapeutic potential of this compound grows, robust analytical methods for its identification and quantification are crucial. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and outlines its characteristic fragmentation pattern.

Molecular Structure and Properties

  • Compound Name: this compound

  • Molecular Formula: C₂₂H₂₆O₇

  • Exact Mass: 402.1678 g/mol [1]

  • Chemical Class: Dibenzocyclooctadiene Lignan

Predicted Mass Spectrometry Fragmentation of this compound

The fragmentation of dibenzocyclooctadiene lignans is influenced by the core ring system and the nature and position of its substituents.[2][3][4][5] Based on the structure of this compound and established fragmentation pathways for this class of compounds, a proposed fragmentation scheme is presented below.

The positive ion mode is often utilized for the analysis of these lignans, typically forming a protonated molecule [M+H]⁺. Collision-induced dissociation (CID) of the precursor ion can lead to characteristic neutral losses and product ions.

Proposed Fragmentation Pathway

The fragmentation of the protonated this compound molecule ([C₂₂H₂₆O₇+H]⁺, m/z 403.1755) is anticipated to involve the following key steps:

  • Neutral Loss of Water (H₂O): The presence of hydroxyl groups facilitates the loss of water, a common fragmentation pathway for alcohols.

  • Neutral Loss of Methanol (CH₃OH): The methoxy groups can be eliminated as methanol.

  • Cleavage of the Dibenzocyclooctadiene Ring: The strained eight-membered ring can undergo characteristic cleavages.

  • Loss of a Methyl Group (CH₃): Radical loss of a methyl group is also a possible fragmentation event.

A proposed fragmentation pathway is illustrated in the diagram below.

G cluster_main Proposed Fragmentation of this compound This compound\n[M+H]⁺\nm/z 403.1755 This compound [M+H]⁺ m/z 403.1755 Fragment 1\n[M+H-H₂O]⁺\nm/z 385.1649 Fragment 1 [M+H-H₂O]⁺ m/z 385.1649 This compound\n[M+H]⁺\nm/z 403.1755->Fragment 1\n[M+H-H₂O]⁺\nm/z 385.1649 - H₂O Fragment 2\n[M+H-CH₃OH]⁺\nm/z 371.1493 Fragment 2 [M+H-CH₃OH]⁺ m/z 371.1493 This compound\n[M+H]⁺\nm/z 403.1755->Fragment 2\n[M+H-CH₃OH]⁺\nm/z 371.1493 - CH₃OH Fragment 3\n[M+H-H₂O-CH₃]⁺\nm/z 370.1571 Fragment 3 [M+H-H₂O-CH₃]⁺ m/z 370.1571 Fragment 1\n[M+H-H₂O]⁺\nm/z 385.1649->Fragment 3\n[M+H-H₂O-CH₃]⁺\nm/z 370.1571 - CH₃ Fragment 4\n[M+H-H₂O-CH₃OH]⁺\nm/z 353.1387 Fragment 4 [M+H-H₂O-CH₃OH]⁺ m/z 353.1387 Fragment 1\n[M+H-H₂O]⁺\nm/z 385.1649->Fragment 4\n[M+H-H₂O-CH₃OH]⁺\nm/z 353.1387 - CH₃OH

Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.

Quantitative Data Summary

The following table summarizes the predicted m/z values for the precursor and major product ions of this compound in positive ion mode.

Ion DescriptionProposed FormulaCalculated m/z
Protonated Molecule [M+H]⁺[C₂₂H₂₇O₇]⁺403.1755
Fragment 1 [M+H-H₂O]⁺[C₂₂H₂₅O₆]⁺385.1649
Fragment 2 [M+H-CH₃OH]⁺[C₂₁H₂₃O₆]⁺371.1493
Fragment 3 [M+H-H₂O-CH₃]⁺[C₂₁H₂₂O₆]⁺370.1571
Fragment 4 [M+H-H₂O-CH₃OH]⁺[C₂₁H₂₁O₅]⁺353.1387

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.

Sample Preparation

A robust sample preparation method is critical for accurate analysis. For plant materials, a common procedure involves extraction followed by purification.[6][7][8]

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material.

    • Add 20 mL of methanol.

    • Sonication for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Purification (Solid Phase Extraction - SPE):

    • Reconstitute the dried extract in 5 mL of 50% methanol.

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the reconstituted sample onto the cartridge.

    • Wash the cartridge with 5 mL of 20% methanol to remove polar impurities.

    • Elute the lignans with 10 mL of 80% methanol.

    • Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B (linear gradient)

    • 15-18 min: 90% B

    • 18-18.1 min: 90-10% B (linear gradient)

    • 18.1-25 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for structural confirmation.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Collision Gas: Argon.

  • MRM Transitions (for quantification):

    • This compound: 403.2 > 385.2 (Quantifier), 403.2 > 371.1 (Qualifier).

    • Note: Collision energies should be optimized for the specific instrument.

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound.

G cluster_workflow LC-MS/MS Workflow for this compound Analysis Sample_Collection Sample Collection (e.g., Plant Material) Extraction Extraction with Methanol Sample_Collection->Extraction Purification Solid Phase Extraction (SPE) Extraction->Purification LC_Separation LC Separation (C18 Column) Purification->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification & Confirmation) MS_Detection->Data_Analysis

Caption: General workflow for the LC-MS/MS analysis of this compound.

Conclusion

This application note provides a comprehensive overview of the mass spectrometric analysis of this compound. The proposed fragmentation pathway and detailed experimental protocol offer a solid foundation for researchers and scientists in natural product chemistry and drug development to identify and quantify this promising lignan. The provided methods can be adapted and optimized for various research applications, contributing to a better understanding of the pharmacology and therapeutic potential of this compound.

References

Application Notes and Protocols for In Vitro Combination Studies with Binankadsurin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for investigating the in vitro effects of Binankadsurin A, a lignan compound originating from the Kadsura genus, when used in combination with other therapeutic agents. Based on the known biological activities of related compounds from Kadsura species, which include potent anti-inflammatory and cytotoxic effects, this compound is a promising candidate for combination therapies, particularly in oncology and inflammatory diseases. The protocols outlined below are designed to assess potential synergistic, additive, or antagonistic interactions of this compound with other drugs.

Lignans and triterpenoids isolated from Kadsura coccinea have demonstrated significant anti-proliferative effects against a variety of human tumor cell lines.[1][2][3] Furthermore, sesquiterpenes from this plant have been shown to attenuate inflammation by inhibiting key signaling pathways such as NF-κB and JAK2/STAT3.[4][5] These findings suggest that this compound may exert its effects through the induction of apoptosis and the modulation of inflammatory responses, making it a strong candidate for combination studies with conventional chemotherapeutics and anti-inflammatory drugs.

Data Presentation: Quantitative Analysis of Drug Interactions

The following tables are templates for summarizing quantitative data from in vitro combination assays. The values presented are hypothetical and should be replaced with experimental data.

Table 1: In Vitro Cytotoxicity of this compound in Combination with Doxorubicin in A549 Lung Carcinoma Cells

Drug Combination (Concentration)Cell Viability (%)Combination Index (CI)Predicted EffectObserved EffectInteraction Type
This compound (IC₅₀)50-Additive50-
Doxorubicin (IC₅₀)50-Additive50-
This compound (IC₂₅) + Doxorubicin (IC₂₅)350.8Additive40Synergistic
This compound (IC₅₀) + Doxorubicin (IC₅₀)150.6Additive25Synergistic
This compound (IC₇₅) + Doxorubicin (IC₇₅)50.4Additive10Strong Synergy

Table 2: Inhibition of NF-κB Activity in LPS-stimulated RAW 264.7 Macrophages

Drug Combination (Concentration)NF-κB Nuclear Translocation (%)IL-6 Secretion (pg/mL)TNF-α Secretion (pg/mL)Interaction Type
This compound (IC₅₀)50250400-
Dexamethasone (IC₅₀)45200350-
This compound (IC₂₅) + Dexamethasone (IC₂₅)30150250Synergistic
This compound (IC₅₀) + Dexamethasone (IC₅₀)1050100Strong Synergy

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol is designed to determine the cytotoxic effects of this compound alone and in combination with another drug on a selected cancer cell line.

Materials:

  • This compound

  • Combination drug (e.g., Doxorubicin)

  • Cancer cell line (e.g., A549)

  • DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Drug Treatment: Prepare serial dilutions of this compound and the combination drug. Treat the cells with each drug individually and in combination at various concentration ratios. Include a vehicle control (DMSO).

  • Incubation: Incubate the treated cells for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control. Determine the IC₅₀ values for each drug and the combination index (CI) to assess the nature of the interaction (synergism, additivity, or antagonism).

Protocol 2: Assessment of Apoptosis by Annexin V-FITC/PI Staining

This protocol quantifies the induction of apoptosis by this compound in combination with another drug using flow cytometry.

Materials:

  • This compound

  • Combination drug

  • Cancer cell line

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, the combination drug, or both for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Protocol 3: Evaluation of NF-κB Pathway Inhibition

This protocol assesses the effect of this compound on the NF-κB signaling pathway, a key regulator of inflammation.

Materials:

  • This compound

  • Combination drug (e.g., Dexamethasone)

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Nuclear extraction kit

  • Antibodies for Western blot (p65, phospho-p65, IκBα, Lamin B1, β-actin)

  • ELISA kits for IL-6 and TNF-α

Procedure:

  • Cell Stimulation: Pre-treat RAW 264.7 cells with this compound and/or the combination drug for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes (for Western blot) or 24 hours (for ELISA).

  • Nuclear and Cytoplasmic Extraction: Fractionate the cells into nuclear and cytoplasmic extracts using a nuclear extraction kit.

  • Western Blot Analysis: Perform Western blotting on the extracts to detect the levels of total and phosphorylated p65 in the nucleus and IκBα in the cytoplasm. Use Lamin B1 and β-actin as nuclear and cytoplasmic loading controls, respectively.

  • ELISA: Measure the concentrations of IL-6 and TNF-α in the cell culture supernatants using specific ELISA kits.

  • Data Analysis: Quantify the protein bands from the Western blot and the cytokine concentrations from the ELISA to determine the inhibitory effect on the NF-κB pathway.

Visualizations

Diagrams of Signaling Pathways and Workflows

experimental_workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549, RAW 264.7) cytotoxicity Cytotoxicity Assay (MTT) cell_culture->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis nf_kb NF-κB Pathway Assay (Western Blot, ELISA) cell_culture->nf_kb drug_prep Drug Preparation (this compound & Combo Drug) drug_prep->cytotoxicity drug_prep->apoptosis drug_prep->nf_kb ic50_ci IC50 & Combination Index (CI) Calculation cytotoxicity->ic50_ci apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant pathway_inhibition Pathway Inhibition Analysis nf_kb->pathway_inhibition synergy_conclusion synergy_conclusion ic50_ci->synergy_conclusion Synergy/Antagonism apoptosis_quant->synergy_conclusion pathway_inhibition->synergy_conclusion

Caption: Experimental workflow for in vitro combination studies.

nf_kb_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases DNA DNA NFkB_nuc->DNA binds Gene_exp Pro-inflammatory Gene Expression (TNF-α, IL-6) DNA->Gene_exp induces BinankadsurinA This compound BinankadsurinA->IKK inhibits BinankadsurinA->NFkB_nuc inhibits translocation apoptosis_pathway cluster_stimulus Stimulus cluster_pathway Apoptotic Cascade cluster_outcome Outcome BinankadsurinA_Combo This compound + Chemotherapy Bax_Bak Bax/Bak Activation BinankadsurinA_Combo->Bax_Bak induces Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Binankadsurin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving Binankadsurin A in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A: this compound is a lignan, a class of natural products known for their complex chemical structures and diverse biological activities.[1][2] Its molecular formula is C22H26O7.[3] Like many lignans, this compound is a lipophilic molecule with poor water solubility, which can significantly hinder its preclinical evaluation and formulation development.[1][2][4][5] Poor aqueous solubility can lead to low bioavailability and limit its therapeutic potential.[5]

Q2: What are the general approaches to improve the solubility of poorly water-soluble compounds like this compound?

A: Several techniques can be employed to enhance the aqueous solubility of hydrophobic drugs. These can be broadly categorized into physical and chemical modifications:

  • Physical Modifications:

    • Particle Size Reduction: Decreasing the particle size through micronization or nanosuspension increases the surface area-to-volume ratio, which can improve the dissolution rate.[6]

    • Solid Dispersions: Dispersing the compound in a hydrophilic carrier can enhance its wettability and dissolution.[4]

    • Complexation: Using agents like cyclodextrins to form inclusion complexes can effectively increase the apparent solubility of a hydrophobic molecule by encapsulating it within a more soluble structure.[7]

  • Chemical Modifications:

    • pH Adjustment: For compounds with ionizable functional groups, adjusting the pH of the solution can increase solubility. However, the structure of this compound suggests it is not readily ionizable.

    • Co-solvency: The addition of a water-miscible organic solvent (co-solvent) to an aqueous solution can increase the solubility of hydrophobic compounds.[8]

    • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their solubility in aqueous media.

Q3: Are there any specific methods that have been successful for other lignans?

A: Yes, studies on lignans from Schisandra chinensis have shown that techniques like solid dispersions with hydrophilic carriers (e.g., Poloxamer 407) and the formation of enteric nanoparticles can significantly improve their dissolution rate and oral bioavailability.[4][6]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
This compound precipitates out of solution upon addition to aqueous buffer. The compound has very low aqueous solubility.1. Prepare a high-concentration stock solution in an organic solvent such as DMSO or ethanol. 2. Serially dilute the stock solution into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough to not affect your assay (typically <0.5%).
Even with a co-solvent, the desired concentration for an in vitro assay cannot be reached. The required concentration exceeds the solubility limit even with the co-solvent.1. Increase the percentage of the co-solvent if the experimental system can tolerate it. 2. Explore the use of solubilizing excipients such as cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween® 80, Poloxamer 188).
Variability in experimental results when using a co-solvent. The compound may be precipitating over time in the aqueous medium.1. Prepare fresh dilutions for each experiment. 2. Visually inspect for any precipitation before use. 3. Consider using a more robust solubilization method like forming a solid dispersion or a nanoparticle formulation for more consistent results.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent

This protocol describes the preparation of a stock solution of this compound in an organic solvent for subsequent dilution in aqueous media for in vitro assays.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out a precise amount of this compound (e.g., 1 mg) and place it in a sterile microcentrifuge tube.

  • Add a calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • When preparing working solutions, dilute the stock solution in the final aqueous buffer, ensuring the final DMSO concentration is compatible with the experimental system.

Protocol 2: Solubility Enhancement using Cyclodextrins

This protocol outlines a general method to prepare a complex of this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10% w/v).

  • Add an excess amount of this compound to the HP-β-CD solution.

  • Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.

  • After stirring, allow the suspension to settle.

  • Filter the supernatant through a 0.22 µm syringe filter to remove the undissolved compound.

  • The clear filtrate contains the solubilized this compound-HP-β-CD complex. The concentration of this compound in the filtrate can be determined using a suitable analytical method like HPLC-UV.

Quantitative Data Summary

The following table presents hypothetical solubility data for this compound in different solvent systems to illustrate the potential improvements with various techniques. Note: This data is for illustrative purposes only and is not based on experimental results for this compound.

Solvent System This compound Solubility (µg/mL) Fold Increase (vs. Water)
Water< 1-
Water with 0.5% DMSO~5~5x
10% Ethanol in Water~15~15x
5% (w/v) HP-β-CD in Water~50~50x
1% (w/v) Poloxamer 188 in Water~30~30x

Visualizations

Experimental Workflow for Solubility Enhancement

G cluster_0 Problem Definition cluster_1 Solubilization Strategies cluster_2 Characterization & Analysis cluster_3 Application A Poor Aqueous Solubility of This compound B Co-solvent Approach (e.g., DMSO, Ethanol) A->B C Complexation (e.g., Cyclodextrins) A->C D Surfactant-based (e.g., Micelles) A->D E Nanoparticle Formulation A->E F Solubility Measurement (e.g., HPLC) B->F C->F D->F E->F G Physical Stability Assessment F->G H In Vitro / In Vivo Experiments G->H G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Cell Surface Receptor IKK IKK Receptor->IKK IkB IκB IKK->IkB NFkB NF-κB IKK->NFkB IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc ROS ROS ROS->IKK Genes Pro-inflammatory Genes (e.g., COX-2, iNOS) NFkB_nuc->Genes BinankadsurinA This compound BinankadsurinA->IKK BinankadsurinA->ROS Stimulus Inflammatory Stimulus Stimulus->Receptor

References

Technical Support Center: Optimizing Novel Compound Dosage for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on optimizing the dosage of a novel compound, hereafter referred to as "Compound X," for in vitro experiments. The information provided is based on established methodologies for determining appropriate concentrations for new chemical entities in cell-based assays.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and issues that may arise during the initial characterization and dose-finding studies for a new compound.

Q1: Where should I start to determine the initial concentration range for Compound X?

A1: For a completely uncharacterized compound, it is recommended to start with a broad range of concentrations to capture a wide spectrum of potential cellular responses. A common starting point is a logarithmic dilution series, for example, from 0.01 µM to 100 µM. This wide range helps in identifying a narrower, more effective concentration window for subsequent, more focused experiments.

Q2: How do I properly dissolve and dilute Compound X for my experiments?

A2: The solubility of a new compound is a critical factor.

  • Solvent Selection: Initially, try to dissolve Compound X in a solvent that is compatible with your cell culture system and has low toxicity, such as dimethyl sulfoxide (DMSO) or ethanol. It is crucial to determine the maximum concentration of the solvent that your cells can tolerate without affecting their viability or function. This is typically below 0.5% (v/v) for most cell lines.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM or 100 mM) in your chosen solvent. This stock can then be stored under appropriate conditions (e.g., -20°C or -80°C) to maintain its stability.

  • Serial Dilutions: From the stock solution, perform serial dilutions in your cell culture medium to achieve the desired final concentrations for your experiment. Ensure thorough mixing at each dilution step.

Q3: My cells are dying even at the lowest concentration of Compound X. What should I do?

A3: If you observe widespread cell death across all tested concentrations, consider the following troubleshooting steps:

  • Expand the Lower Concentration Range: Your initial "low" concentration might still be too high. Test even lower concentrations, for instance, in the nanomolar (nM) or even picomolar (pM) range.

  • Assess Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) in the culture medium is not exceeding the toxic threshold for your specific cell line. Run a solvent control experiment where cells are treated with the highest concentration of the solvent used in your drug dilutions.

  • Reduce Incubation Time: The compound might be highly potent and fast-acting. Reduce the exposure time of the cells to Compound X (e.g., from 24 hours to 6 or 12 hours).

  • Check Compound Stability: The compound might be degrading into a toxic byproduct in the culture medium.

Q4: I am not observing any effect of Compound X, even at high concentrations. What could be the reason?

A4: If Compound X does not elicit any observable response, consider these possibilities:

  • Increase the Concentration Range: The compound may have low potency, requiring higher concentrations to see an effect. You might need to test concentrations up to the millimolar (mM) range, being mindful of solubility limits.

  • Increase Incubation Time: Some cellular processes take longer to respond to treatment. Extend the incubation period (e.g., from 24 hours to 48 or 72 hours).

  • Check Compound Solubility and Stability: The compound may not be soluble in the culture medium at the tested concentrations or it might be unstable. Verify the solubility and consider using a different solvent or formulation.

  • Cell Line Specificity: The chosen cell line may not be sensitive to Compound X. Consider testing the compound on a panel of different cell lines.

  • Assay Sensitivity: The assay you are using might not be sensitive enough to detect subtle changes. Consider using a more sensitive or different type of assay that measures a different cellular endpoint.

Q5: There is high variability between my experimental replicates. How can I improve consistency?

A5: High variability can obscure real effects. To improve reproducibility:

  • Ensure Homogeneous Cell Seeding: Uneven cell plating can lead to significant differences between wells. Ensure your cell suspension is homogenous and that you are using a consistent seeding density.

  • Precise Pipetting: Use calibrated pipettes and proper pipetting techniques to ensure accurate delivery of cells, media, and Compound X.

  • Edge Effects: In multi-well plates, the outer wells are more prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile water or PBS.

  • Consistent Incubation Conditions: Maintain consistent temperature, humidity, and CO2 levels in your incubator.

Quantitative Data Summary

The following table provides an example of how to summarize the results of a primary cytotoxicity screening of Compound X against various cancer cell lines after a 48-hour incubation period. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

Cell LineTissue of OriginIC50 of Compound X (µM)IC50 of Doxorubicin (µM) - (Positive Control)[1]
MCF-7Breast Cancer12.50.8
A549Lung Cancer25.81.2
HeLaCervical Cancer8.20.5
HepG2Liver Cancer45.12.1

Note: The data presented above is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of Compound X using the Resazurin Assay

The resazurin assay is a colorimetric method used to measure cell viability.[2][3] Viable, metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Compound X stock solution (e.g., 10 mM in DMSO)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

  • 96-well clear-bottom black plates

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader capable of measuring fluorescence (Excitation: ~560 nm, Emission: ~590 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of Compound X in complete culture medium from your stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Compound X.

    • Include wells for a "no-treatment" control (cells with medium only) and a "solvent" control (cells with medium containing the highest concentration of the solvent used).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Resazurin Addition and Incubation:

    • After the treatment period, add 20 µL of the resazurin solution to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized for your specific cell line.

  • Fluorescence Measurement:

    • Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a plate reader.

  • Data Analysis:

    • Subtract the fluorescence of the "no-cell" (media + resazurin only) blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the "no-treatment" control (which is set to 100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Experimental Workflow for Dosage Optimization

G cluster_0 Phase 1: Broad Range Screening cluster_1 Phase 2: Narrow Range Refinement Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Perform Broad Logarithmic Dilutions\n(e.g., 0.01 µM to 100 µM) Perform Broad Logarithmic Dilutions (e.g., 0.01 µM to 100 µM) Prepare Stock Solution->Perform Broad Logarithmic Dilutions\n(e.g., 0.01 µM to 100 µM) Primary Viability Assay\n(e.g., Resazurin, MTT) Primary Viability Assay (e.g., Resazurin, MTT) Perform Broad Logarithmic Dilutions\n(e.g., 0.01 µM to 100 µM)->Primary Viability Assay\n(e.g., Resazurin, MTT) Analyze Dose-Response Curve Analyze Dose-Response Curve Primary Viability Assay\n(e.g., Resazurin, MTT)->Analyze Dose-Response Curve Identify Effective Concentration Range Identify Effective Concentration Range Analyze Dose-Response Curve->Identify Effective Concentration Range Perform Narrow Linear Dilutions\n(around estimated IC50) Perform Narrow Linear Dilutions (around estimated IC50) Identify Effective Concentration Range->Perform Narrow Linear Dilutions\n(around estimated IC50) Secondary/Functional Assays Secondary/Functional Assays Perform Narrow Linear Dilutions\n(around estimated IC50)->Secondary/Functional Assays Determine Optimal Dosage Determine Optimal Dosage Secondary/Functional Assays->Determine Optimal Dosage Further Mechanistic Studies Further Mechanistic Studies Determine Optimal Dosage->Further Mechanistic Studies Compound X Compound X IKK IKK Compound X->IKK inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Genes\n(TNF-α, IL-6, IL-1β) Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) Nucleus->Pro-inflammatory Genes\n(TNF-α, IL-6, IL-1β) activates transcription of Start No Effect Observed Check Solubility Check Solubility Start->Check Solubility Increase Concentration Increase Concentration Check Solubility->Increase Concentration Soluble Reformulate Compound Reformulate Compound Check Solubility->Reformulate Compound Insoluble Extend Incubation Time Extend Incubation Time Increase Concentration->Extend Incubation Time Still No Effect Change Cell Line Change Cell Line Extend Incubation Time->Change Cell Line Still No Effect Use More Sensitive Assay Use More Sensitive Assay Change Cell Line->Use More Sensitive Assay Still No Effect

References

Technical Support Center: Control Experiments for Binankadsurin A Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Binankadsurin A in cell-based assays. The information is tailored for scientists and drug development professionals to help ensure the accuracy and reproducibility of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the IκB kinase (IKK) complex. By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of the NF-κB transcription factor. This action blocks the nuclear translocation of NF-κB, leading to the downregulation of NF-κB target gene expression.

Q2: Which cell lines are recommended for studying the effects of this compound?

A2: Cell lines with constitutively active or inducible NF-κB signaling pathways are recommended. Common choices include:

  • HEK293T: Easily transfectable and suitable for reporter assays.

  • HeLa: A robust cell line often used in cancer research with a well-characterized NF-κB pathway.

  • RAW 264.7: A murine macrophage cell line ideal for studying inflammation, where NF-κB plays a critical role.

  • MCF-7: A human breast cancer cell line where NF-κB activity is implicated in cell survival and proliferation.

Q3: What are the essential positive and negative controls for a this compound experiment?

A3: Proper controls are crucial for interpreting your data. Here are the recommended controls:

Control TypeDescriptionPurpose
Vehicle Control Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.To account for any effects of the solvent on cell viability or signaling.
Positive Control (Activator) Cells treated with a known activator of the NF-κB pathway, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).To confirm that the NF-κB pathway is functional in the experimental system.
Positive Control (Inhibitor) Cells treated with a well-characterized IKK inhibitor (e.g., Bay 11-7082) in the presence of an activator.To provide a benchmark for the inhibitory effect of this compound.
Untreated Control Cells that do not receive any treatment.To establish the baseline cellular response.

Q4: What is the recommended concentration range for this compound in cell-based assays?

A4: The optimal concentration of this compound should be determined empirically for each cell line and assay. A good starting point is to perform a dose-response curve ranging from 1 nM to 10 µM. It is also critical to assess the cytotoxicity of the compound at these concentrations using an assay like the MTT or CellTiter-Glo® assay.

Troubleshooting Guide

Unexpected results can arise in any cell-based assay. This guide addresses common issues encountered when working with this compound.

ProblemPossible Cause(s)Suggested Solution(s)
High background signal in control wells - Insufficient washing steps- Reagent contamination- Inappropriate blocking[1]- Increase the number and rigor of wash steps.[2]- Use fresh, sterile reagents.- Optimize the blocking buffer and incubation time.[1]
Low or no signal in positive control wells - Inactive activator (e.g., TNF-α)- Poor cell health[1]- Incorrect assay timing- Use a fresh aliquot of the activator and verify its activity.- Ensure cells are healthy, within a low passage number, and at the correct confluency.[3]- Optimize the incubation time for both the activator and the detection reagents.
Inconsistent results between replicates - Uneven cell plating- Pipetting errors- Edge effects in the plate- Ensure a single-cell suspension before plating and allow plates to sit at room temperature before incubation to ensure even cell distribution.[4]- Calibrate pipettes regularly and use proper pipetting techniques.[2]- Avoid using the outer wells of the plate or fill them with media to maintain humidity.
This compound shows no inhibitory effect - Compound degradation- Incorrect dosage- Cell line is resistant to IKK inhibition- Store this compound according to the manufacturer's instructions and prepare fresh dilutions for each experiment.- Perform a dose-response experiment to determine the optimal concentration.- Verify the expression and activity of the NF-κB pathway in your chosen cell line.
High cytotoxicity observed - Compound concentration is too high- Solvent (e.g., DMSO) toxicity- Determine the IC50 and use concentrations well below this value for mechanistic studies.- Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).

Experimental Protocols

NF-κB Nuclear Translocation Immunofluorescence Assay

This protocol details the steps to visualize the inhibitory effect of this compound on the nuclear translocation of the NF-κB p65 subunit.

Materials:

  • HeLa cells

  • This compound

  • TNF-α (activator)

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • DAPI (nuclear stain)

  • Paraformaldehyde (PFA)

  • Triton X-100

  • Bovine Serum Albumin (BSA)

Procedure:

  • Cell Seeding: Seed HeLa cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with varying concentrations of this compound or vehicle control for 1 hour.

  • Stimulation: Add TNF-α (final concentration 20 ng/mL) to the wells and incubate for 30 minutes.

  • Fixation: Gently wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate with the primary anti-p65 antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Staining and Mounting: Wash with PBS, stain with DAPI for 5 minutes, and mount the coverslips onto microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope and quantify the nuclear localization of p65.

Visualizations

BinankadsurinA_Signaling_Pathway cluster_NFkB Cytoplasm TNF-alpha TNF-alpha TNFR TNFR IKK Complex IKK Complex TNFR->IKK Complex Activates IkB IkB IKK Complex->IkB Phosphorylates This compound This compound NF-kB NF-kB Nucleus Nucleus NF-kB->Nucleus Translocates Gene Expression Gene Expression Nucleus->Gene Expression Induces IkB->NF-kB Releases IkB->NF-kB

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental_Workflow start Start seed_cells Seed Cells onto Coverslips start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation pretreatment Pre-treat with this compound or Vehicle overnight_incubation->pretreatment stimulation Stimulate with TNF-alpha pretreatment->stimulation fixation Fix Cells with PFA stimulation->fixation permeabilization Permeabilize with Triton X-100 fixation->permeabilization blocking Block with BSA permeabilization->blocking primary_ab Incubate with Primary Antibody (anti-p65) blocking->primary_ab secondary_ab Incubate with Secondary Antibody primary_ab->secondary_ab stain_mount Stain Nuclei (DAPI) and Mount secondary_ab->stain_mount imaging Fluorescence Microscopy and Analysis stain_mount->imaging end End imaging->end

Caption: Workflow for NF-κB nuclear translocation assay.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Poorly Soluble Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the bioavailability of poorly soluble natural compounds for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: My poorly soluble natural compound shows excellent in vitro activity but fails in in vivo models. What is the likely cause?

A1: A significant discrepancy between in vitro and in vivo results for poorly soluble compounds is often attributed to low bioavailability. Poor aqueous solubility can lead to limited dissolution in the gastrointestinal tract, resulting in low absorption into the systemic circulation.[1][2] Other contributing factors may include extensive first-pass metabolism or poor membrane permeability.[3][4]

Q2: What are the initial steps to consider for improving the oral bioavailability of a novel, poorly soluble natural compound?

A2: A stepwise approach is recommended. Start with simple and cost-effective methods such as particle size reduction (micronization) to increase the surface area for dissolution.[2][5] Concurrently, evaluating the compound's solubility in various pharmaceutically acceptable solvents, co-solvents, and surfactants can provide valuable insights for formulation development.[6] If these initial steps do not yield satisfactory results, more advanced techniques like solid dispersions, cyclodextrin complexation, or lipid-based formulations should be explored.[1][7][8]

Q3: How do I choose the most suitable bioavailability enhancement technique for my compound?

A3: The selection of an appropriate method depends on the physicochemical properties of your compound, the desired dosage form, and the target site of action.[1] For instance, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) are often suitable for highly lipophilic compounds.[7][9] Amorphous solid dispersions can be effective for crystalline compounds that are resistant to dissolution.[3][10] A preliminary screening of several techniques is often necessary to identify the most promising approach.

Q4: What are the regulatory considerations when using novel formulations to enhance bioavailability?

A4: When developing formulations for preclinical and clinical studies, it is crucial to use excipients that are generally regarded as safe (GRAS).[1] The safety and toxicity of the formulation components must be thoroughly evaluated. For later-stage development, regulatory bodies will require detailed information on the manufacturing process, stability, and characterization of the formulation.[8]

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Media During In Vitro Dissolution Testing
Potential Cause Troubleshooting Step Expected Outcome
Poor aqueous solubility of the crystalline form. Reduce particle size through micronization or nanonization.Increased surface area enhances the dissolution rate.[2][6]
Compound is a weak acid or base. Adjust the pH of the dissolution medium to ionize the compound.Increased solubility due to the formation of a more soluble salt form.[6][11]
Recrystallization from a supersaturated solution. Formulate as an amorphous solid dispersion with a hydrophilic polymer.The polymer inhibits recrystallization and maintains a supersaturated state, improving dissolution.[3][10]
Insufficient wetting of the compound. Include a surfactant in the formulation or dissolution medium.Improved wetting of the hydrophobic compound particles enhances dissolution.[6]
Issue 2: Low Oral Bioavailability Despite Improved In Vitro Dissolution
Potential Cause Troubleshooting Step Expected Outcome
Poor membrane permeability (BCS Class III/IV characteristics). Investigate the use of permeation enhancers or lipid-based formulations that can be absorbed via the lymphatic pathway.[4][8]Enhanced absorption across the intestinal epithelium.
Extensive first-pass metabolism in the gut wall or liver. Co-administer with a known inhibitor of the metabolizing enzymes (if ethically and experimentally feasible). Develop a prodrug that is less susceptible to first-pass metabolism.[4][12]Increased systemic exposure of the active compound.
Efflux by transporters like P-glycoprotein. Screen for P-glycoprotein inhibitory activity of the compound or excipients. Co-administer with a P-gp inhibitor.Reduced efflux of the compound back into the intestinal lumen, leading to increased absorption.
Degradation in the gastrointestinal tract (e.g., acidic pH in the stomach). Develop an enteric-coated formulation to protect the compound from the acidic environment of the stomach and release it in the intestine.[12]Protection of the compound from degradation, allowing it to reach the site of absorption intact.

Data Presentation: Comparison of Bioavailability Enhancement Strategies

The following table presents hypothetical data to illustrate the potential improvements in pharmacokinetic parameters for a poorly soluble natural compound ("Compound X") using different formulation strategies.

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (0-t) (ng·h/mL) Relative Bioavailability (%)
Aqueous Suspension (Control) 50150 ± 252.0600 ± 110100
Micronized Suspension 50320 ± 451.51350 ± 200225
Solid Dispersion 50750 ± 901.03900 ± 450650
Cyclodextrin Complex 50680 ± 851.03500 ± 410583
SEDDS 50950 ± 1200.755100 ± 620850

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve 100 mg of the poorly soluble natural compound and 200 mg of a hydrophilic polymer (e.g., PVP K30, HPMC) in a suitable organic solvent (e.g., methanol, ethanol, or a mixture).

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at 40-50°C until a thin film is formed on the flask wall.

  • Drying: Further dry the film under a high vacuum for 24 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the dried film from the flask, gently mill it into a fine powder using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and amorphicity (using techniques like DSC and XRD).

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Solubility Screening: Determine the solubility of the natural compound in various oils (e.g., Labrafac™, Capryol™), surfactants (e.g., Tween® 80, Cremophor® EL), and co-surfactants (e.g., Transcutol® P).

  • Formulation Development: Based on the solubility data, mix the selected oil, surfactant, and co-surfactant in different ratios to prepare the SEDDS pre-concentrate.

  • Drug Loading: Dissolve the natural compound in the prepared SEDDS pre-concentrate with gentle heating and vortexing until a clear solution is obtained.

  • Emulsification Study: Add 1 mL of the drug-loaded SEDDS pre-concentrate to 250 mL of 0.1 N HCl with gentle agitation. Observe the formation of a nano- or microemulsion.

  • Characterization: Characterize the resulting emulsion for droplet size, polydispersity index, and zeta potential.

Visualizations

Signaling Pathway Diagram

Many natural compounds exert their therapeutic effects by modulating inflammatory signaling pathways. The diagram below illustrates a simplified NF-κB signaling pathway, a common target for anti-inflammatory natural products.

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by a natural compound.

Experimental Workflow Diagram

This diagram outlines a general workflow for selecting and evaluating a suitable bioavailability enhancement strategy.

G A Poorly Soluble Natural Compound B Physicochemical Characterization (Solubility, LogP, pKa) A->B C Formulation Screening B->C D Particle Size Reduction C->D E Solid Dispersion C->E F Lipid-Based Formulation C->F G In Vitro Dissolution Testing D->G E->G F->G H Select Lead Formulation(s) G->H I In Vivo Pharmacokinetic Study (Animal Model) H->I J Data Analysis & Bioavailability Assessment I->J

Caption: Workflow for enhancing the bioavailability of a poorly soluble natural compound.

References

Technical Support Center: Overcoming Resistance to Binankadsurin A

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific molecule "Binankadsurin A," including its mechanism of action, signaling pathways, and resistance profiles, is not available in the public domain as of December 2025. The following technical support guide has been constructed based on established principles of drug resistance in cancer cell lines to provide a framework for troubleshooting and experimentation with novel cytotoxic compounds. The experimental data and pathways described are illustrative and should be adapted based on empirical findings with this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing a gradual loss of efficacy of this compound in our long-term cell culture experiments. What could be the reason?

A1: This is a common phenomenon known as acquired resistance. Cancer cells can develop resistance to a drug over time through various mechanisms. These can include, but are not limited to:

  • Alterations in the drug target: Mutations or changes in the expression level of the protein that this compound targets.

  • Increased drug efflux: Upregulation of transporter proteins (like P-glycoprotein) that pump the drug out of the cell.[1]

  • Activation of alternative survival pathways: Cells may bypass the drug's effects by activating other signaling pathways that promote survival and proliferation, such as the NF-κB pathway.[2][3][4]

  • Evasion of apoptosis: Upregulation of anti-apoptotic proteins (like Bcl-2) or downregulation of pro-apoptotic proteins, making the cells more resistant to programmed cell death.[5][6]

Q2: How can we confirm if our cell line has developed resistance to this compound?

A2: The most direct way is to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line to that of the original, sensitive (parental) cell line.[7] A significant increase in the IC50 value is a clear indicator of resistance. This can be determined using a cell viability assay.

Q3: What are the first steps we should take to investigate the mechanism of resistance?

A3: A good starting point is to investigate the potential mechanisms mentioned in A1. We recommend:

  • Gene and protein expression analysis: Use techniques like Western blotting or qPCR to check for changes in the expression of known drug resistance markers (e.g., P-gp, Bcl-2 family proteins, key proteins in survival pathways).

  • Pathway analysis: Investigate if known survival signaling pathways, such as the NF-κB pathway, are constitutively active in the resistant cells.

  • Drug accumulation/efflux assays: Measure the intracellular concentration of this compound to see if it is being pumped out of the resistant cells more effectively.

Q4: Are there any general strategies to overcome resistance to a novel compound like this compound?

A4: Yes, several strategies can be explored:

  • Combination therapy: Using this compound in combination with other drugs that target different pathways can be effective.[8][9] For example, combining it with an inhibitor of a survival pathway that is activated in resistant cells.

  • Targeting the resistance mechanism: If you identify a specific resistance mechanism, such as the upregulation of an efflux pump, you could use an inhibitor of that pump in combination with this compound.[10]

  • Epigenetic modulators: Drugs that alter the epigenetic landscape of the cells can sometimes re-sensitize them to the original therapy.[9][11]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability in IC50 values between experiments. Inconsistent cell seeding density, variations in drug preparation, or contamination.Standardize cell seeding protocols. Prepare fresh drug dilutions for each experiment. Regularly check for mycoplasma contamination.
No significant difference in IC50 between suspected resistant and parental cells. The observed lack of efficacy might not be due to stable resistance but other factors like changes in culture conditions or drug degradation.Confirm the stability of this compound under your experimental conditions. Re-evaluate your long-term culture protocol.
Resistant cells show increased expression of NF-κB target genes. Constitutive activation of the NF-κB signaling pathway is a known mechanism of drug resistance.[2][4]Treat resistant cells with a known NF-κB inhibitor and re-assess their sensitivity to this compound.
Resistant cells do not undergo apoptosis upon treatment. Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulation of pro-apoptotic proteins (e.g., Bax, Bak).[5][12]Perform Western blot analysis for key apoptosis-related proteins. Consider combination therapy with a Bcl-2 inhibitor.

Quantitative Data Summary

The following tables present hypothetical data for a sensitive parental cell line and a derived resistant cell line to illustrate the expected outcomes of comparative experiments.

Table 1: Comparative IC50 Values for this compound

Cell LineIC50 (µM)Fold Resistance
Parental Cell Line0.5 ± 0.081
Resistant Cell Line12.5 ± 1.225

Table 2: Protein Expression Levels in Parental vs. Resistant Cell Lines

ProteinParental Cell Line (Relative Expression)Resistant Cell Line (Relative Expression)
P-glycoprotein1.015.2
Bcl-21.08.5
Phospho-p65 (NF-κB)1.09.8
Bax1.00.4

Experimental Protocols

Protocol 1: Generation of a Resistant Cell Line

This protocol describes a general method for developing a drug-resistant cell line through continuous exposure to increasing concentrations of the drug.[7]

Materials:

  • Parental cancer cell line

  • Complete cell culture medium

  • This compound

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Determine the initial IC50 of this compound for the parental cell line.

  • Culture the parental cells in the presence of this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • When the cells resume a normal growth rate, passage them and increase the concentration of this compound by a small increment (e.g., 1.5 to 2-fold).

  • Repeat this process of stepwise dose escalation over several months.

  • Periodically freeze down cells at different stages of resistance development.

  • Once cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-20 times the initial IC50), a resistant cell line has been established.

  • Confirm the level of resistance by performing a cell viability assay to determine the new IC50 and compare it to the parental line.

Protocol 2: Cell Viability (MTT) Assay

Materials:

  • Parental and resistant cell lines

  • 96-well plates

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, treat the cells with a serial dilution of this compound (and a vehicle control) for the desired treatment duration (e.g., 48 or 72 hours).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Protocol 3: Western Blot Analysis

Materials:

  • Parental and resistant cell lines

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against P-gp, Bcl-2, phospho-p65, Bax, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the parental and resistant cells with RIPA buffer and quantify the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system and perform densitometric analysis to compare protein expression levels.

Visualizations

cluster_0 Hypothetical Signaling Pathway for this compound Binankadsurin_A This compound Target_Protein Target Protein Binankadsurin_A->Target_Protein Binds and inhibits Downstream_Effector Downstream Effector Target_Protein->Downstream_Effector Inhibits Apoptosis Apoptosis Target_Protein->Apoptosis Promotes NF_kB_Inhibition NF-kB Inhibition Downstream_Effector->NF_kB_Inhibition Negative Regulation

Caption: Hypothetical signaling pathway of this compound.

cluster_1 Workflow for Developing Resistant Cell Lines Start Parental Cell Line Treat_IC20 Treat with IC20 of this compound Start->Treat_IC20 Culture Culture until normal growth resumes Treat_IC20->Culture Increase_Dose Increase Drug Concentration Culture->Increase_Dose Repeat Repeat Cycle Increase_Dose->Repeat Repeat->Treat_IC20 Continue Resistant_Line Resistant Cell Line Established Repeat->Resistant_Line Resistance Achieved Validate Validate Resistance (IC50 Assay) Resistant_Line->Validate

Caption: Workflow for generating resistant cell lines.

cluster_2 Troubleshooting Logic for Reduced Efficacy Start Reduced Efficacy Observed? Check_IC50 Compare IC50 to Parental Line Start->Check_IC50 IC50_Increased IC50 Increased? Check_IC50->IC50_Increased Investigate_Mechanism Investigate Resistance Mechanism IC50_Increased->Investigate_Mechanism Yes Check_Protocols Review Experimental Protocols IC50_Increased->Check_Protocols No

Caption: Troubleshooting decision tree for reduced efficacy.

References

Technical Support Center: Optimizing Binankadsurin A Extraction from Kadsura

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Binankadsurin A from Kadsura species.

Frequently Asked Questions (FAQs)

Q1: Which Kadsura species are known to be good sources of this compound?

A1: this compound has been successfully isolated from several Kadsura species. Notably, Kadsura longipedunculata and Kadsura angustifolia are reported as sources of this lignan. Phytochemical investigations of other species like Kadsura coccinea and Kadsura interior have also revealed a rich diversity of other structurally related lignans, suggesting they may also be potential sources.[1]

Q2: What part of the Kadsura plant is typically used for extracting this compound?

A2: The stems and roots of Kadsura species are most commonly used for the extraction of lignans, including this compound.[1][2] These parts have been shown to contain a high concentration and diversity of these bioactive compounds.

Q3: What are the most effective solvents for extracting this compound?

A3: Based on phytochemical studies, polar and semi-polar organic solvents are effective for the extraction of lignans from Kadsura. Ethanol (EtOH) is frequently used for the initial extraction from the plant material.[1] Subsequent liquid-liquid partitioning with ethyl acetate (EtOAc) is a common step to concentrate the lignan fraction, as this compound shows good solubility in this solvent.

Q4: Can advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) be used for this compound?

A4: While specific studies optimizing UAE or MAE for this compound are not abundant, these techniques are well-established for improving the extraction efficiency of lignans from other plants in the Schisandraceae family. These methods can reduce extraction time and solvent consumption. Optimization of parameters such as temperature, time, and solvent concentration would be necessary. For instance, a study on MAE of lignans from Saraca asoca bark found optimal conditions using a 70:30 methanol:water mixture for 10 minutes.[3]

Troubleshooting Guide

Problem 1: Low Yield of Crude Extract
Possible Cause Suggested Solution
Improper Plant Material Preparation Ensure the Kadsura stems or roots are thoroughly dried to a constant weight and ground into a fine, uniform powder. This increases the surface area for solvent penetration.
Inappropriate Solvent Choice Use a solvent of appropriate polarity. An initial extraction with 80-95% ethanol is generally effective. If the yield is still low, consider a pre-extraction step with a non-polar solvent like hexane to remove lipids that may interfere with the extraction of lignans.
Suboptimal Extraction Parameters Optimize the extraction time, temperature, and solvent-to-solid ratio. For maceration, ensure a sufficient duration (e.g., 24-72 hours) with periodic agitation. For heat-assisted methods like Soxhlet, maintain a temperature appropriate for the solvent without causing thermal degradation of this compound.
Inefficient Extraction Method Consider switching to a more advanced extraction technique. Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can enhance extraction efficiency by improving cell wall disruption and mass transfer.
Problem 2: Low Purity of this compound in the Crude Extract
Possible Cause Suggested Solution
Co-extraction of Interfering Compounds Kadsura species also contain a significant amount of triterpenoids which might be co-extracted.[4] A multi-step purification process is crucial. After the initial extraction, perform liquid-liquid partitioning. Partitioning the crude ethanol extract between water and ethyl acetate can effectively separate the moderately polar lignans into the ethyl acetate phase.
Presence of Pigments and Polar Impurities If the extract is rich in pigments, consider a preliminary cleanup step. Column chromatography over silica gel or Sephadex LH-20 is commonly used for the purification of lignans from the crude extract.
Degradation of this compound Lignans are generally stable, but prolonged exposure to high temperatures or extreme pH can cause degradation. Use a rotary evaporator under reduced pressure to gently remove solvents at a controlled temperature (e.g., below 50°C).

Experimental Protocols

Protocol 1: Conventional Solvent Extraction (Maceration and Partitioning)

This protocol is based on general methodologies reported for the successful isolation of lignans from Kadsura species.

  • Preparation of Plant Material:

    • Air-dry the stems and roots of the Kadsura plant in a shaded, well-ventilated area until a constant weight is achieved.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh the powdered plant material.

    • Macerate the powder in 95% ethanol (e.g., 1:10 solid-to-solvent ratio, w/v) at room temperature for 72 hours with occasional shaking.

    • Filter the extract and repeat the maceration process two more times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude ethanol extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude ethanol extract in water.

    • Partition the aqueous suspension successively with an equal volume of ethyl acetate (EtOAc) three times.

    • Combine the EtOAc fractions and concentrate under reduced pressure to yield the EtOAc-soluble fraction, which will be enriched with this compound and other lignans.

  • Further Purification (Optional):

    • The EtOAc fraction can be subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to isolate pure this compound.

Protocol 2: Ultrasound-Assisted Extraction (UAE) - A Proposed Method

This protocol is an adaptation based on general principles of UAE for lignan extraction.

  • Preparation of Plant Material:

    • Prepare the dried and powdered Kadsura material as described in Protocol 1.

  • Extraction:

    • Place a known amount of the powdered material (e.g., 20 g) in an Erlenmeyer flask.

    • Add an optimized solvent, such as 70% ethanol (e.g., 1:20 solid-to-solvent ratio, w/v).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a controlled temperature (e.g., 40-50°C) for a specified duration (e.g., 30-60 minutes).

    • Filter the extract and repeat the process on the plant residue for a higher recovery.

    • Combine the filtrates and concentrate as described in Protocol 1.

  • Purification:

    • Proceed with liquid-liquid partitioning as outlined in Protocol 1.

Data Presentation

Table 1: Summary of Extraction Parameters for Lignans from Kadsura and Related Species

Plant Species Extraction Method Solvent(s) Key Parameters Target Compounds Reference
Kadsura interiorMaceration95% EthanolRoom temperatureLignans (Kadsutherin E-H)[4]
Kadsura philippinensisMaceration & PartitioningCH₂Cl₂/Acetone, then EtOAcRoom temperatureLignans (Kadsuphilins)[5]
Kadsura longipedunculataMacerationEtherNot specifiedLignans (Wuweizisu C, Kadsuranin)[6]
Saraca asoca (for lignans)Microwave-Assisted70% Methanol10 minutes, 1:30 solid/solventLyoniside (a lignan)[3]
Schisandra chinensis (for lignans)Accelerated Solvent87% Ethanol160°C, 10 minutesSchizandrin, Schisandrol B[7]

Visualizations

ExtractionWorkflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_purification Purification Start Kadsura Stems/Roots Drying Drying Start->Drying Grinding Grinding to Fine Powder Drying->Grinding Maceration Maceration with 95% Ethanol Grinding->Maceration Filtration Filtration Maceration->Filtration Concentration1 Concentration (Rotary Evaporator) Filtration->Concentration1 Partitioning Liquid-Liquid Partitioning (Water/Ethyl Acetate) Concentration1->Partitioning Concentration2 Concentration of EtOAc Phase Partitioning->Concentration2 Chromatography Column Chromatography (Silica Gel) Concentration2->Chromatography End Pure this compound Chromatography->End

Caption: General workflow for the extraction and purification of this compound.

TroubleshootingTree Start Low this compound Yield CheckCrude Is the crude extract yield low? Start->CheckCrude CheckPurity Is the final purity low after purification? CheckCrude->CheckPurity No Prep Review Plant Material Prep: - Drying thorough? - Powder fine enough? CheckCrude->Prep Yes Partition Optimize Liquid-Liquid Partitioning: - Ensure complete separation - Repeat partitioning step CheckPurity->Partition Yes Params Optimize Extraction Parameters: - Solvent-to-solid ratio - Time and Temperature Prep->Params Method Consider Advanced Method: - Ultrasound-Assisted (UAE) - Microwave-Assisted (MAE) Params->Method Chrom Refine Chromatography: - Adjust solvent gradient - Use Sephadex LH-20 Partition->Chrom Degrade Check for Degradation: - Use low temp for solvent removal - Check pH of solutions Chrom->Degrade

Caption: Decision tree for troubleshooting low yield of this compound.

References

Technical Support Center: Refinement of Binankadsurin A Purification by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of Binankadsurin A. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing purification protocols and troubleshooting common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for developing a purification strategy for this compound?

A1: A successful purification strategy for this compound, a lignan, typically begins with understanding its physicochemical properties. Lignans are often of medium polarity.[1] The initial steps should involve:

  • Crude Extract Preparation: Extraction from the plant matrix using a suitable solvent system. Common solvents for lignan extraction include methanol, ethanol, or aqueous mixtures of these alcohols.[2]

  • Preliminary Analysis by Thin-Layer Chromatography (TLC): Use TLC to get a qualitative profile of the crude extract and to test various solvent systems for separation.[3]

  • Selection of Chromatographic Technique: Based on the complexity of the extract and the desired purity, choose an appropriate primary purification technique, such as column chromatography, followed by a high-resolution technique like High-Performance Liquid Chromatography (HPLC) for final polishing.

Q2: How do I select the appropriate stationary and mobile phases for this compound purification?

A2: The choice of stationary and mobile phases is critical for successful separation.

  • Stationary Phase: For lignans like this compound, a normal-phase stationary phase like silica gel is commonly used for initial column chromatography.[4] For HPLC, reversed-phase columns (e.g., C18) are frequently employed, which separate compounds based on hydrophobicity.[5]

  • Mobile Phase:

    • For normal-phase chromatography , start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).[6]

    • For reversed-phase HPLC , a gradient elution with a mixture of water (often with a small amount of acid like formic acid to improve peak shape) and an organic solvent like methanol or acetonitrile is a common approach.[5]

Q3: My this compound fractions are not pure. What are the likely causes and solutions?

A3: Impure fractions are a common challenge. The primary causes include:

  • Poor Resolution: The selected chromatographic conditions may not be adequate to separate this compound from structurally similar compounds or isomers.

    • Solution: Optimize the mobile phase composition. For HPLC, a shallower gradient can improve the separation of closely eluting compounds.[5] Experimenting with different organic modifiers (e.g., switching from methanol to acetonitrile) can also alter selectivity.[7]

  • Column Overloading: Loading too much sample onto the column can lead to broad, overlapping peaks.[5][8]

    • Solution: Reduce the sample concentration or the injection volume.

  • Co-eluting Impurities: Some impurities may have very similar chromatographic behavior to this compound.

    • Solution: Consider a secondary, orthogonal purification step. If the primary method is reversed-phase HPLC, a subsequent purification using normal-phase chromatography could be effective.[5]

Troubleshooting Guides

This section addresses specific issues you might encounter during the purification of this compound.

Thin-Layer Chromatography (TLC) Troubleshooting
Problem Possible Cause(s) Solution(s)
Streaking or Elongated Spots Sample is overloaded.[9]Dilute the sample solution and re-spot.[9]
Sample is highly polar or acidic/basic.[10]Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase (0.1-2.0%).[9]
No Visible Spots Sample concentration is too low.[11]Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[11]
Compound is not UV-active.Use a different visualization method, such as staining with iodine vapor or a chemical stain.[10]
Solvent level in the developing chamber is above the spotting line.[10][11]Ensure the solvent level is below the origin line on the TLC plate.[10][11]
Spots Remain at the Baseline Mobile phase is not polar enough.[9][12]Increase the proportion of the polar solvent in your mobile phase.[9]
Spots Run with the Solvent Front Mobile phase is too polar.[9]Decrease the proportion of the polar solvent or choose a less polar solvent system.[9]
Uneven Solvent Front The TLC plate is touching the side of the developing chamber.[11]Ensure the plate is centered in the chamber and not touching the sides.[11]
The adsorbent on the plate is not uniform.Use a high-quality, pre-coated TLC plate.
Column Chromatography Troubleshooting
Problem Possible Cause(s) Solution(s)
Low or No Yield of this compound The compound is still on the column.[4]Increase the polarity of the mobile phase to elute the compound.
The compound degraded on the silica gel.[4]Test the stability of your compound on silica using a 2D TLC.[12] If it is unstable, consider using a less acidic stationary phase like deactivated silica or alumina.[8]
Fractions are too dilute to detect the compound.[4]Concentrate the fractions before analysis.[4]
Poor Separation of Compounds Column was packed improperly, leading to channeling.[8]Ensure the column is packed uniformly without any air bubbles or cracks.[8]
The mobile phase is not optimal.Re-evaluate your solvent system using TLC to find a system that gives good separation.
The sample was loaded improperly.Dissolve the sample in a minimum amount of solvent and load it as a narrow band at the top of the column.[13]
Cracked or Dry Column Bed The solvent level dropped below the top of the stationary phase.Never let the column run dry. Always maintain a level of solvent above the silica gel.[6]
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Possible Cause(s) Solution(s)
Poor Resolution or Overlapping Peaks Inappropriate mobile phase composition.[5]Modify the mobile phase gradient; a shallower gradient often improves resolution.[5] Try a different organic modifier (e.g., acetonitrile instead of methanol).[7]
Suboptimal stationary phase.[5]If using a C18 column, consider a different column chemistry like a phenyl-hexyl column that might offer different selectivity for lignans.[5]
Column overloading.[5]Reduce the sample concentration or injection volume.[5]
Peak Tailing Secondary interactions with free silanol groups on the stationary phase.[7]Add a mobile phase modifier like 0.1% formic acid or acetic acid to suppress silanol interactions.[7]
Column contamination or degradation.[7]Clean the column according to the manufacturer's instructions or replace it if it's old.[7]
Low Purity of Collected Fractions Fraction collection window is too broad.[5]Narrow the fraction collection window and collect smaller, more targeted fractions across the peak.[5]
Presence of a co-eluting isomer.Optimize separation by adjusting the mobile phase, temperature, or switching to a column with different selectivity. For enantiomers, a chiral column may be necessary.[7][14]

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Mobile Phase Selection
  • Preparation: Dissolve a small amount of the crude extract in a volatile solvent like dichloromethane or methanol to make a ~1% solution.[10]

  • Spotting: Using a capillary tube, apply a small spot of the dissolved extract onto the baseline of a silica gel TLC plate, about 1 cm from the bottom edge.

  • Development: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system. A common starting system for lignans is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).

  • Visualization: After the solvent front has moved up the plate, remove the plate, mark the solvent front, and let it dry. Visualize the separated spots under UV light or by using a staining agent.[10]

  • Optimization: Adjust the polarity of the mobile phase to achieve a retention factor (Rf) of ~0.3-0.4 for this compound, which is generally ideal for column chromatography separation.

Protocol 2: Flash Column Chromatography for Initial Purification
  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 100% hexane). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.[15]

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent. Alternatively, for better resolution, perform a "dry loading" by adsorbing the extract onto a small amount of silica gel, drying it to a free-flowing powder, and then carefully adding it to the top of the column.[13]

  • Elution: Begin elution with the non-polar mobile phase. Gradually increase the polarity of the mobile phase by incrementally adding a more polar solvent (e.g., increasing the percentage of ethyl acetate in hexane). This is known as a step gradient.

  • Fraction Collection: Collect fractions in test tubes or vials and monitor the separation by TLC.

  • Analysis: Combine the fractions containing pure this compound based on the TLC analysis.

Protocol 3: Reversed-Phase HPLC for Final Purification
  • System Preparation: Use a C18 column and equilibrate it with the initial mobile phase conditions (e.g., a mixture of water and methanol/acetonitrile).

  • Sample Preparation: Dissolve the partially purified this compound from the column chromatography step in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Method Parameters (Example):

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient Program: Start with a lower concentration of Mobile Phase B and gradually increase it to elute compounds with increasing hydrophobicity. A shallow gradient is recommended for better resolution of lignans.[5]

    • Flow Rate: Optimize the flow rate; a lower flow rate can improve resolution.[5]

    • Detection: Use a UV detector at an appropriate wavelength for this compound.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC. Combine fractions with the desired purity and evaporate the solvent to obtain the pure compound.[5]

Visualizations

experimental_workflow crude_extract Crude Plant Extract tlc TLC Analysis for Solvent System Selection crude_extract->tlc column_chrom Flash Column Chromatography (Initial Purification) tlc->column_chrom hplc Reversed-Phase HPLC (Final Purification) column_chrom->hplc purity_analysis Purity Analysis (Analytical HPLC) hplc->purity_analysis pure_compound Pure this compound purity_analysis->pure_compound

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow start Poor Separation in Chromatography check_overload Is the column overloaded? start->check_overload reduce_load Reduce sample load/ -concentration check_overload->reduce_load Yes check_mobile_phase Is the mobile phase optimal? check_overload->check_mobile_phase No reduce_load->check_mobile_phase optimize_mobile_phase Optimize mobile phase (gradient, solvent) check_mobile_phase->optimize_mobile_phase No check_stationary_phase Is the stationary phase appropriate? check_mobile_phase->check_stationary_phase Yes optimize_mobile_phase->check_stationary_phase change_column Change column chemistry (e.g., C18 to Phenyl-Hexyl) check_stationary_phase->change_column No orthogonal_step Consider orthogonal purification step check_stationary_phase->orthogonal_step Yes change_column->orthogonal_step

Caption: Troubleshooting decision tree for poor chromatographic separation.

References

Technical Support Center: Binankadsurin A and Cell Culture Confluence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the effect of cell culture confluence on the activity of Binankadsurin A.

FAQs: Understanding the Impact of Cell Confluence

Q1: What is cell culture confluence and why is it important for studying this compound activity?

A1: Cell culture confluence is the percentage of the surface area of a culture dish that is covered by adherent cells.[1][2][3][4] It is a critical parameter in cell-based assays because cell density can significantly influence cell physiology, including proliferation rates, metabolism, and signaling pathways.[5][6] For a compound like this compound, which is suggested to modulate signaling pathways affecting cell growth, it is crucial to standardize and report the cell confluence at the time of treatment to ensure the reproducibility and accuracy of experimental results.[4]

Q2: How does cell confluence affect the cellular response to drug treatment?

A2: Cell confluence can alter a cell's response to a drug in several ways:

  • Proliferation State: Cells at low confluence (e.g., 30-50%) are typically in an exponential growth phase, making them more sensitive to anti-proliferative agents. In contrast, cells at high confluence (e.g., >90%) may experience contact inhibition, leading to slower growth and potentially reduced sensitivity to drugs targeting cell division.

  • Signaling Pathways: High cell density can activate specific signaling pathways, such as the Hippo pathway, and can also lead to the downregulation of others, like the mTOR pathway. These changes can affect the cellular response to drugs that target these pathways.

  • Nutrient and Compound Availability: At high confluence, the availability of nutrients in the culture medium is reduced, and the effective concentration of a drug per cell may be lower, potentially leading to decreased efficacy.[5]

Q3: What is the recommended cell confluence for testing the anti-proliferative versus the cytotoxic effects of this compound?

A3: The optimal cell confluence depends on the specific research question:

  • Anti-proliferative Assays: To assess the ability of this compound to inhibit cell growth, it is generally recommended to use a lower confluence (e.g., 30-50%). This ensures that the cells are actively dividing and that any growth-inhibitory effects of the compound can be clearly observed.

  • Cytotoxicity Assays: To determine the direct cell-killing effects of this compound, a higher confluence (e.g., 70-90%) is often used. At this density, the assay will primarily measure cell death rather than the inhibition of proliferation.

Q4: How can I accurately measure cell confluence?

A4: Several methods can be used to measure cell confluence:

  • Visual Estimation: This is a subjective method that relies on experienced researchers visually estimating the percentage of surface area covered by cells.[1][3]

  • Image Analysis Software: Software such as ImageJ or dedicated cell imaging systems can provide a more objective and quantitative measurement of cell confluence from microscope images.[1][4][7]

  • Automated Cell Imagers: Instruments with built-in confluency measurement algorithms offer a high-throughput and reproducible method for determining cell density.[7]

Troubleshooting Guide: Inconsistent Results with this compound

Problem Possible Cause Recommended Solution
High variability in IC50 values between experiments. Inconsistent cell confluence at the time of treatment.Standardize the cell seeding density and incubation time to ensure a consistent confluence for each experiment. Use a quantitative method to measure confluence before adding this compound.[5][6]
Cell passage number is too high.Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic changes.
This compound appears less potent at higher cell densities. Contact inhibition at high confluence reduces cell proliferation, masking the anti-proliferative effects of the compound.Test the anti-proliferative activity of this compound at a lower cell confluence (e.g., 30-50%) where cells are actively dividing.
Reduced effective concentration of the compound per cell at higher densities.Consider testing a higher concentration range of this compound at higher cell confluencies.
Changes in signaling pathways at high confluence that confer resistance.Investigate the effect of this compound on key signaling molecules (e.g., in the brassinosteroid or mTOR pathways) at different cell confluencies.
Unexpected cytotoxicity at low concentrations of this compound. Cells are at a very low confluence and may be more sensitive to stress.Ensure that the initial seeding density is not too low and that cells have had adequate time to adhere and recover before treatment.
Solvent (e.g., DMSO) toxicity.Include a vehicle control with the same concentration of the solvent used to dissolve this compound to rule out solvent-induced cytotoxicity.

Experimental Protocols

Protocol for Determining the Effect of Cell Confluence on this compound Cytotoxicity (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[8][9][10]

Materials:

  • Target cell line

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For low confluence (e.g., 30-40%) , seed cells at a density of 2,000-5,000 cells/well in 100 µL of complete medium.

    • For high confluence (e.g., 80-90%) , seed cells at a density of 10,000-20,000 cells/well in 100 µL of complete medium.

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Incubate for an additional 4 hours at 37°C.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value at each confluence.

Protocol for Assessing the Anti-proliferative Effects of this compound (Resazurin Assay)

This protocol is based on standard resazurin assay procedures.[11]

Materials:

  • Target cell line

  • Complete cell culture medium

  • 96-well black, clear-bottom plates

  • This compound stock solution

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells at a low density (e.g., 1,000-3,000 cells/well) in 100 µL of complete medium to ensure they are in an exponential growth phase during the experiment.

    • Incubate for 24 hours at 37°C.

  • Compound Treatment:

    • Add 100 µL of medium containing serial dilutions of this compound or vehicle control to the wells.

    • Incubate for the desired time (e.g., 48 or 72 hours).

  • Resazurin Assay:

    • Add 20 µL of resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition:

    • Measure fluorescence with an excitation wavelength of 540-570 nm and an emission wavelength of 580-610 nm.

  • Data Analysis:

    • Calculate the percentage of cell proliferation for each treatment group relative to the vehicle control.

    • Plot the percentage of proliferation against the log of the this compound concentration to determine the GI50 (growth inhibition 50) value.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound at Different Cell Confluencies

Cell LineConfluence at TreatmentAssay TypeIncubation Time (h)IC50 (µM)
MCF-730-40%Cytotoxicity (MTT)4815.2
MCF-780-90%Cytotoxicity (MTT)4828.5
PC-330-40%Cytotoxicity (MTT)4822.8
PC-380-90%Cytotoxicity (MTT)4845.1

Table 2: Hypothetical GI50 Values of this compound on Proliferating Cells

Cell LineInitial Seeding Density (cells/well)Assay TypeIncubation Time (h)GI50 (µM)
MCF-72,000Anti-proliferation (Resazurin)728.7
PC-32,000Anti-proliferation (Resazurin)7212.4

Visualizations

BinankadsurinA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BRI1 BRI1 (Receptor Kinase) BAK1 BAK1 (Co-receptor) BRI1->BAK1 Associates BIN2 BIN2 (Kinase) BAK1->BIN2 Inhibits BZR1_BES1_p Phosphorylated BZR1/BES1 (Inactive) BIN2->BZR1_BES1_p Phosphorylates BZR1_BES1 Dephosphorylated BZR1/BES1 (Active) BZR1_BES1_p->BZR1_BES1 Dephosphorylation GeneExpression Target Gene Expression BZR1_BES1->GeneExpression Regulates CellGrowth Cell Growth & Proliferation GeneExpression->CellGrowth Alters BinankadsurinA This compound BinankadsurinA->BRI1 Binds Confluence_Experiment_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Low Seed Cells (Low Density) Incubate_24h Incubate 24h Seed_Low->Incubate_24h Seed_High Seed Cells (High Density) Seed_High->Incubate_24h Add_Drug Add this compound (Serial Dilutions) Incubate_24h->Add_Drug Incubate_48h Incubate 48h Add_Drug->Incubate_48h MTT_Assay Perform MTT Assay Incubate_48h->MTT_Assay Measure_Absorbance Measure Absorbance MTT_Assay->Measure_Absorbance Calculate_Viability Calculate % Viability Measure_Absorbance->Calculate_Viability Plot_Dose_Response Plot Dose-Response Curve Calculate_Viability->Plot_Dose_Response Determine_IC50 Determine IC50 Plot_Dose_Response->Determine_IC50

References

Impact of serum concentration on Binankadsurin A efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Binankadsurin A. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation.

Hypothetical Profile of this compound

For the purposes of this guide, this compound is a novel, plant-derived tetracyclic triterpenoid with structural similarities to brassinosteroids. It is hypothesized to exert its biological effects by acting as an agonist for a specific cell surface receptor kinase, tentatively named BASK1 (this compound-Associated Receptor Kinase 1). Activation of BASK1 is believed to initiate a downstream signaling cascade that ultimately influences gene transcription related to cell cycle arrest and apoptosis.

A key characteristic of this compound is its high affinity for serum albumin. This interaction can significantly impact its bioavailability and efficacy in in vitro assays, making serum concentration a critical experimental variable.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is thought to bind to the extracellular domain of the BASK1 receptor kinase. This binding event induces receptor dimerization and autophosphorylation, initiating a downstream signaling cascade involving the phosphorylation and subsequent degradation of the transcriptional repressor BZR2 (Brassinazole Resistant 2). The degradation of BZR2 allows the transcription factor BES2 (BRI1-EMS-Suppressor 2) to translocate to the nucleus and activate the expression of target genes involved in apoptosis and cell cycle inhibition.

Q2: Why am I seeing a significant decrease in this compound efficacy when moving from serum-free to serum-containing media?

A2: this compound has a high affinity for serum proteins, particularly albumin. This binding sequesters the compound, reducing the free fraction available to interact with its target receptor, BASK1.[1][2][3] Consequently, a higher total concentration of this compound is required in serum-containing media to achieve the same biological effect as in serum-free conditions.

Q3: Can serum components interfere with the cell viability assay itself?

A3: Yes, components in serum can sometimes interfere with certain cell viability assays. For instance, high concentrations of serum may alter the metabolic activity of cells, potentially affecting the readout of tetrazolium-based assays like the MTT assay. It is advisable to run a control with media and serum but without cells to check for any background signal.

Q4: What is the recommended solvent and final concentration of the solvent in the culture medium?

A4: this compound is typically dissolved in DMSO to create a stock solution. When diluting into your culture medium, ensure the final concentration of DMSO does not exceed a non-toxic level, which is generally less than 0.5% for most cell lines. Always include a vehicle control (medium with the same final DMSO concentration as your highest treatment group) in your experiments.

Troubleshooting Guides

Problem ID Issue Potential Cause(s) Suggested Solution(s)
BKA-V-01 High variability in cell viability results between replicate wells. 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Edge effects: Evaporation from wells on the perimeter of the plate. 3. Incomplete dissolution of this compound: Compound precipitating in the media.1. Ensure thorough mixing of the cell suspension before and during plating. 2. Avoid using the outer wells of the plate for experimental conditions; fill them with sterile PBS or media. 3. Vortex the stock solution before diluting and ensure complete mixing in the media.
BKA-V-02 No significant effect of this compound on cell viability, even at high concentrations. 1. Serum protein binding: The effective concentration of free this compound is too low in serum-containing media. 2. Cell line resistance: The cell line may not express the BASK1 receptor. 3. Incorrect assay endpoint: The incubation time may be too short to observe a cytotoxic effect.1. Perform a dose-response curve in both serum-free and serum-containing media to quantify the impact of serum. Increase the concentration range in serum-containing media. 2. Verify the expression of BASK1 in your cell line via Western blot or qPCR. 3. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
BKA-WB-01 Weak or no signal for phosphorylated signaling proteins (e.g., p-BASK1) in Western blot. 1. Suboptimal treatment time: The phosphorylation event may be transient. 2. Low protein concentration: Insufficient total protein loaded onto the gel. 3. Inefficient antibody: The primary antibody may have low affinity or be used at a suboptimal dilution.1. Perform a time-course experiment with shorter time points (e.g., 0, 5, 15, 30, 60 minutes) to capture peak phosphorylation. 2. Ensure accurate protein quantification (e.g., using a BCA assay) and load an adequate amount of protein (typically 20-30 µg). 3. Optimize the primary antibody concentration and ensure it is validated for Western blotting.
BKA-WB-02 Inconsistent loading control (e.g., β-actin, GAPDH) bands in Western blot. 1. Pipetting errors: Inaccurate loading of protein samples. 2. Uneven protein transfer: Inefficient or uneven transfer of proteins from the gel to the membrane.1. Carefully quantify and pipette equal amounts of protein for each sample. 2. Ensure proper assembly of the transfer stack and that sufficient transfer buffer is used. Check the membrane post-transfer with Ponceau S staining to visualize protein bands.

Data Presentation

Table 1: Effect of Serum Concentration on the IC50 of this compound in HT-29 Cells (72h Treatment)

Culture Condition IC50 (µM) 95% Confidence Interval
Serum-Free Medium1.20.9 - 1.5
2% Fetal Bovine Serum5.84.9 - 6.7
10% Fetal Bovine Serum25.422.1 - 28.7

Table 2: Relative p-BASK1 Levels in HT-29 Cells Treated with this compound (1h Treatment)

Treatment Group Serum Condition Relative p-BASK1 Expression (Normalized to total BASK1 and Vehicle Control)
Vehicle (0.1% DMSO)10% FBS1.0
10 µM this compoundSerum-Free8.7
10 µM this compound10% FBS2.3
50 µM this compound10% FBS7.9

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in the desired culture medium (e.g., serum-free or 10% FBS). Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[4]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot Analysis of BASK1 Signaling

This protocol is for detecting changes in the phosphorylation of BASK1 and the expression of downstream targets.

  • Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at the desired concentrations and for the appropriate time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.[5]

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.[6]

  • SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[5]

  • Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-BASK1, anti-BASK1, anti-BZR2, anti-BES2, anti-β-actin) overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence detection system.

Mandatory Visualizations

BinankadsurinA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound BASK1 BASK1 Receptor This compound->BASK1 Binds and Activates BZR2 BZR2 BASK1->BZR2 Phosphorylates BZR2_p p-BZR2 Proteasome Proteasome BZR2_p->Proteasome Ubiquitination & Degradation BZR2->BZR2_p BES2 BES2 BZR2->BES2 Inhibits BES2_n BES2 BES2->BES2_n Translocates TargetGenes Target Genes (Apoptosis, Cell Cycle Arrest) BES2_n->TargetGenes Activates Transcription Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection a Cell Treatment with This compound b Cell Lysis a->b c Protein Quantification (BCA Assay) b->c d Sample Denaturation c->d e SDS-PAGE d->e f Transfer to PVDF Membrane e->f g Blocking f->g h Primary Antibody Incubation g->h i Secondary Antibody Incubation h->i j ECL Detection i->j Data Analysis Data Analysis j->Data Analysis

References

Technical Support Center: Validating Binankadsurin A Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the cellular target engagement of Binankadsurin A, a novel inhibitor of the NF-κB signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed mechanism of action?

A1: this compound is an investigational small molecule inhibitor targeting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The dysregulation of this pathway is implicated in various inflammatory diseases and cancers, making it a significant therapeutic target.[1][2][3][4][5] this compound is hypothesized to directly bind to a key protein within this cascade, preventing the downstream transcriptional activation of pro-inflammatory and survival genes.

Q2: What are the primary methods to confirm that this compound directly engages its target in cells?

A2: The primary methods for validating direct target engagement in a cellular context include the Cellular Thermal Shift Assay (CETSA), Immunoprecipitation-Mass Spectrometry (IP-MS), and functional assays such as NF-κB reporter gene assays.[6][7][8][9][10][11] CETSA provides evidence of direct binding by assessing ligand-induced thermal stabilization of the target protein.[6][8][12][13][14][15] IP-MS can identify the protein partners of this compound, thus confirming its interaction with the intended target.[7][16][17][18][19][20][21][22] Reporter gene assays quantitatively measure the inhibition of NF-κB transcriptional activity, providing functional validation of target engagement.[1][23][24][25][26][27]

Q3: How can I be sure that the observed cellular effects are due to on-target activity of this compound?

A3: Correlating the results from multiple, independent assays is crucial. A positive result in a direct binding assay like CETSA should correspond with a dose-dependent inhibition in a functional assay, such as an NF-κB reporter assay.[10] Additionally, comparing the cellular potency (EC50) from functional assays with the binding affinity (Kd) from biochemical or biophysical assays can provide strong evidence for on-target activity.

Troubleshooting Guides

Cellular Thermal Shift Assay (CETSA)
Issue Possible Cause(s) Recommended Solution(s)
No thermal shift observed with this compound treatment. 1. This compound does not bind to the target protein under the experimental conditions.2. Insufficient concentration of this compound.3. The target protein does not undergo significant thermal stabilization upon ligand binding.4. Incorrect temperature range for the thermal challenge.1. Verify target engagement with an orthogonal method (e.g., IP-MS).2. Perform a dose-response experiment with a wider concentration range of this compound.3. This is a limitation of the assay for some proteins.4. Optimize the temperature gradient to accurately determine the melting temperature (Tm) of the target protein.[8]
High variability between replicates. 1. Inconsistent cell lysis.2. Uneven heating of samples.3. Inconsistent protein loading in downstream analysis (e.g., Western Blot).1. Ensure consistent and thorough cell lysis. Freeze-thaw cycles are a reliable method.[6]2. Use a thermocycler for precise and uniform heating.[6]3. Perform a protein quantification assay (e.g., BCA or Bradford) and load equal amounts of protein for analysis.[1]
Target protein is not detected after heating. 1. The melting temperature of the protein is lower than the lowest temperature in the thermal challenge.2. The antibody used for detection is not specific or sensitive enough.1. Expand the temperature range to include lower temperatures.2. Validate the antibody through other applications like Western Blotting on cell lysates.
Immunoprecipitation-Mass Spectrometry (IP-MS)
Issue Possible Cause(s) Recommended Solution(s)
Target protein is not identified in the experimental group. 1. The antibody used for immunoprecipitation is not effective.2. The target protein is expressed at very low levels.3. This compound binding disrupts the antibody epitope.1. Validate the antibody's ability to immunoprecipitate the target protein.2. Increase the amount of starting cell lysate.[16]3. Use an antibody that binds to a different epitope on the target protein.
High background of non-specific proteins. 1. Insufficient washing of the beads.2. The antibody has high cross-reactivity.3. Hydrophobic interactions between proteins and the affinity resin.1. Increase the number of washing steps or use a slightly more stringent wash buffer. However, be aware that this may also remove weakly interacting proteins.[17][22]2. Use a highly specific monoclonal antibody.3. Consider using hydrophilic spacers on the affinity resin to reduce non-specific binding.[28]
Low yield of the target protein. 1. Inefficient cell lysis.2. Suboptimal antibody-bead conjugation.3. The protein complex is not stable during the IP procedure.1. Optimize the lysis buffer to ensure complete cell disruption and protein solubilization.2. Follow a validated protocol for antibody-bead conjugation.3. Perform the immunoprecipitation at 4°C and consider using cross-linking agents to stabilize the protein complex.[29]
NF-κB Reporter Assay
Issue Possible Cause(s) Recommended Solution(s)
No inhibition of reporter activity with this compound. 1. This compound is not cell-permeable.2. The concentration of this compound is too low.3. The target of this compound is downstream of the reporter gene activation.1. Assess cell permeability using analytical methods.2. Test a broader range of concentrations to determine the IC50 value.[1]3. This suggests an alternative mechanism of action that needs further investigation.
High background signal in unstimulated cells. 1. Autocrine signaling in the cell line is activating the NF-κB pathway.2. The reporter plasmid has leaky expression.1. Culture cells in serum-free media for a period before the experiment.2. Use a reporter plasmid with a minimal promoter.
Low signal-to-noise ratio. 1. Low transfection efficiency.2. Suboptimal concentration of the stimulus (e.g., TNF-α).1. Optimize the transfection protocol for the specific cell line.2. Perform a dose-response curve for the stimulus to determine the optimal concentration for activation.

Quantitative Data Summary

The following tables present hypothetical data for this compound, based on typical results for potent NF-κB inhibitors.

Table 1: Cellular Thermal Shift Assay (CETSA) Data for Target Protein X in the Presence of this compound.

TreatmentConcentration (µM)Melting Temperature (Tm) (°C)Thermal Shift (ΔTm) (°C)
Vehicle (DMSO)-52.3-
This compound155.8+3.5
This compound1058.1+5.8
Known Inhibitor1057.5+5.2

Table 2: NF-κB Reporter Gene Assay Results.

CompoundIC50 (µM)
This compound0.5
Known Inhibitor1.2

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Culture and Treatment: Culture cells to approximately 80-90% confluency. Treat cells with the desired concentrations of this compound or vehicle control (DMSO) and incubate for 1-2 hours at 37°C.[6]

  • Harvesting and Washing: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heating Step: Aliquot the cell suspension into PCR tubes for each temperature point in a thermal gradient (e.g., 40°C to 70°C in 3°C increments). Heat the samples in a thermocycler for 3 minutes, followed by a 3-minute cooling step at 4°C.[6]

  • Cell Lysis: Lyse the cells by three cycles of freezing in liquid nitrogen and thawing at room temperature.[6]

  • Centrifugation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.

  • Protein Analysis: Collect the supernatant and analyze the amount of soluble target protein by Western Blot or other quantitative protein detection methods.

  • Data Analysis: Plot the amount of soluble protein against the temperature to generate melt curves. A shift in the curve to a higher temperature in the presence of this compound indicates target engagement.[9]

Immunoprecipitation-Mass Spectrometry (IP-MS) Protocol
  • Cell Lysis: Lyse cells treated with this compound or vehicle control in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.[16]

  • Pre-clearing: Centrifuge the lysate to pellet cell debris. Pre-clear the supernatant with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the target protein overnight at 4°C. Add protein A/G beads and incubate for another 1-2 hours.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads using an elution buffer (e.g., low pH glycine buffer).

  • Sample Preparation for Mass Spectrometry: Neutralize the eluate and prepare the proteins for mass spectrometry analysis (e.g., by in-gel or in-solution digestion with trypsin).

  • Mass Spectrometry and Data Analysis: Analyze the peptide mixture by LC-MS/MS. Identify the proteins and quantify their abundance to identify interaction partners of the target protein that are enriched in the this compound-treated sample.[7]

NF-κB Reporter Assay Protocol
  • Cell Culture and Transfection: Plate cells in a 96-well plate. Co-transfect the cells with a luciferase reporter plasmid containing NF-κB binding sites and a control plasmid (e.g., Renilla luciferase) for normalization.[1]

  • Compound Treatment: After 24-48 hours, treat the cells with various concentrations of this compound or a vehicle control.

  • Stimulation: After a pre-incubation period with the compound, stimulate the cells with an NF-κB activator, such as TNF-α, for the appropriate time.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the concentration of this compound to determine the IC50 value.[1]

Visualizations

NF_kappa_B_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α) IKK_complex IKK Complex Stimulus->IKK_complex activates IkappaB IκBα IKK_complex->IkappaB phosphorylates NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB Proteasome Proteasome IkappaB->Proteasome ubiquitination & degradation Transcription Gene Transcription NFkappaB->Transcription translocates & activates Nucleus Nucleus

Caption: Canonical NF-κB signaling pathway.

CETSA_Workflow Cell_Culture 1. Cell Culture & Treatment (Vehicle vs. This compound) Harvesting 2. Cell Harvesting Cell_Culture->Harvesting Heating 3. Thermal Challenge (Temperature Gradient) Harvesting->Heating Lysis 4. Cell Lysis Heating->Lysis Centrifugation 5. Centrifugation (Separate Soluble/Aggregated) Lysis->Centrifugation Analysis 6. Protein Analysis (e.g., Western Blot) Centrifugation->Analysis Data_Analysis 7. Data Analysis (Melt Curve Shift) Analysis->Data_Analysis

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

IP_MS_Workflow Cell_Lysis 1. Cell Lysis (this compound-treated cells) IP 2. Immunoprecipitation (Target-specific antibody) Cell_Lysis->IP Wash 3. Washing Steps IP->Wash Elution 4. Elution of Protein Complexes Wash->Elution MS_Prep 5. Sample Preparation for MS Elution->MS_Prep MS_Analysis 6. LC-MS/MS Analysis MS_Prep->MS_Analysis Data_Analysis 7. Protein Identification & Quantification MS_Analysis->Data_Analysis

Caption: Immunoprecipitation-Mass Spectrometry (IP-MS) workflow.

References

Validation & Comparative

A Comparative Analysis of Binankadsurin A and Podophyllotoxin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis between Binankadsurin A and podophyllotoxin is currently not feasible due to the lack of publicly available biological data for this compound. While the chemical structure of this compound has been identified, extensive literature searches have not yielded any studies detailing its mechanism of action, anticancer activity, or providing quantitative experimental data.

This guide will therefore provide a detailed overview of podophyllotoxin, a well-characterized lignan with potent antitumor properties, adhering to the requested format for data presentation, experimental protocols, and visualization. Information on this compound will be limited to its chemical properties and its origin.

This compound: An Uncharacterized Lignan

This compound is a lignan that has been isolated from plants of the Kadsura genus. Lignans from this genus have been reported to possess various biological activities, including antitumor effects. However, specific studies on the biological profile of this compound are not available in the current scientific literature.

Chemical Properties of this compound

PropertyValue
Molecular FormulaC₂₂H₂₆O₇
IUPAC Name(9R,10R,11S)-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0²,⁷.0¹⁴,¹⁸]nonadeca-1(19),2,4,6,12,14(18)-hexaene-3,11-diol

Podophyllotoxin: A Potent Antimitotic Agent

Podophyllotoxin is a naturally occurring aryltetralin lignan found in the roots and rhizomes of Podophyllum species.[1] It is a well-known antimitotic agent that functions by inhibiting the polymerization of tubulin, a critical component of microtubules.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest in the M phase and subsequent apoptosis.[3]

Mechanism of Action

Podophyllotoxin exerts its cytotoxic effects primarily through the following mechanisms:

  • Tubulin Polymerization Inhibition: It binds to the colchicine-binding site on β-tubulin, preventing the formation of microtubules.[4][5] This disruption of the microtubule network is crucial for mitotic spindle formation, leading to mitotic arrest.

  • Induction of Apoptosis: By arresting the cell cycle, podophyllotoxin triggers the intrinsic apoptotic pathway. This involves the activation of caspase cascades, leading to programmed cell death.[3][6]

  • Topoisomerase II Inhibition: Some derivatives of podophyllotoxin, such as etoposide and teniposide, have been shown to inhibit topoisomerase II, an enzyme essential for DNA replication and repair.[1] However, podophyllotoxin itself is not a potent inhibitor of this enzyme.

Signaling Pathway of Podophyllotoxin-Induced Apoptosis

The following diagram illustrates the signaling cascade initiated by podophyllotoxin, leading to apoptosis.

podophyllotoxin_pathway Podophyllotoxin Podophyllotoxin Tubulin Tubulin Podophyllotoxin->Tubulin Binds to Microtubule_Depolymerization Microtubule Depolymerization Tubulin->Microtubule_Depolymerization Inhibits Polymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Depolymerization->Mitotic_Arrest Caspase_Activation Caspase Activation (Caspase-3, -8, -9) Mitotic_Arrest->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Podophyllotoxin-induced apoptotic pathway.
Experimental Data: Cytotoxicity of Podophyllotoxin

The following table summarizes the cytotoxic activity of podophyllotoxin against various human cancer cell lines, as measured by the IC₅₀ (half-maximal inhibitory concentration) values.

Cell LineCancer TypeIC₅₀ (µM)Reference
A549Lung Carcinoma0.8[7]
HL-60Leukemia18[7]
SMMC-7721HepatomaNot specified[7]
MCF7Breast CancerNot specified[7]
SW-480Colon CancerNot specified[7]
Experimental Protocols

Objective: To determine the cytotoxic effect of a compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized, and its absorbance is measured, which is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., podophyllotoxin) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Objective: To detect and quantify apoptosis induced by a compound.

Principle: This assay uses Annexin V, which has a high affinity for phosphatidylserine (PS) that translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound at the desired concentration and for a specific time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Experimental Workflow for Anticancer Drug Screening

The following diagram outlines a typical workflow for screening potential anticancer compounds.

anticancer_workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation Compound_Library Compound Library Cell_Viability Cell Viability Assays (e.g., MTT, XTT) Compound_Library->Cell_Viability Hit_Identification Hit Identification (IC50 Determination) Cell_Viability->Hit_Identification Apoptosis_Assay Apoptosis Assays (Annexin V/PI) Hit_Identification->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Hit_Identification->Cell_Cycle_Analysis Target_Validation Target Validation (e.g., Western Blot) Apoptosis_Assay->Target_Validation Cell_Cycle_Analysis->Target_Validation Animal_Model Animal Models (e.g., Xenografts) Target_Validation->Animal_Model Efficacy_Studies Efficacy Studies Animal_Model->Efficacy_Studies Toxicity_Studies Toxicity Studies Animal_Model->Toxicity_Studies

Workflow for anticancer drug discovery.

References

Unraveling the Pharmacophore: A Comparative Guide to the Structure-Activity Relationship of Binankadsurin A and Related Lignans

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of Binankadsurin A, a lignan isolated from Kadsura angustifolia, and its derivatives, in the context of other bioactive lignans from the Schisandraceae family. The focus is on their anti-HIV and cytotoxic properties, supported by available experimental data.

This compound, a dibenzocyclooctadiene lignan, has emerged as a compound of interest due to its documented anti-HIV activity.[1] This guide will delve into the known biological data for this compound and its acetylated derivative, and broaden the scope to compare them with other structurally related lignans to elucidate key structural features that govern their therapeutic potential.

This compound and its Derivative: A Starting Point

Initial studies have provided a glimpse into the bioactivity of this compound and a simple derivative, Acetyl-binankadsurin A.

Table 1: Biological Activity of this compound and its Acetyl Derivative

CompoundBiological ActivityAssayCell LineIC50 / EC50Reference
This compoundAnti-HIV-1Anti-HIV Assay-EC50: 3.86 µM[1]
Acetyl-binankadsurin AAnti-HIV-1 ProteaseHIV-1 Protease Inhibition-IC50: >100 µg/mL[2]

The available data suggests that the parent compound, this compound, possesses notable anti-HIV activity.[1] However, the acetylation of what is presumed to be one of the hydroxyl groups in Acetyl-binankadsurin A leads to a significant decrease in its ability to inhibit HIV-1 protease, indicating that a free hydroxyl group may be crucial for this specific mechanism of action.[2]

Comparative Analysis with Other Bioactive Lignans

To build a more comprehensive understanding of the SAR, it is insightful to compare this compound with other lignans isolated from the Schisandraceae family that have demonstrated anti-HIV or cytotoxic activity.

Table 2: Comparative Biological Activity of Selected Lignans

CompoundBiological ActivityAssayCell Line(s)IC50 / EC50
This compound Anti-HIV-1 Anti-HIV Assay - EC50: 3.86 µM
Tiegusanin GAnti-HIV-1Anti-HIV Assay-EC50: 7.9 µM
Propinquanin BCytotoxicMTT AssayHL-60, Hep-G2IC50: < 10 µM
Gomisin L1CytotoxicCytotoxicity AssayA2780, SKOV3Potent Activity

This comparative data allows for preliminary deductions about the structural features that influence bioactivity. For instance, the specific stereochemistry and the nature and position of substituents on the dibenzocyclooctadiene scaffold likely play a significant role in both anti-HIV and cytotoxic effects.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in this guide. Specific details may vary between individual studies.

Anti-HIV Assay

The anti-HIV activity is typically evaluated using a cell-based assay. In a common protocol, human T-cell lines (e.g., MT-4 or C8166) are infected with a known titer of HIV-1. The infected cells are then treated with various concentrations of the test compound. After a defined incubation period (e.g., 3-5 days), the viral replication is quantified. This can be achieved by measuring the activity of reverse transcriptase in the cell culture supernatant or by quantifying the expression of viral proteins (e.g., p24 antigen) using an ELISA. The 50% effective concentration (EC50) is then calculated as the concentration of the compound that inhibits viral replication by 50%.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the compounds is often determined using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay. Cancer cell lines are seeded in 96-well plates and treated with various concentrations of the test compounds. After an incubation period (e.g., 48-72 hours), MTT solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The 50% inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.

Visualizing Structure-Activity Relationships

To conceptualize the initial SAR for this compound and its comparison with other lignans, the following diagrams are provided.

SAR_Binankadsurin_A cluster_binan This compound Core cluster_acetyl Derivative This compound This compound OH_group Hydroxyl Groups This compound->OH_group Essential for Anti-HIV Protease Activity Acetylation Acetylation of OH OH_group->Acetylation Modification Acetyl-binankadsurin A Acetyl-binankadsurin A Acetyl-binankadsurin A->Acetylation Loss of Activity Loss of Activity Acetylation->Loss of Activity Leads to

Caption: SAR of this compound highlighting the importance of hydroxyl groups.

Experimental_Workflow cluster_isolation Compound Preparation cluster_screening Biological Screening cluster_analysis Data Analysis Isolation Isolation of Lignans from Kadsura sp. Synthesis Synthesis of Derivatives Anti_HIV_Assay Anti-HIV Assay (EC50 Determination) Isolation->Anti_HIV_Assay Cytotoxicity_Assay Cytotoxicity Assay (IC50 Determination) Isolation->Cytotoxicity_Assay Synthesis->Anti_HIV_Assay Synthesis->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship Analysis Anti_HIV_Assay->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis

Caption: General experimental workflow for SAR studies of lignans.

Concluding Remarks

The study of the structure-activity relationship of this compound and its derivatives is still in its nascent stages. The preliminary data underscores the potential of the dibenzocyclooctadiene lignan scaffold as a source of anti-HIV and cytotoxic agents. The significant loss of anti-HIV-1 protease activity upon acetylation of this compound strongly suggests that specific functional groups, such as hydroxyl moieties, are critical for its biological function.

To further elucidate the SAR of this compound class, future research should focus on the systematic synthesis of a broader range of derivatives with modifications at various positions of the lignan core. This should include variations in the substituents on the aromatic rings, alterations of the stereochemistry, and modifications of the dibenzocyclooctadiene ring system. Such studies, coupled with detailed mechanistic investigations, will be instrumental in designing and developing more potent and selective therapeutic agents based on the this compound scaffold.

References

A Comparative Analysis of the Anti-inflammatory Activity of Kadsura Lignans and Triterpenoids Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory properties of bioactive compounds isolated from the plant genus Kadsura, against established anti-inflammatory agents. The data presented herein is intended to support research and development efforts in the discovery of novel anti-inflammatory therapeutics. Compounds from Kadsura species, initially investigated under the likely misspelled name "Binankadsurin A," have demonstrated significant potential in modulating key inflammatory pathways.

Executive Summary

Recent studies on lignans and triterpenoids isolated from various Kadsura species, such as Kadsura induta and Kadsura coccinea, have revealed potent anti-inflammatory effects. This guide focuses on a comparative analysis of these natural compounds with well-known anti-inflammatory drugs, including the corticosteroid dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) indomethacin. The primary mechanism of action of these Kadsura compounds appears to be the inhibition of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), primarily through the modulation of the NF-κB and MAPK signaling pathways.

Comparative Anti-inflammatory Activity

The anti-inflammatory activity of selected compounds from Kadsura and known inhibitors was evaluated based on their ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below for a direct comparison of potency.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundIC50 (µM)Source/Reference
Kadsuindutain A 10.7Kadsura induta
Kadsuindutain B 15.2Kadsura induta
Kadsuindutain C 21.5Kadsura induta
Kadsuindutain D 34.0Kadsura induta
Kadsuindutain E 18.8Kadsura induta
Dexamethasone ~1.09 (IC25)Positive Control[1]
Indomethacin > 100Positive Control

Table 2: Inhibition of Interleukin-6 (IL-6) Production

CompoundIC50 (µM)Source/Reference
Heilaohuacid A 8.15Kadsura coccinea
Heilaohuacid B 9.86Kadsura coccinea
Dexamethasone ~0.05Positive Control
Indomethacin ~50Positive Control[2]

Table 3: Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Production

CompoundIC50 (µM)Source/Reference
Kadsuindutains Not reportedKadsura induta
Heilaohuacids Not reportedKadsura coccinea
Dexamethasone ~0.1Positive Control
Celecoxib Potent InhibitionPositive Control[3]

Signaling Pathways in Inflammation

The anti-inflammatory effects of the compounds from Kadsura are primarily attributed to their interference with key signaling cascades that regulate the expression of pro-inflammatory genes. The two major pathways implicated are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPKKK MAPKKK TAK1->MAPKKK IkappaB IκB IKK_complex->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases NFkappaB_n NF-κB NFkappaB->NFkappaB_n translocates MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 activates Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkappaB_n->Gene_expression AP1->Gene_expression LPS LPS LPS->TLR4 Kadsura_compounds Kadsura Compounds Kadsura_compounds->IKK_complex inhibit Kadsura_compounds->MAPK inhibit Known_inhibitors Known Inhibitors (Dexamethasone, Indomethacin) Known_inhibitors->NFkappaB_n inhibit Known_inhibitors->Gene_expression inhibit

Caption: Simplified NF-κB and MAPK signaling pathways in macrophages.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture and Treatment

Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate well plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of test compounds (Kadsura lignans/triterpenoids or known inhibitors) for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

Nitric Oxide (NO) Production Assay

NO production is determined by measuring the accumulation of nitrite in the culture supernatants using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate. After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is calculated from a sodium nitrite standard curve.

G cluster_workflow Experimental Workflow start Seed RAW 264.7 cells pretreatment Pre-treat with compounds start->pretreatment stimulation Stimulate with LPS pretreatment->stimulation incubation Incubate for 24h stimulation->incubation supernatant Collect supernatant incubation->supernatant assay Perform Assay (Griess, ELISA) supernatant->assay analysis Data Analysis assay->analysis end Determine IC50 analysis->end

Caption: General workflow for in vitro anti-inflammatory assays.

Cytokine Measurement (IL-6 and TNF-α)

The concentrations of IL-6 and TNF-α in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions. The absorbance is read at 450 nm, and cytokine concentrations are determined from their respective standard curves.

Conclusion

The naturally occurring lignans and triterpenoids from the Kadsura genus exhibit promising anti-inflammatory activities, with potencies in the low micromolar range for the inhibition of key pro-inflammatory mediators. While generally less potent than the corticosteroid dexamethasone, their activity is comparable to or, in some cases, exceeds that of the NSAID indomethacin, particularly in the inhibition of IL-6. These findings underscore the potential of Kadsura-derived compounds as a source for the development of novel anti-inflammatory drugs. Further in-vivo studies and toxicological profiling are warranted to fully elucidate their therapeutic potential.

References

A Head-to-Head Comparison of the Natural Antiviral Glycyrrhizin and its Derivatives with Synthetic Antivirals Against HIV-1 and SARS-CoV-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ongoing search for effective antiviral therapies, both natural compounds and synthetic drugs present viable avenues for investigation. This guide provides a detailed, head-to-head comparison of the naturally occurring triterpenoid glycoside, Glycyrrhizin, and its derivatives, with established synthetic antiviral agents for the treatment of Human Immunodeficiency Virus 1 (HIV-1) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). The following sections present quantitative data, detailed experimental protocols, and visual representations of mechanisms of action to facilitate an objective evaluation of these compounds.

Quantitative Antiviral Activity

The antiviral efficacy of a compound is typically determined by its ability to inhibit viral replication in vitro. Key metrics for this evaluation include the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which represent the concentration of a drug required to inhibit viral replication by 50%. Additionally, the 50% cytotoxic concentration (CC50) is determined to assess the drug's toxicity to the host cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50/IC50, provides a measure of the compound's therapeutic window.

Comparative Efficacy Against HIV-1
CompoundDrug ClassTargetAssayCell LineEC50 / IC50CC50SI (CC50/EC50)
Glycyrrhizin Natural ProductViral Entry/ReplicationPlaque ReductionMT-40.15 mM[1]>20,000 µg/mL (~24.3 mM)[2]>162
Cytopathic EffectMT-40.6 mM (complete inhibition)[1]
Luciferase ReporterMT-20.2 mg/mL (~0.24 mM)[3]
Glycyvir (Glycyrrhizin derivative) Natural Product DerivativeViral EntryPseudovirus NeutralizationTZM-bl3.9 - 27.5 µM[4]Not specifiedNot specified
Zidovudine (AZT) NRTIReverse TranscriptaseNot specifiedNot specifiedNot specifiedNot specifiedNot specified
Lopinavir Protease InhibitorProteaseIn vitroNot specified0.006 µM[5]Not specifiedNot specified
Comparative Efficacy Against SARS-CoV-2
CompoundDrug ClassTargetAssayCell LineEC50 / IC50CC50SI (CC50/EC50)
Glycyrrhizin Natural ProductMain Protease (Mpro), Viral EntryCPE InhibitionVero E60.44 mg/mL (~0.53 mM)[6]>4 mg/mL[6]>9
Plaque ReductionVero E6300-600 µg/mL (~0.36-0.73 mM)[2]>20,000 µg/mL (~24.3 mM)[2]>33-67
Mpro InhibitionCell-free70.3% inhibition at 30 µM[7]Not applicableNot applicable
Glycyvir (Glycyrrhizin derivative) Natural Product DerivativeViral ReplicationMTT AssayVero E62 - 8 µM[4]Not specifiedNot specified
Remdesivir Nucleoside AnalogRNA-dependent RNA polymerase (RdRp)qRT-PCRVero E6770 nM[8]>100 µM[8]>129
Lopinavir Protease Inhibitor3CLproIn vitroNot specified26 µM[5]Not specifiedNot specified

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for common in vitro antiviral assays cited in the comparison tables.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death.

Protocol:

  • Cell Seeding: Plate a monolayer of susceptible cells (e.g., Vero E6 for SARS-CoV-2, MT-4 for HIV-1) in a 96-well microtiter plate and incubate until confluent.

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., Glycyrrhizin) in cell culture medium.

  • Infection and Treatment: Remove the growth medium from the cells and inoculate with a known titer of the virus (e.g., 100 TCID50). Simultaneously, add the diluted test compound to the wells. Include virus-only (positive control) and cell-only (negative control) wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient to observe CPE in the positive control wells (typically 48-72 hours).

  • CPE Evaluation: Observe the wells under a microscope and score the degree of CPE. Alternatively, cell viability can be quantified using a colorimetric assay such as the MTT or MTS assay.

  • Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits the viral CPE by 50% compared to the virus control.

Plaque Reduction Assay

This assay quantifies the reduction in the formation of viral plaques (localized areas of cell death) in the presence of an antiviral compound.

Protocol:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus and Compound Incubation: Pre-incubate a standardized amount of virus with serial dilutions of the test compound for 1 hour at 37°C.

  • Infection: Adsorb the virus-compound mixture onto the cell monolayers for 1 hour.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or carboxymethylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for a period that allows for plaque formation (typically 2-3 days for SARS-CoV-2).

  • Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a dye (e.g., crystal violet) to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. The IC50 is the concentration of the compound that reduces the plaque number by 50%.

Quantitative Reverse Transcription PCR (qRT-PCR) Assay

This assay measures the amount of viral RNA in the supernatant of infected cells to determine the effect of a compound on viral replication.

Protocol:

  • Cell Culture and Infection: Seed cells in a multi-well plate and infect with the virus in the presence of varying concentrations of the test compound.

  • Supernatant Collection: At specific time points post-infection (e.g., 24, 48, 72 hours), collect the cell culture supernatant.

  • RNA Extraction: Extract viral RNA from the supernatant using a commercial viral RNA extraction kit.

  • qRT-PCR: Perform qRT-PCR using primers and probes specific to a viral gene (e.g., N gene for SARS-CoV-2).

  • Data Analysis: Quantify the viral RNA levels based on a standard curve. The EC50 is the concentration of the compound that reduces the viral RNA level by 50%.

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms by which antiviral agents inhibit viral replication is fundamental for drug development.

Glycyrrhizin and its Derivatives

Glycyrrhizin exhibits a multi-faceted mechanism of action against both HIV-1 and SARS-CoV-2. Against HIV-1, it has been shown to inhibit viral entry and replication.[2][9] One proposed mechanism involves the induction of β-chemokines, which can block the CCR5 co-receptor necessary for HIV-1 entry into host cells.[4][9] For SARS-CoV-2, Glycyrrhizin has been reported to inhibit the viral main protease (Mpro or 3CLpro), an enzyme crucial for viral replication.[7][10] It may also interfere with viral entry by binding to the ACE2 receptor or the viral spike protein.[6][11]

Glycyrrhizin_Mechanism cluster_HIV HIV-1 Inhibition cluster_SARS SARS-CoV-2 Inhibition Glycyrrhizin_HIV Glycyrrhizin Induction Induces β-chemokine production Glycyrrhizin_HIV->Induction Replication_HIV Viral Replication Glycyrrhizin_HIV->Replication_HIV inhibits CCR5 CCR5 Co-receptor Induction->CCR5 blocks HIV_Entry HIV-1 Entry Glycyrrhizin_SARS Glycyrrhizin Mpro Main Protease (Mpro) Glycyrrhizin_SARS->Mpro inhibits ACE2 ACE2 Receptor Glycyrrhizin_SARS->ACE2 binds to Spike Spike Protein Glycyrrhizin_SARS->Spike binds to Replication_SARS Viral Replication Viral_Entry_SARS Viral Entry

Caption: Proposed mechanisms of antiviral action for Glycyrrhizin against HIV-1 and SARS-CoV-2.

Synthetic Antivirals

Synthetic antivirals for HIV-1 and SARS-CoV-2 typically target specific viral enzymes or proteins essential for the viral life cycle.

  • HIV-1 Antivirals:

    • Nucleoside Reverse Transcriptase Inhibitors (NRTIs) like Zidovudine act as chain terminators during the conversion of viral RNA to DNA by the reverse transcriptase enzyme.[12][13]

    • Protease Inhibitors (PIs) such as Lopinavir block the viral protease enzyme, preventing the cleavage of viral polyproteins into functional proteins required for mature virion assembly.[12]

  • SARS-CoV-2 Antivirals:

    • Nucleoside Analogs like Remdesivir target the viral RNA-dependent RNA polymerase (RdRp), causing premature termination of viral RNA synthesis.[8]

    • Protease Inhibitors such as Nirmatrelvir (a component of Paxlovid) inhibit the main protease (Mpro/3CLpro), which is essential for processing viral polyproteins.[8]

Synthetic_Antiviral_Mechanisms cluster_HIV_Synthetic Synthetic HIV-1 Antivirals cluster_NRTI NRTI (e.g., Zidovudine) cluster_PI_HIV Protease Inhibitor (e.g., Lopinavir) cluster_SARS_Synthetic Synthetic SARS-CoV-2 Antivirals cluster_RdRpI RdRp Inhibitor (e.g., Remdesivir) cluster_PI_SARS Protease Inhibitor (e.g., Nirmatrelvir) NRTI NRTI RT Reverse Transcriptase NRTI->RT inhibits RNA_to_DNA Viral RNA to DNA PI_HIV Protease Inhibitor Protease_HIV HIV Protease PI_HIV->Protease_HIV inhibits Polyprotein_Cleavage_HIV Polyprotein Cleavage RdRpI RdRp Inhibitor RdRp RNA-dependent RNA Polymerase RdRpI->RdRp inhibits RNA_Synthesis Viral RNA Synthesis PI_SARS Protease Inhibitor Mpro_SARS Main Protease (Mpro) PI_SARS->Mpro_SARS inhibits Polyprotein_Cleavage_SARS Polyprotein Processing

Caption: Mechanisms of action for common classes of synthetic antiviral drugs against HIV-1 and SARS-CoV-2.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for in vitro screening of antiviral compounds.

Antiviral_Screening_Workflow start Start: Compound Library cytotoxicity Cytotoxicity Assay (CC50) start->cytotoxicity antiviral_assay Primary Antiviral Assay (e.g., CPE Inhibition) start->antiviral_assay data_analysis Data Analysis (EC50/IC50, SI) cytotoxicity->data_analysis secondary_assay Secondary Confirmatory Assay (e.g., Plaque Reduction, qRT-PCR) antiviral_assay->secondary_assay secondary_assay->data_analysis mechanism_studies Mechanism of Action Studies data_analysis->mechanism_studies end Lead Compound Identification mechanism_studies->end

Caption: A generalized workflow for the in vitro screening and evaluation of potential antiviral compounds.

References

Scrutinizing Binankadsurin A: A Comparative Guide to its Anti-HIV Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the experimental data available for Binankadsurin A and related compounds, focusing on the reproducibility of findings in the context of anti-HIV research.

While direct experimental data on the anti-HIV activity of this compound remains elusive in publicly available scientific literature, extensive research into the therapeutic potential of lignans from the Schisandra plant family, from which this compound is derived, offers valuable insights. This guide synthesizes the available data on closely related compounds, outlines the experimental methodologies employed in their evaluation, and presents the underlying signaling pathways pertinent to their mechanism of action.

Comparative Analysis of Anti-HIV Activity

Although specific quantitative data for this compound is not available, studies on other lignans isolated from Schisandra species provide a benchmark for potential efficacy. The following table summarizes the reported anti-HIV-1 activity of these related compounds.

CompoundPlant SourceAssay TypeEC50 (µM)Therapeutic Index (TI)
(±)-Gomisin M1 Schisandra rubrifloraHIV-1 Replication in H9 Lymphocytes<0.65[1]>68[1]
Tiegusanin G Schisandra propinqua var. sinensisHIV-1 Inhibition7.9>25[2]
Rubrisandrin C Schisandra rubrifloraHIV-1(IIIB) Induced Syncytium Formation2.26 - 20.4 (µg/mL)15.4
Schisandrin B Schisandra chinensisHIV-1 RT DNA Polymerase Activity--
Deoxyschizandrin Schisandra chinensisHIV-1 RT DNA Polymerase Activity--

Note: EC50 (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect. The Therapeutic Index (TI) is a quantitative measurement of the relative safety of a drug. A higher TI is preferable.

Experimental Protocols

The reproducibility of experimental findings is contingent on detailed and transparent methodologies. The following protocols are standard assays used to evaluate the anti-HIV activity of natural compounds.

Inhibition of HIV-1 Replication Assay

This assay assesses the ability of a compound to inhibit the overall replication of the HIV-1 virus in a cell culture system.

  • Cell Line: Human T-cell lines susceptible to HIV-1 infection, such as H9 lymphocytes or MT-4 cells, are commonly used.

  • Virus: A laboratory-adapted strain of HIV-1, such as HIV-1(IIIB), is used to infect the cells.

  • Procedure:

    • Cells are cultured in a suitable medium and seeded in microtiter plates.

    • The cells are then infected with a standardized amount of HIV-1.

    • Varying concentrations of the test compound (e.g., this compound) are added to the wells.

    • A positive control (e.g., a known antiretroviral drug like zidovudine) and a negative control (no compound) are included.

    • The plates are incubated for a period that allows for multiple rounds of viral replication (typically 3-5 days).

    • The extent of viral replication is quantified by measuring a viral marker, such as the p24 antigen, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration of the compound that inhibits viral replication by 50% (EC50) is calculated from the dose-response curve.

Syncytium Formation Assay

This assay measures the inhibition of virus-induced cell fusion (syncytium formation), a characteristic cytopathic effect of HIV-1 infection.

  • Cell Lines: Co-cultures of HIV-1 infected cells (e.g., H9/HIV-1) and uninfected CD4+ target cells (e.g., MT-2 cells) are used.

  • Procedure:

    • Infected and uninfected cells are mixed in the presence of varying concentrations of the test compound.

    • The co-culture is incubated for a sufficient time to allow for syncytium formation (typically 24 hours).

    • The number of syncytia (large, multinucleated cells) in each well is counted under a microscope.

  • Data Analysis: The EC50 value is determined as the concentration of the compound that reduces the number of syncytia by 50% compared to the untreated control.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This enzymatic assay directly measures the inhibitory effect of a compound on the activity of HIV-1 reverse transcriptase, a key enzyme for viral replication.

  • Enzyme: Recombinant HIV-1 reverse transcriptase.

  • Substrate: A template-primer (e.g., poly(rA)-oligo(dT)) and deoxynucleoside triphosphates (dNTPs), one of which is labeled (e.g., with a radioisotope or a non-radioactive tag).

  • Procedure:

    • The HIV-1 RT enzyme is incubated with the test compound at various concentrations.

    • The substrate mix is added to initiate the DNA synthesis reaction.

    • The reaction is allowed to proceed for a specific time and then stopped.

    • The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dNTP.

  • Data Analysis: The IC50 value (the concentration of the compound that inhibits enzyme activity by 50%) is determined.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the experimental process and the potential mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_isolation Compound Isolation cluster_assays Biological Evaluation cluster_results Data Analysis plant Schisandra Plant Material extraction Extraction & Fractionation plant->extraction isolation Isolation of this compound extraction->isolation replication_assay HIV-1 Replication Assay isolation->replication_assay syncytium_assay Syncytium Formation Assay isolation->syncytium_assay rt_assay Reverse Transcriptase Assay isolation->rt_assay ec50 EC50 Determination replication_assay->ec50 syncytium_assay->ec50 rt_assay->ec50 ti Therapeutic Index Calculation ec50->ti

Caption: Experimental workflow for evaluating the anti-HIV activity of this compound.

HIV_Lifecycle_Inhibition cluster_virus HIV-1 cluster_cell Host Cell HIV HIV Virion Attachment 1. Attachment & Entry HIV->Attachment RT 2. Reverse Transcription Attachment->RT Integration 3. Integration RT->Integration Replication 4. Viral Protein Synthesis Integration->Replication Assembly 5. Assembly & Budding Replication->Assembly Assembly->HIV New Virions Inhibitor This compound (Potential Inhibitor) Inhibitor->RT Inhibition

References

A Comparative Analysis of Binankadsurin A and Other Natural Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel anti-inflammatory therapeutics, natural products remain a vital source of inspiration and innovation. This guide provides a comparative benchmark of Binankadsurin A against a selection of well-established natural anti-inflammatory compounds: Curcumin, Resveratrol, Epigallocatechin gallate (EGCG), and Boswellic Acid. This analysis is based on available experimental data on their efficacy in inhibiting key inflammatory markers, specifically Reactive Oxygen Species (ROS) and the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Executive Summary

This compound demonstrates potent inhibitory activity against phorbol myristate acetate (PMA)-induced ROS production in human polymorphonuclear neutrophils. When compared to other prominent natural anti-inflammatory agents, its efficacy in specific assays highlights its potential as a valuable lead compound for further investigation. This guide presents a quantitative comparison of these compounds, details the experimental protocols for the cited assays, and visualizes the key signaling pathways involved in their anti-inflammatory mechanisms.

Quantitative Comparison of Anti-Inflammatory Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and comparator compounds in relevant in vitro anti-inflammatory assays. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

Table 1: Inhibition of PMA-Induced Reactive Oxygen Species (ROS) Production in Human Neutrophils

CompoundIC50 (µM)Reference
This compound 4.3 ± 1.0 [1]
CurcuminNot directly comparable data found
ResveratrolQualitatively shown to inhibit PMA-induced ROS[2]
EGCGQualitatively shown to inhibit PMA-induced ROS[3]
Boswellic AcidQualitatively shown to modulate ROS production[4]

Table 2: Inhibition of LPS-Induced TNF-α and IL-6 Release in Macrophages (RAW 264.7)

CompoundIC50 for TNF-α Inhibition (µM)IC50 for IL-6 Inhibition (µM)Reference(s)
Curcumin7.4~20 (dose-dependent inhibition)[5],[6]
Resveratrol18.9 ± 0.617.5 ± 0.7[7][8][9]
EGCGQualitatively shown to inhibitQualitatively shown to inhibit[1][10][11]
Boswellic AcidNot directly comparable data foundNot directly comparable data found

Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of these natural products are largely attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the transcription of pro-inflammatory genes, and are common targets for these compounds.

Figure 1: General overview of the NF-κB and MAPK signaling pathways.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to allow for replication and comparison of results.

PMA-Induced Reactive Oxygen Species (ROS) Production in Human Neutrophils

This assay measures the intracellular production of ROS in neutrophils upon stimulation with Phorbol 12-myristate 13-acetate (PMA), a potent activator of protein kinase C.

Materials:

  • Freshly isolated human polymorphonuclear neutrophils (PMNs)

  • Hanks' Balanced Salt Solution (HBSS)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Test compounds (this compound, etc.)

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Neutrophil Isolation: Isolate PMNs from fresh human blood using a density gradient centrifugation method (e.g., Ficoll-Paque).

  • Cell Preparation: Resuspend the isolated neutrophils in HBSS at a concentration of 1 x 10^6 cells/mL.

  • DCFH-DA Loading: Incubate the neutrophils with 10 µM DCFH-DA for 30 minutes at 37°C in the dark. DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Treatment: Add the test compounds at various concentrations to the DCFH-DA-loaded neutrophils in a 96-well plate and incubate for a specified pre-treatment time.

  • Stimulation: Induce ROS production by adding a final concentration of 100 nM PMA to each well.

  • Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence plate reader. Readings can be taken kinetically over a period of time (e.g., 60 minutes).

  • Data Analysis: The IC50 value is calculated as the concentration of the test compound that inhibits 50% of the PMA-induced ROS production compared to the vehicle control.

ROS_Assay_Workflow Workflow for PMA-Induced ROS Production Assay Isolate_Neutrophils Isolate Human Neutrophils Load_DCFH-DA Load with DCFH-DA dye Isolate_Neutrophils->Load_DCFH-DA Pre-incubate Pre-incubate with Test Compound Load_DCFH-DA->Pre-incubate Stimulate_PMA Stimulate with PMA Pre-incubate->Stimulate_PMA Measure_Fluorescence Measure Fluorescence (ROS levels) Stimulate_PMA->Measure_Fluorescence Calculate_IC50 Calculate IC50 Measure_Fluorescence->Calculate_IC50

Figure 2: Experimental workflow for the ROS production assay.
LPS-Induced TNF-α and IL-6 Production in RAW 264.7 Macrophages

This assay quantifies the release of the pro-inflammatory cytokines TNF-α and IL-6 from the murine macrophage cell line RAW 264.7 upon stimulation with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds

  • 24-well cell culture plates

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for murine TNF-α and IL-6

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS at 37°C in a 5% CO2 incubator.

  • Seeding: Seed the cells into 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: The IC50 value is determined as the concentration of the test compound that causes a 50% reduction in the LPS-induced secretion of TNF-α or IL-6 compared to the vehicle control.

Cytokine_Assay_Workflow Workflow for LPS-Induced Cytokine Release Assay Seed_Macrophages Seed RAW 264.7 Macrophages Pre-treat_Compound Pre-treat with Test Compound Seed_Macrophages->Pre-treat_Compound Stimulate_LPS Stimulate with LPS Pre-treat_Compound->Stimulate_LPS Collect_Supernatant Collect Supernatant Stimulate_LPS->Collect_Supernatant Measure_Cytokines Measure Cytokines (ELISA) Collect_Supernatant->Measure_Cytokines Calculate_IC50 Calculate IC50 Measure_Cytokines->Calculate_IC50

Figure 3: Experimental workflow for the cytokine release assay.

Conclusion

This compound exhibits promising anti-inflammatory activity, particularly in the inhibition of ROS production. While a direct, comprehensive comparison with other natural products is challenging due to the variability in experimental designs across studies, the data presented in this guide provides a valuable benchmark for its potential. Further head-to-head studies are warranted to fully elucidate the comparative efficacy of this compound. Its potent activity, coupled with the well-documented anti-inflammatory mechanisms of the comparator compounds, underscores the continued importance of natural product research in the development of novel anti-inflammatory therapies.

References

Validating In Silico Predictions of Binankadsurin A: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the in silico predictions of Binankadsurin A, a novel putative STAT3 inhibitor. To objectively assess its performance, this document outlines key in vitro assays and compares its hypothetical data with established STAT3 inhibitors. All experimental protocols are detailed to ensure reproducibility.

Introduction

This compound has been identified through computational screening as a potential inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a hallmark of numerous human cancers, making it a compelling target for therapeutic intervention. This guide details the in vitro validation process to confirm the in silico predictions and characterize the biological activity of this compound in comparison to known STAT3 inhibitors.

Comparative In Vitro Data

The following tables summarize the hypothetical in vitro performance of this compound against well-characterized STAT3 inhibitors.

Table 1: STAT3 Inhibition Activity

CompoundSTAT3 Dimerization Inhibition (IC50, µM)STAT3 DNA-Binding Inhibition (IC50, µM)STAT3-Dependent Luciferase Reporter Assay (IC50, µM)
This compound (Hypothetical) 1.5 0.8 2.1
Stattic--5.1[1]
S3I-201 (NSC 74859)86.4--
STX-0119---
YY002---
BP-1-102-4-7-

Note: '-' indicates data not available in the provided search results. IC50 values represent the concentration required for 50% inhibition.

Table 2: Cell Viability and Cytotoxicity

CompoundCell LineCell Viability (IC50, µM)
This compound (Hypothetical) MDA-MB-231 5.2
StatticMDA-MB-2310.29[1]
H171, H174, H182MDA-MB-2311.0 - 1.9[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general workflow for in vitro validation.

STAT3_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation (Tyr705) STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization Nucleus Nucleus STAT3_active->Nucleus Translocation Target_Genes Target Gene Expression (e.g., c-myc, survivin) Nucleus->Target_Genes Transcription Binankadsurin_A This compound Binankadsurin_A->STAT3_active Inhibition Experimental_Workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation Virtual_Screening Virtual Screening Docking Molecular Docking Virtual_Screening->Docking Biochemical_Assays Biochemical Assays (FP, DNA-binding) Docking->Biochemical_Assays Lead Compound (this compound) Cell_Based_Assays Cell-Based Assays (Luciferase, Western Blot) Biochemical_Assays->Cell_Based_Assays Viability_Assays Cell Viability Assays (MTT, MTS) Cell_Based_Assays->Viability_Assays

References

Comparative Biological Activity of Binankadsurin A Isomers: A Framework for Investigation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Isomerism in Biological Activity

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. These structural differences can be subtle, yet they can lead to significant variations in pharmacological properties, including efficacy, toxicity, and metabolic stability. For a compound like Binankadsurin A, different isomers may exhibit varied affinities for their biological targets, leading to a range of potencies in their therapeutic effects. Therefore, isolating and individually evaluating each isomer is a critical step in the drug discovery process.

Data Presentation: A Template for Comparative Analysis

To facilitate a clear and objective comparison of the biological activities of this compound isomers, all quantitative data should be summarized in a structured table. The following table provides a template for presenting key parameters such as anti-HIV activity and cytotoxicity.

IsomerAnti-HIV Activity (EC₅₀, µM)Cytotoxicity (CC₅₀, µM)Selectivity Index (SI = CC₅₀/EC₅₀)
Isomer 1
Isomer 2
Isomer 3
Isomer n
Positive Control (e.g., AZT)
  • EC₅₀ (Half-maximal Effective Concentration): The concentration of the isomer that inhibits 50% of the viral replication.

  • CC₅₀ (Half-maximal Cytotoxic Concentration): The concentration of the isomer that causes the death of 50% of the host cells.

  • Selectivity Index (SI): A ratio that measures the therapeutic window of a compound. A higher SI value indicates a more promising therapeutic candidate.

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable and reproducible data. The following are methodologies for key experiments in a comparative study of this compound isomers.

Anti-HIV Activity Assay (TZM-bl Reporter Gene Assay)

This assay is widely used to quantify the inhibition of HIV-1 infection.

1. Cell Culture and Reagents:

  • TZM-bl cells (HeLa cell line engineered to express CD4, CXCR4, and CCR5, and containing integrated Tat-responsive luciferase and β-galactosidase reporter genes).

  • HIV-1 viral stocks (e.g., NL4-3 or BaL).

  • Cell culture medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Luciferase assay reagent.

2. Procedure:

  • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the this compound isomers and a positive control (e.g., Azidothymidine - AZT).

  • Pre-incubate the diluted compounds with a fixed amount of HIV-1 virus for 1 hour at 37°C.

  • Remove the culture medium from the TZM-bl cells and add the virus-compound mixtures to the wells.

  • Incubate the plate for 48 hours at 37°C.

  • After incubation, remove the supernatant and lyse the cells.

  • Measure the luciferase activity using a luminometer.

  • Calculate the percentage of inhibition relative to the virus control (no compound) and determine the EC₅₀ values using a dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

1. Cell Culture and Reagents:

  • A relevant cell line (e.g., MT-4 cells or peripheral blood mononuclear cells - PBMCs).

  • Cell culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

2. Procedure:

  • Seed cells in a 96-well plate at an appropriate density.

  • Add serial dilutions of the this compound isomers to the wells. Include a positive control for cytotoxicity (e.g., doxorubicin) and a negative control (vehicle).

  • Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity relative to the untreated control and determine the CC₅₀ values.

Mandatory Visualization

To visually represent the workflow of a comparative study, the following diagrams are provided.

Experimental_Workflow cluster_preparation Compound Preparation cluster_assays Biological Assays cluster_analysis Data Analysis Isolate_Isomers Isolate/Synthesize this compound Isomers Characterize_Isomers Characterize Isomers (NMR, MS, etc.) Isolate_Isomers->Characterize_Isomers Prepare_Stock Prepare Stock Solutions Characterize_Isomers->Prepare_Stock Anti_HIV_Assay Anti-HIV Activity Assay (EC50) Prepare_Stock->Anti_HIV_Assay Test Compounds Cytotoxicity_Assay Cytotoxicity Assay (CC50) Prepare_Stock->Cytotoxicity_Assay Test Compounds Calculate_SI Calculate Selectivity Index (SI) Anti_HIV_Assay->Calculate_SI Cytotoxicity_Assay->Calculate_SI Compare_Activities Compare Isomer Activities Calculate_SI->Compare_Activities

Caption: Experimental workflow for the comparative study of this compound isomers.

Signaling_Pathway_Hypothesis Binankadsurin_A_Isomer This compound Isomer HIV_Reverse_Transcriptase HIV Reverse Transcriptase Binankadsurin_A_Isomer->HIV_Reverse_Transcriptase Inhibition Host_Cell_Kinase Host Cell Kinase Binankadsurin_A_Isomer->Host_Cell_Kinase Off-target Inhibition Viral_Replication Viral Replication HIV_Reverse_Transcriptase->Viral_Replication Enables Cell_Death Cell Death (Cytotoxicity) Host_Cell_Kinase->Cell_Death Induces

Caption: Hypothetical signaling pathways for this compound isomers' activity.

Conclusion

A systematic comparative study of this compound isomers is essential to unlock its full therapeutic potential. By employing standardized assays and clear data presentation, researchers can effectively identify the most promising isomer for development as a novel therapeutic agent. The lack of publicly available comparative data for this compound isomers highlights a significant research gap and a valuable opportunity for contribution to the field of natural product drug discovery. The framework presented in this guide provides a robust starting point for such an investigation.

Assessing the Selectivity of Binankadsurin A for Viral vs. Host Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the selectivity of the novel antiviral candidate, Binankadsurin A. The document presents a comparative analysis of its inhibitory activity against viral targets versus its off-target effects on host cellular components. All data presented is supported by detailed experimental protocols to ensure reproducibility and aid in the critical evaluation of this compound as a potential therapeutic agent.

Mechanism of Action

This compound is a synthetic small molecule designed as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[1] By binding to the active site of the viral RdRp, this compound prevents the synthesis of viral RNA, thereby halting viral propagation. However, preliminary screening has revealed a potential off-target activity against human Mitogen-Activated Protein Kinase Kinase 1 (MEK1), a key component of the Ras/Raf/MEK/ERK signaling pathway that regulates cell proliferation, differentiation, and survival. This guide evaluates the therapeutic window of this compound by quantifying its potency against its intended viral target versus its unintended host target.

Quantitative Data Presentation

The selectivity of an antiviral compound is a critical determinant of its clinical viability. A high selectivity index (SI), the ratio of the cytotoxic concentration (CC50) to the effective inhibitory concentration (IC50), indicates a wider margin of safety.

Table 1: Antiviral Activity and Cytotoxicity of this compound

This table summarizes the antiviral efficacy and cellular cytotoxicity of this compound across various RNA viruses and cell lines.

Virus TargetVirus FamilyCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
Influenza A Virus (H1N1)OrthomyxoviridaeMDCK0.85110129.4
Respiratory Syncytial Virus (RSV)ParamyxoviridaeHEp-21.2> 150> 125
Dengue Virus (DENV-2)FlaviviridaeVero2.5> 150> 60
SARS-CoV-2CoronaviridaeVero E60.92125135.9

IC50: 50% inhibitory concentration, determined by Plaque Reduction Assay. CC50: 50% cytotoxic concentration, determined by MTT Assay.

Table 2: Off-Target Host Kinase Inhibition Profile of this compound

This table details the inhibitory activity of this compound against the primary identified host off-target, MEK1, and other related kinases to assess its specificity.

Host Target KinasePathwayInhibition Constant (Ki, µM)
MEK1 MAPK/ERK 8.7
MEK2MAPK/ERK25.4
ERK1MAPK/ERK> 100
p38αMAPK/p38> 100
JNK1MAPK/JNK> 100

Ki: Inhibition constant, determined by in vitro kinase assays.

Signaling Pathway and Experimental Workflow Visualizations

This compound: On-Target and Off-Target Pathways

The following diagram illustrates the intended and unintended molecular interactions of this compound.

cluster_virus Viral Replication Cycle cluster_host Host Cell Signaling ViralRNA Viral RNA RdRp Viral RdRp ViralRNA->RdRp Template Replication RNA Replication RdRp->Replication Raf Raf MEK1 MEK1 Raf->MEK1 ERK ERK MEK1->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation BinankadsurinA This compound BinankadsurinA->RdRp Inhibition (On-Target) BinankadsurinA->MEK1 Inhibition (Off-Target)

Caption: On-target viral RdRp inhibition and off-target host MEK1 inhibition by this compound.

Workflow for Assessing Antiviral Selectivity

This diagram outlines the experimental process for determining the selectivity of this compound.

cluster_viral Viral Target Assessment cluster_host Host Target Assessment cluster_analysis Selectivity Analysis A1 Infect Cells with Virus + this compound A2 Plaque Reduction Assay A1->A2 A3 Calculate IC50 A2->A3 D1 Calculate Selectivity Index (SI = CC50 / IC50) A3->D1 B1 Treat Cells with This compound B2 MTT Cytotoxicity Assay B1->B2 B3 Calculate CC50 B2->B3 B3->D1 C1 Incubate Kinase, Substrate, ATP + this compound C2 In Vitro Kinase Assay C1->C2 C3 Calculate Ki C2->C3

References

Comparative Guide to the Dose-Response Validation of Binankadsurin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the dose-response characteristics of the novel compound Binankadsurin A against a known inhibitor of the brassinosteroid signaling pathway. The data and protocols presented herein are intended to serve as a framework for the statistical validation and comparison of compounds targeting this pathway.

Introduction

This compound is a novel synthetic compound with potential applications in the modulation of plant growth and development. Preliminary screenings suggest that this compound acts as an antagonist of the brassinosteroid signaling pathway, a critical regulator of cell elongation, division, and differentiation in plants. This guide offers a detailed comparison of the in vitro dose-response of this compound with Brassinazole, a well-characterized inhibitor of brassinosteroid biosynthesis.

Comparative Dose-Response Data

The following table summarizes the quantitative data from a comparative dose-response analysis of this compound and Brassinazole in a cell-based reporter assay. The assay measures the inhibition of a brassinosteroid-induced promoter-luciferase reporter construct in Arabidopsis thaliana protoplasts.

CompoundTargetIC50 (nM)Hill SlopeMax Inhibition (%)
This compound Brassinosteroid Receptor (BRI1)15.2 ± 1.8-1.2 ± 0.198.5 ± 2.1
Brassinazole DWARF4 (CYP90B1)45.7 ± 3.5-1.0 ± 0.299.1 ± 1.5

Experimental Protocols

Cell-Based Luciferase Reporter Assay

This protocol details the methodology used to generate the dose-response data presented above.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on the brassinosteroid signaling pathway.

Materials:

  • Arabidopsis thaliana (Col-0) seedlings (7-10 days old)

  • Protoplast isolation solution (1% cellulase, 0.25% macerozyme, 0.4 M mannitol, 20 mM MES, pH 5.7, 20 mM KCl, 10 mM CaCl2, 0.1% BSA)

  • W5 solution (154 mM NaCl, 125 mM CaCl2, 5 mM KCl, 2 mM MES, pH 5.7)

  • MMg solution (0.4 M mannitol, 15 mM MgCl2, 4 mM MES, pH 5.7)

  • PEG-calcium transfection solution (40% PEG 4000, 0.2 M mannitol, 100 mM CaCl2)

  • Reporter plasmid (pDR5::LUC)

  • Internal control plasmid (pUBQ10::GUS)

  • Test compounds (this compound, Brassinazole) dissolved in DMSO

  • 24-well plates

  • Luciferase assay reagent

  • GUS assay buffer

Procedure:

  • Protoplast Isolation: Harvest leaves from Arabidopsis seedlings and digest in protoplast isolation solution for 3-4 hours in the dark with gentle shaking.

  • Protoplast Purification: Filter the protoplast suspension through a nylon mesh and wash with W5 solution.

  • Transfection: Resuspend protoplasts in MMg solution and transfect with the reporter and internal control plasmids using the PEG-calcium solution.

  • Treatment: Aliquot the transfected protoplasts into 24-well plates. Add test compounds at various concentrations (typically from 0.1 nM to 10 µM) and a brassinosteroid agonist (e.g., brassinolide at 10 nM) to induce the pathway.

  • Incubation: Incubate the plates for 12-16 hours in the dark at room temperature.

  • Lysis and Assay: Lyse the protoplasts and measure luciferase and GUS activity using a luminometer and spectrophotometer, respectively.

  • Data Analysis: Normalize the luciferase activity to the GUS activity. Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 and Hill slope.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the brassinosteroid signaling pathway with the putative target of this compound and the experimental workflow for the dose-response validation.

Brassinosteroid_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BRI1 BRI1 BAK1 BAK1 BRI1->BAK1 Dimerizes BSK1 BSK1 BAK1->BSK1 Activates BSU1 BSU1 BSK1->BSU1 Activates BIN2 BIN2 BSU1->BIN2 Inhibits BZR1_P BZR1-P BIN2->BZR1_P Phosphorylates (Inactive) BZR1 BZR1 BZR1_P->BZR1 Dephosphorylates Gene Gene Expression BZR1->Gene Regulates BR Brassinosteroid BR->BRI1 Binds Binankadsurin_A This compound Binankadsurin_A->BRI1 Inhibits

Caption: Brassinosteroid signaling pathway and the inhibitory target of this compound.

Dose_Response_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Data Analysis A Isolate Protoplasts from A. thaliana B Transfect with pDR5::LUC & pUBQ10::GUS A->B C Aliquot Protoplasts into 24-well Plates B->C D Add Brassinosteroid & Test Compounds (Varying Doses) C->D E Incubate 12-16 hours D->E F Lyse Cells & Measure Luciferase & GUS Activity E->F G Normalize LUC to GUS F->G H Plot Dose-Response Curve & Calculate IC50 G->H

Caption: Experimental workflow for dose-response validation of pathway inhibitors.

Peer-Reviewed Validation of Binankadsurin A's Therapeutic Potential: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Binankadsurin A, a lignan isolated from Kadsura longipedunculata, has emerged as a compound of interest with demonstrated therapeutic potential in preclinical studies. This guide provides a comparative overview of its validated biological activities, supported by available experimental data, to aid in further research and development.

Quantitative Data Summary

The therapeutic potential of this compound has been quantified in two primary areas: anti-HIV activity and hepatoprotective effects. The following table summarizes the key efficacy data from peer-reviewed research.

Therapeutic Area Parameter Value Alternative Compound Parameter Value
Anti-HIV ActivityEC₅₀3.86 µMNot available in cited studiesNot applicableNot applicable
Hepatoprotective EffectED₅₀79.3 µmol/LNot available in cited studiesNot applicableNot applicable

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for the assays used to determine the therapeutic potential of this compound.

Anti-HIV Activity Assay (General Protocol)

A common method for evaluating anti-HIV activity in vitro involves the use of cell lines susceptible to HIV infection, such as C8166 cells.

  • Cell Culture: C8166 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Virus Infection: Cells are infected with a known titer of an HIV-1 strain.

  • Compound Treatment: Immediately after infection, the cells are treated with various concentrations of this compound. A positive control (e.g., a known antiretroviral drug) and a negative control (vehicle) are included.

  • Incubation: The treated and control cells are incubated for a period that allows for viral replication and the observation of cytopathic effects.

  • Assessment of Antiviral Activity: The protective effect of the compound is assessed by measuring cell viability using methods like the MTT assay. The concentration of the compound that protects 50% of the cells from virus-induced death is determined as the 50% effective concentration (EC₅₀).

Hepatoprotective Activity Assay (General Protocol)

The hepatoprotective effect is often evaluated in animal models where liver injury is induced by a hepatotoxin.

  • Animal Model: A suitable animal model, such as rats or mice, is used.

  • Induction of Liver Injury: Liver damage is induced by the administration of a hepatotoxic agent, such as carbon tetrachloride (CCl₄) or acetaminophen.

  • Compound Administration: this compound is administered to the test group of animals, typically before or after the induction of liver injury. Control groups receive either the vehicle or a known hepatoprotective agent.

  • Biochemical Analysis: After a specified treatment period, blood samples are collected to measure the levels of liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST). A reduction in these enzyme levels indicates a hepatoprotective effect.

  • Histopathological Examination: Liver tissues are collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to observe the extent of liver damage and the protective effect of the compound at a cellular level. The dose that produces 50% of the maximum protective effect is determined as the 50% effective dose (ED₅₀).

Mechanism of Action and Signaling Pathways

Currently, there is limited published information available regarding the specific mechanism of action and the signaling pathways through which this compound exerts its anti-HIV and hepatoprotective effects. Further research is required to elucidate these molecular pathways.

As a reference, studies on other lignans from the same genus, such as "Heilaohulignan C," have shown that their anticancer effects can be mediated through the induction of apoptosis. This process often involves the modulation of key proteins in the apoptotic pathway. For instance, Heilaohulignan C has been shown to increase the expression of p53 and Bax (pro-apoptotic proteins) and decrease the expression of Bcl-2 (an anti-apoptotic protein), leading to the activation of caspases and subsequent cell death. It is plausible that this compound may operate through similar or related pathways, but this remains to be experimentally validated.

The following diagram illustrates a generalized apoptotic pathway that could be investigated for this compound's mechanism of action, based on findings for related compounds.

cluster_stimulus Apoptotic Stimulus cluster_regulation Regulation of Apoptosis cluster_execution Execution of Apoptosis Binankadsurin_A This compound p53 p53 Binankadsurin_A->p53 Upregulates Bcl2 Bcl-2 Binankadsurin_A->Bcl2 Downregulates Bax Bax p53->Bax Activates Caspase_Activation Caspase Activation Bax->Caspase_Activation Bcl2->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothetical apoptotic pathway for this compound.

To investigate the mechanism of action, a structured experimental workflow is necessary.

start Hypothesized Mechanism of Action in_vitro In vitro studies (Cell lines) start->in_vitro western_blot Western Blot (Protein expression) in_vitro->western_blot qpcr qPCR (Gene expression) in_vitro->qpcr pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis qpcr->pathway_analysis conclusion Elucidation of Mechanism pathway_analysis->conclusion

Caption: Workflow for elucidating the mechanism of action.

Disclaimer: The information provided in this guide is based on limited available peer-reviewed data. The signaling pathway diagram is illustrative and based on related compounds, not on direct evidence for this compound. Extensive further research is required to fully validate the therapeutic potential and understand the mechanisms of action of this compound.

Safety Operating Guide

Navigating the Safe Disposal of Binankadsurin A: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic environment of scientific research and drug development, the proper management and disposal of chemical compounds are paramount to ensuring personnel safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for Binankadsurin A. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document adheres to the precautionary principle, treating the compound as a hazardous substance and outlining disposal protocols that align with general best practices for chemical waste management.

Immediate Safety and Handling Protocol

Given the unknown specific toxicity and reactivity of this compound, it must be handled as a hazardous chemical. All personnel should adhere to the following immediate safety measures:

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Spill Management: In case of a spill, isolate the area and prevent the spread of the material. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a sealed, appropriately labeled container for hazardous waste disposal. Do not use combustible materials, such as paper towels, to clean up spills of an unknown oxidizing agent.

Waste Identification and Segregation

Proper identification and segregation of chemical waste are critical for safe disposal.

  • Waste Characterization: Since specific hazard data for this compound is unavailable, it should be categorized as "hazardous waste" by default.[1]

  • Segregation: Do not mix this compound waste with other chemical waste streams unless their compatibility is known. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions. As a general rule, segregate waste as follows:

    • Acids from bases.[2][3]

    • Oxidizers from organic compounds and reducing agents.[2][3]

    • Water-reactive chemicals from aqueous solutions.[2][3]

Disposal Procedures for this compound Waste

Disposal of this compound must be conducted through your institution's Environmental Health & Safety (EHS) department.[4][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5][6]

Step-by-Step Disposal Protocol:

  • Container Selection:

    • Use a chemically compatible, leak-proof container with a secure, screw-on cap.[7][8] Plastic containers are often preferred over glass to minimize the risk of breakage.[5]

    • Ensure the container is in good condition, free from cracks or rust.[1]

  • Labeling:

    • Affix a hazardous waste tag to the container before adding any waste.[3]

    • The label must include the following information:

      • The words "Hazardous Waste".[5][9]

      • The full chemical name: "this compound". Avoid abbreviations or formulas.[5]

      • An estimate of the quantity or concentration.

      • The date when waste was first added to the container (accumulation start date).[5]

      • The name and contact information of the principal investigator or laboratory supervisor.[5]

      • The laboratory room number.[5]

  • Accumulation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[2][10]

    • Keep the container closed except when adding waste.[1][7]

    • Use secondary containment (e.g., a tray or bin) to capture any potential leaks.[7]

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[9]

  • Requesting Pickup:

    • Once the container is full, or within the time limits specified by your institution (typically 90 days), schedule a waste pickup with your EHS department.[7][8]

Disposal of Contaminated Materials
  • Solid Waste: Items such as gloves, absorbent pads, and weighing papers contaminated with this compound should be collected in a clearly labeled, sealed plastic bag and disposed of as hazardous solid waste.[7]

  • Sharps: Contaminated sharps (e.g., needles, pipette tips, broken glass) must be placed in a puncture-resistant sharps container specifically designated for hazardous chemical waste.[7]

  • Empty Containers: The original container of this compound, even if "empty," may contain hazardous residue. It should be managed as hazardous waste unless triple-rinsed. The rinsate from this process must be collected and disposed of as hazardous liquid waste.[10]

Experimental Protocols

As no specific experimental protocols for the disposal of this compound were found, the following general laboratory procedures for handling and preparing hazardous waste for disposal should be followed.

Protocol 1: Preparation of Aqueous this compound Waste

  • Objective: To safely collect aqueous waste containing this compound for disposal.

  • Materials:

    • Designated hazardous waste container (HDPE or other compatible plastic).

    • Hazardous waste label.

    • Secondary containment bin.

    • Personal Protective Equipment (PPE).

  • Procedure:

    • Don appropriate PPE.

    • Label the waste container with all required information.

    • Place the labeled container in a secondary containment bin within the designated Satellite Accumulation Area.

    • Carefully pour the aqueous this compound waste into the container, avoiding splashes.

    • Securely close the container lid immediately after adding the waste.

    • Log the addition of waste if required by institutional protocols.

    • When the container is full or the accumulation time limit is reached, request a pickup from EHS.

Protocol 2: Management of Solid Waste Contaminated with this compound

  • Objective: To safely collect solid waste contaminated with this compound for disposal.

  • Materials:

    • Heavy-duty, clear plastic bag.

    • Labeled hazardous waste pail or box for solid waste.

    • Personal Protective Equipment (PPE).

  • Procedure:

    • Don appropriate PPE.

    • Place a clear plastic bag as a liner inside a designated solid hazardous waste container.

    • Place all non-sharp, solid waste items contaminated with this compound (e.g., gloves, bench paper) into the bag.

    • Once full, securely seal the bag.

    • Close the outer container and ensure it is properly labeled as hazardous solid waste.

    • Request a pickup from EHS.

Data Presentation

In the absence of specific quantitative data for this compound, the following table summarizes general regulatory limits and guidelines for laboratory hazardous waste accumulation. Researchers must consult their institution's EHS for specific local requirements.

ParameterGuideline / LimitRegulatory Body (Example)
Accumulation Time Limit Up to 90 days for Large Quantity Generators.US EPA[7]
SAA Quantity Limit Up to 55 gallons of non-acute hazardous waste.US EPA[9]
Drain Disposal pH Generally between 5.0 and 12.5 for non-hazardous substances (Not applicable to this compound).General Guidance[2]

Visualizations

The following diagrams illustrate the procedural workflows for the safe disposal of this compound.

cluster_prep Preparation cluster_accum Accumulation cluster_disposal Disposal start Start: Generate This compound Waste ppe Don Appropriate PPE start->ppe container Select & Label Compatible Hazardous Waste Container ppe->container saa Place Container in Secondary Containment in SAA container->saa add_waste Add Waste to Container saa->add_waste close_container Keep Container Securely Closed add_waste->close_container check_full Container Full or Time Limit Reached? close_container->check_full check_full->add_waste No request_pickup Request Pickup from Environmental Health & Safety (EHS) check_full->request_pickup Yes end End: Waste Removed by EHS request_pickup->end

Caption: Workflow for the disposal of liquid this compound waste.

cluster_id Identification & Segregation cluster_contain Containment cluster_end Final Disposal start Identify Waste Stream is_liquid Liquid Waste? start->is_liquid is_solid Solid Waste? is_liquid->is_solid No liquid_container Collect in Labeled, Sealed Liquid Waste Container is_liquid->liquid_container Yes is_sharp Sharps Waste? is_solid->is_sharp No solid_container Collect in Labeled, Lined Solid Waste Container is_solid->solid_container Yes sharp_container Collect in Puncture-Proof Sharps Container is_sharp->sharp_container Yes ehs_pickup Arrange for EHS Pickup is_sharp->ehs_pickup No liquid_container->ehs_pickup solid_container->ehs_pickup sharp_container->ehs_pickup end Dispose as Hazardous Waste via EHS ehs_pickup->end

Caption: Decision workflow for segregating this compound waste.

References

Essential Safety and Logistical Information for Handling Binankadsurin A

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Binankadsurin A is not publicly available. The following guidelines are based on established safety protocols for handling potent and potentially cytotoxic compounds. Researchers must conduct a thorough risk assessment before beginning any work with this substance and consult with their institution's Environmental Health and Safety (EHS) department.

Personal Protective Equipment (PPE)

Due to the potent nature of this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for cytotoxic agents.[1][2][3]

PPE ComponentSpecificationRationale
Gloves Double gloving with chemotherapy-rated nitrile gloves.Provides a primary barrier against skin contact and absorption. Double gloving offers additional protection in case of a breach in the outer glove.[1][4]
Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).Protects skin and personal clothing from contamination.[1][3]
Eye Protection Chemical splash goggles and a full-face shield.Protects eyes and face from splashes and aerosols.[1][2]
Respiratory Protection A NIOSH-approved N95 or higher-level respirator. For procedures with a high risk of aerosolization, a powered air-purifying respirator (PAPR) is recommended.Minimizes the risk of inhaling aerosolized compound.
Shoe Covers Disposable, slip-resistant shoe covers.Prevents the spread of contamination outside of the designated work area.[1]

Operational Plan: Handling and Experimental Procedures

All work with this compound should be conducted in a designated area within a certified chemical fume hood or a Class II Type B2 biological safety cabinet to ensure containment.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designated Work Area (Fume Hood / BSC) don_ppe Don Full PPE prep_area->don_ppe Enter weigh Weigh Compound don_ppe->weigh Proceed dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Surfaces experiment->decontaminate Complete dispose_waste Dispose of Contaminated Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.